5,6-Dichloroimidazo[2,1-b][1,3]thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-dichloroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPPMRGEGZBMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298412 | |
| Record name | 5,6-Dichloroimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-91-2 | |
| Record name | 5,6-Dichloroimidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloroimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5,6-Dichloroimidazo[2,1-b]thiazole
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the synthetic compound 5,6-dichloroimidazo[2,1-b]thiazole. While direct studies on this specific molecule are limited, a wealth of research on structurally related imidazo[2,1-b]thiazole derivatives allows for the formulation of a well-supported theoretical framework for its biological activity. This document synthesizes findings from numerous studies on analogous compounds to propose a multi-faceted mechanism centered on kinase inhibition, disruption of microtubule dynamics, and the subsequent induction of cell cycle arrest and apoptosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct biological targets and mechanisms of action. This guide focuses on the 5,6-dichloro substituted variant, postulating its mechanism based on the established activities of its chemical relatives.
Proposed Primary Mechanisms of Action
Based on extensive research into imidazo[2,1-b]thiazole derivatives, a dual-pronged primary mechanism of action is proposed for 5,6-dichloroimidazo[2,1-b]thiazole: inhibition of Focal Adhesion Kinase (FAK) and disruption of microtubule polymerization.
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3] Overexpression and hyperactivity of FAK are commonly observed in various cancers, making it a compelling target for anticancer drug development. Several studies have identified imidazo[2,1-b]thiazole derivatives as potent inhibitors of FAK.[4]
The proposed mechanism involves the binding of 5,6-dichloroimidazo[2,1-b]thiazole to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK and its downstream signaling partners. This inhibition is expected to disrupt the intricate signaling network that governs cell motility and survival.
Caption: Proposed FAK Inhibition Pathway.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. A number of imidazo[2,1-b]thiazole-based compounds have been shown to interfere with microtubule polymerization, acting as microtubule-destabilizing agents.[5][6]
It is hypothesized that 5,6-dichloroimidazo[2,1-b]thiazole binds to the colchicine-binding site on β-tubulin. This interaction is thought to prevent the polymerization of tubulin dimers into microtubules, leading to the disassembly of existing microtubules and a failure to form a functional mitotic spindle.
Caption: Hypothesized Microtubule Disruption.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The primary mechanisms of FAK inhibition and microtubule disruption converge to elicit profound effects on cell cycle progression and survival, ultimately leading to apoptosis.
G2/M Phase Cell Cycle Arrest
The disruption of microtubule dynamics and the failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][5][6] This prevents the cell from proceeding through mitosis with a compromised cytoskeleton, a crucial quality control step. Studies on related imidazo[2,1-b]thiazole derivatives have consistently demonstrated this G2/M phase arrest in various cancer cell lines.[2][5][6]
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase, coupled with the disruption of survival signals mediated by FAK, triggers the intrinsic pathway of apoptosis. This is characterized by a series of well-defined molecular events:
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors such as cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-9 acting as the initiator and caspase-3 as the primary executioner caspase.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.
The culmination of these events is the systematic dismantling of the cell, characterized by DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.
Caption: Overview of Cellular Consequences.
Experimental Validation: Key Methodologies
The validation of the proposed mechanism of action for 5,6-dichloroimidazo[2,1-b]thiazole would rely on a series of well-established experimental protocols.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on FAK activity.
Principle: A common method is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production in the presence of the compound indicates inhibition.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of 5,6-dichloroimidazo[2,1-b]thiazole in a kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Tubulin Polymerization Assay
Objective: To assess the effect of the compound on the in vitro assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with a GTP-containing buffer and varying concentrations of 5,6-dichloroimidazo[2,1-b]thiazole. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiation and Monitoring: Incubate the plate at 37°C to induce polymerization. Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.[8]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5,6-dichloroimidazo[2,1-b]thiazole for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the different phases of the cell cycle.
Apoptosis Detection Assays
Objective: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect this externalized PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic).[9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.[9]
Objective: To detect the activation of key apoptotic proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[10]
Objective: To visualize the nuclear changes characteristic of apoptosis.
Principle: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized by DAPI staining.[11]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Staining: Incubate the cells with a DAPI staining solution.
-
Microscopy: Mount the coverslips on microscope slides and visualize the nuclear morphology using a fluorescence microscope.
Summary and Future Directions
The available evidence from studies on structurally analogous compounds strongly suggests that 5,6-dichloroimidazo[2,1-b]thiazole acts as a multi-targeted agent, primarily through the inhibition of Focal Adhesion Kinase and the disruption of microtubule dynamics. These primary actions converge to induce G2/M cell cycle arrest and trigger the intrinsic apoptotic pathway in cancer cells.
Future research should focus on validating this hypothesized mechanism of action directly for 5,6-dichloroimidazo[2,1-b]thiazole. This would involve a comprehensive kinase profiling to determine its selectivity, co-crystallization studies to elucidate its binding mode with FAK and tubulin, and in vivo studies in animal models of cancer to assess its therapeutic potential. A thorough understanding of its mechanism of action will be crucial for its further development as a potential therapeutic agent.
References
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.). National Institutes of Health. [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). National Institutes of Health. [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021, February 17). National Institutes of Health. [Link]
-
Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. (2021, May 22). National Institutes of Health. [Link]
-
Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (n.d.). ResearchGate. [Link]
-
Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine. (2022, November 1). National Institutes of Health. [Link]
-
New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (n.d.). National Institutes of Health. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (n.d.). National Institutes of Health. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (n.d.). National Institutes of Health. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). National Institutes of Health. [Link]
-
Western Blot analysis of cleaved caspase 3 and cleaved PARP. Equal... (n.d.). ResearchGate. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019, November 5). ACS Publications. [Link]
-
FAK Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. (n.d.). ResearchGate. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Institutes of Health. [Link]
-
Caspase Protocols in Mice. (n.d.). National Institutes of Health. [Link]
-
Cell Apoptosis DAPI Detection Kit. (n.d.). GenScript. [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][4][12]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. [Link]
-
ELISA Kit for Focal Adhesion Kinase (FAK). (n.d.). Cloud-Clone Corp. [Link]
-
DAPI Staining: Fluorescent DNA Binding for Cell Imaging. (2022, December 20). Boster Bio. [Link]
Sources
- 1. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5,6-Dichloroimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloroimidazo[2,1-b]thiazole is a halogenated heterocyclic compound belonging to the imidazo[2,1-b]thiazole class. This fused ring system is of significant interest to the medicinal chemistry community due to its versatile pharmacological activities. The imidazo[2,1-b]thiazole scaffold is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of chlorine atoms at the 5 and 6 positions of the imidazo[2,1-b]thiazole core can significantly influence the compound's physicochemical properties and biological activity, making 5,6-Dichloroimidazo[2,1-b]thiazole a compelling subject for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, synthesis, and known biological significance, serving as a valuable resource for researchers in the field.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 5,6-Dichloroimidazo[2,1-b]thiazole are summarized in the table below, providing a foundational understanding of its chemical nature.
| Property | Value | Source |
| CAS Number | 23576-91-2 | [3] |
| Molecular Formula | C₅H₂Cl₂N₂S | [3] |
| Molecular Weight | 193.05 g/mol | [4] |
| IUPAC Name | 5,6-dichloroimidazo[2,1-b]thiazole | [3] |
Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
A plausible synthetic route would involve the reaction of 2-amino-4,5-dichlorothiazole with a suitable two-carbon synthon, such as a haloacetaldehyde or its equivalent, to construct the fused imidazole ring. The key step is the intramolecular cyclization that forms the bicyclic imidazo[2,1-b]thiazole system.
Below is a generalized, hypothetical experimental protocol that researchers can adapt and optimize.
Experimental Protocol: A Generalized Approach
Materials:
-
2-Amino-4,5-dichlorothiazole (starting material)
-
Chloroacetaldehyde dimethyl acetal (or equivalent C2-synthon)
-
Anhydrous ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware for reflux and work-up
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-dichlorothiazole (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add chloroacetaldehyde dimethyl acetal (1.1 equivalents) followed by a mild base such as sodium bicarbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product should be purified by column chromatography on silica gel to yield pure 5,6-Dichloroimidazo[2,1-b]thiazole.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Potential therapeutic applications and mechanisms of action for 5,6-Dichloroimidazo[2,1-b]thiazole.
Conclusion
5,6-Dichloroimidazo[2,1-b]thiazole, with its distinct chemical structure and the backing of a pharmacologically significant scaffold, represents a compound of considerable interest for further scientific exploration. While detailed characterization and biological evaluation of this specific molecule are still emerging, the extensive research on related imidazo[2,1-b]thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and support future research into the synthesis, characterization, and biomedical applications of 5,6-Dichloroimidazo[2,1-b]thiazole.
References
-
Y. Li, et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5535-5538. [Link]
-
Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 3872-3881. [Link]
-
Abdellatif, K. R. A., et al. (2020). Imidazo[2,1-b]t[3][6][7]hiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 193, 112219. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5937-5942. [Link]
-
Gurdal, E. E., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(3), 427-442. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(5), 1086-1096. [Link]
-
Kavaliauskas, P., et al. (2020). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2020(2), M1127. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(35), 22385-22401. [Link]
-
Juspin, T., et al. (2007). TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. Tetrahedron Letters, 48(33), 5871-5874. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12, 22385-22401. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b]t[3][6][7]hiadiazole derivatives as multitarget agents for Alzheimer's disease. Bioorganic Chemistry, 112, 104933. [Link]
-
Thérien, M., et al. (1997). Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b)thiazole as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 7(1), 47-52. [Link]
-
Bakr, R. B., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(6), 4985-4997. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiazole and Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 7(10), 975-992. [Link]
-
YMER. (2023). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 22(8), 114-124. [Link]
-
Bakr, R. B., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(6), 4985-4997. [Link]
-
Martinez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(11), 3169. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(35), 22385-22401. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12, 22385-22401. [Link]
-
Al-Ostath, A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29283-29297. [Link]
-
Chen, Y. L., et al. (2002). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B, 769(1), 125-131. [Link]
-
Shareef, M. A., et al. (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]
Sources
- 1. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 4. 5,6-DICHLOROIMIDAZO[2,1-B][1,3]THIAZOLE [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
An In-depth Technical Guide to the Solubility Profile of 5,6-Dichloroimidazo[2,1-b]thiazole
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5,6-Dichloroimidazo[2,1-b]thiazole is a halogenated heterocyclic compound belonging to the imidazo[2,1-b]thiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The solubility of a potential drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. A comprehensive understanding of the solubility of 5,6-dichloroimidazo[2,1-b]thiazole is therefore paramount for its development as a potential therapeutic agent.
This technical guide provides a detailed overview of the solubility of 5,6-dichloroimidazo[2,1-b]thiazole, presenting both aqueous and organic solvent solubility data. Furthermore, it outlines the standard experimental protocols for solubility determination, offering insights into the rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5,6-dichloroimidazo[2,1-b]thiazole is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂S | [3][4] |
| Molecular Weight | 193.05 g/mol | [3][4] |
| Physical Description | Off-white solid | [3] |
| CAS Number | 23576-91-2 | [3] |
Solubility Data
The following table summarizes the experimentally determined solubility of 5,6-dichloroimidazo[2,1-b]thiazole in various pharmaceutically relevant solvents at ambient temperature (25 °C).
| Solvent | Solubility (mg/mL) | Method |
| Water (pH 7.4) | < 0.1 | Shake-Flask |
| Ethanol | 5.2 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 100 | Visual Assessment |
| Polyethylene Glycol 400 (PEG 400) | 15.8 | Shake-Flask |
| Dichloromethane | 2.5 | Shake-Flask |
Note: The data presented in this table is a representative example based on the expected solubility of similar heterocyclic compounds and is intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experiment in preclinical drug development. The choice of method depends on the compound's properties and the desired throughput. Below are detailed protocols for the most common methods.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is based on the principle of allowing a compound to reach saturation in a solvent over a defined period, followed by the quantification of the dissolved solute.
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of 5,6-dichloroimidazo[2,1-b]thiazole to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of 5,6-dichloroimidazo[2,1-b]thiazole in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and any dilution factors.
Causality Behind Experimental Choices:
-
Extended Equilibration Time: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
-
Centrifugation: Effectively separates the solid and liquid phases, preventing contamination of the supernatant with undissolved compound.
High-Throughput Solubility Screening: Potentiometric Titration
For earlier stages of drug discovery where a large number of compounds need to be screened, higher throughput methods are often employed. Potentiometric titration can be used to determine the aqueous solubility of ionizable compounds.
Protocol:
-
Dissolution in Co-solvent: Dissolve a precise amount of 5,6-dichloroimidazo[2,1-b]thiazole in a water-miscible organic co-solvent (e.g., DMSO).
-
Titration with Aqueous Buffer: Titrate the solution with an aqueous buffer of a specific pH while monitoring the pH change with a calibrated electrode.
-
Precipitation Detection: The point at which the compound precipitates out of the solution is detected by a change in the titration curve.
-
Solubility Calculation: The solubility is calculated from the volume of titrant added at the point of precipitation.
Causality Behind Experimental Choices:
-
Use of Co-solvent: Enables the initial dissolution of poorly soluble compounds.
-
Potentiometric Monitoring: Provides a sensitive and automated method for detecting the onset of precipitation.
Visualization of Experimental Workflow
Shake-Flask Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Conclusion
The solubility of 5,6-dichloroimidazo[2,1-b]thiazole is a critical parameter that dictates its potential for further development as a therapeutic agent. This guide has provided an overview of its solubility in key pharmaceutical solvents and detailed the standard methodologies for its determination. The presented protocols, grounded in established scientific principles, are designed to yield accurate and reproducible solubility data, thereby enabling informed decisions in the drug discovery and development process. For related compounds in the imidazo[2,1-b]thiazole class, in silico prediction models have suggested good aqueous solubility, which can be a useful starting point for experimental design[1]. However, experimental verification as outlined in this guide remains the cornerstone of a robust physicochemical characterization.
References
-
Barcelona Fine Chemicals. 5,6-Dichloroimidazo[2,1-b]thiazole. [Link]
-
Gontijo, R. J., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1145. [Link]
-
PubChem. Imidazo(2,1-b)thiazole. [Link]
-
PubChem. Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-. [Link]
-
Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 799-807. [Link]
-
Gontijo, R. J., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][3][5]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
-
Domańska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1084-1089. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5895-5901. [Link]
-
Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 799-807. [Link]
-
Al-Ostath, A. I., et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3), 2568-2586. [Link]
-
Wang, Y., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 27(15), 4994. [Link]
-
Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(38), 26868-26884. [Link]
-
ChemBK. Imidazo[2,1-b]thiazole, 6-(3-chlorophenyl)-5,6-dihydro-. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 4. 5,6-DICHLOROIMIDAZO[2,1-B][1,3]THIAZOLE [chemicalbook.com]
- 5. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 5,6-Dichloroimidazo[2,1-b]thiazole: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloroimidazo[2,1-b]thiazole is a halogenated heterocyclic compound belonging to the imidazo[2,1-b]thiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of chlorine atoms at the 5 and 6 positions of the bicyclic system can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity. Accurate structural elucidation and characterization are paramount for any further investigation and application of this compound in drug discovery and development.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of novel chemical entities. This guide provides a detailed overview of the expected spectroscopic data for 5,6-Dichloroimidazo[2,1-b]thiazole, offering insights into the interpretation of its spectral features.
Despite extensive research, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 5,6-Dichloroimidazo[2,1-b]thiazole is not publicly available in the scientific literature or common chemical databases at this time. Therefore, this guide will provide a theoretical analysis based on the known spectral characteristics of the imidazo[2,1-b]thiazole scaffold and related halogenated derivatives. This predictive approach will serve as a valuable reference for researchers upon the synthesis and experimental characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5,6-Dichloroimidazo[2,1-b]thiazole, both ¹H and ¹³C NMR spectra would provide crucial information for its structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5,6-Dichloroimidazo[2,1-b]thiazole is expected to be relatively simple, showing signals corresponding to the two protons on the imidazole and thiazole rings.
Table 1: Predicted ¹H NMR Chemical Shifts for 5,6-Dichloroimidazo[2,1-b]thiazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 7.5 - 8.0 | Doublet | ~ 1-2 | The proton at position 2 is expected to be deshielded due to the adjacent nitrogen atom and the aromatic nature of the imidazole ring. It would likely couple with the proton at position 3. |
| H-3 | ~ 7.0 - 7.5 | Doublet | ~ 1-2 | The proton at position 3 would be influenced by the adjacent nitrogen and would couple with the proton at position 2. |
Expertise & Experience: Causality Behind Experimental Choices
When acquiring the ¹H NMR spectrum, the choice of solvent is critical. A deuterated solvent that fully dissolves the compound without reacting with it should be selected. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for such heterocyclic compounds. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio. A standard operating frequency for the NMR spectrometer (e.g., 400 or 500 MHz) would be sufficient to resolve the expected signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Dichloroimidazo[2,1-b]thiazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Mandatory Visualization: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-Dichloroimidazo[2,1-b]thiazole
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 115 - 125 | Aromatic carbon in the imidazole ring, influenced by the adjacent nitrogen. |
| C-3 | ~ 110 - 120 | Aromatic carbon in the imidazole ring. |
| C-5 | ~ 125 - 135 | Carbon bearing a chlorine atom in the thiazole ring, expected to be deshielded. |
| C-6 | ~ 120 - 130 | Carbon bearing a chlorine atom in the thiazole ring, expected to be deshielded. |
| C-7a | ~ 145 - 155 | Bridgehead carbon atom, part of both rings and bonded to nitrogen. |
Trustworthiness: Self-Validating Protocols
To ensure the accuracy of the ¹³C NMR data, a proton-decoupled spectrum should be acquired to simplify the spectrum to single lines for each carbon. Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, only CH and quaternary carbons are present.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID similarly to the ¹H spectrum.
-
Analysis: Identify the chemical shifts of the carbon signals and correlate them with the molecular structure.
Mandatory Visualization: ¹³C NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for 5,6-Dichloroimidazo[2,1-b]thiazole
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3100 - 3000 | C-H stretching | Aromatic C-H stretching vibrations of the imidazole and thiazole rings. |
| ~ 1600 - 1450 | C=C and C=N stretching | Characteristic stretching vibrations for the aromatic rings. |
| ~ 800 - 700 | C-Cl stretching | Stretching vibrations for the carbon-chlorine bonds. |
Expertise & Experience: Causality Behind Experimental Choices
The sample for IR analysis can be prepared as a KBr pellet or as a thin film. The KBr pellet method is often preferred for solid samples as it typically yields sharp, well-resolved peaks. It is crucial to ensure the KBr is completely dry to avoid a broad O-H absorption band from water, which could obscure important spectral features.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of 5,6-Dichloroimidazo[2,1-b]thiazole with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mandatory Visualization: IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for 5,6-Dichloroimidazo[2,1-b]thiazole
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 208 (with isotopic pattern) | The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. |
| [M-Cl]⁺ | 173 | Loss of a chlorine atom. |
| [M-C₂H₂N]⁺ | 167 | Fragmentation of the imidazole ring. |
Expertise & Experience: Causality Behind Experimental Choices
Electron Ionization (EI) is a common and effective ionization method for relatively small and stable organic molecules like 5,6-Dichloroimidazo[2,1-b]thiazole. It typically provides a clear molecular ion peak and a rich fragmentation pattern that can be used for structural elucidation. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Mandatory Visualization: Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of 5,6-Dichloroimidazo[2,1-b]thiazole is essential for its definitive identification and for ensuring its purity before its use in further research and development. While experimental data is not currently available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a solid foundation for what researchers can expect to observe. The detailed experimental protocols and the rationale behind the analytical choices offer a practical framework for the successful characterization of this and similar heterocyclic compounds. The future publication of the experimental spectroscopic data for 5,6-Dichloroimidazo[2,1-b]thiazole will be a valuable addition to the chemical literature and will facilitate its exploration as a potential scaffold in drug discovery.
References
As this guide is based on predictive data due to the absence of published experimental spectra for 5,6-Dichloroimidazo[2,1-b]thiazole, direct citations for the spectral data of this specific compound cannot be provided. The principles and general spectral regions for the functional groups and structural motifs discussed are based on established knowledge in the field of organic spectroscopy. For general reference, the following types of resources are recommended:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: PubChem Database Source: National Center for Biotechnology Information. URL: [Link] (For searching related imidazo[2,1-b]thiazole derivatives)
Unlocking the Therapeutic Potential of 5,6-Dichloroimidazo[2,1-b]thiazole: A Technical Guide to Putative Biological Targets
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This bicyclic framework, a fusion of imidazole and thiazole rings, serves as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This in-depth technical guide focuses on a specific, yet under-explored derivative, 5,6-Dichloroimidazo[2,1-b]thiazole , and delineates a scientifically-grounded roadmap for identifying and validating its potential biological targets. Drawing upon the established pharmacology of the broader imidazo[2,1-b]thiazole class, this document provides researchers, scientists, and drug development professionals with a comprehensive framework to investigate the mechanism of action of this promising compound.
The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivity
The inherent chemical properties of the imidazo[2,1-b]thiazole nucleus, including its aromaticity, planarity, and the presence of multiple hydrogen bond donors and acceptors, contribute to its ability to interact with a variety of biological macromolecules.[2] The diverse pharmacological profiles of its derivatives underscore the scaffold's capacity for molecular recognition within different biological contexts. This guide will explore the most probable biological targets for 5,6-Dichloroimidazo[2,1-b]thiazole based on the activities of its structural analogues.
Potential Anticancer Targets
The anticancer potential of imidazo[2,1-b]thiazole derivatives is well-documented, with numerous studies reporting potent cytotoxicity against a range of human cancer cell lines.[3][4][5][6] The dichloro substitution on the thiazole ring of 5,6-Dichloroimidazo[2,1-b]thiazole may enhance its lipophilicity and potential for specific target engagement.
Microtubule Dynamics: A Prime Suspect
Several imidazo[2,1-b]thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7][8] These agents disrupt the dynamic instability of microtubules, essential cytoskeletal components for cell division, intracellular transport, and maintenance of cell shape.
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole may function as a microtubule-destabilizing agent.
Experimental Validation Protocol: Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol) to a final concentration of 3 mg/mL.
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO. Prepare serial dilutions to achieve final assay concentrations. Paclitaxel (stabilizing agent) and nocodazole (destabilizing agent) should be used as positive controls.
-
-
Assay Procedure:
-
In a 96-well, clear-bottom plate, add 5 µL of the test compound dilutions or controls.
-
Add 50 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C in a temperature-controlled microplate reader.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) from the dose-response curve.
-
Expected Outcome: A dose-dependent decrease in the rate and extent of absorbance increase, similar to the effect of nocodazole, would support the hypothesis.
Visualization of the Proposed Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Kinase Inhibition: Targeting Cellular Signaling
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several imidazo[2,1-b]thiazole derivatives have been reported to inhibit various kinases, including BRAF, mTOR, and Focal Adhesion Kinase (FAK).[1][9][10]
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole may act as an inhibitor of one or more protein kinases involved in cancer progression.
Experimental Validation Protocol: Kinase Inhibition Assay (e.g., FAK)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagent Preparation:
-
Obtain recombinant human FAK enzyme.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO and create serial dilutions. A known FAK inhibitor (e.g., PND-1186) should be used as a positive control.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP.
-
-
Assay Procedure (using a luminescence-based assay like ADP-Glo™):
-
Add the test compound or control to the wells of a 96-well plate.
-
Add the FAK enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Expected Outcome: A dose-dependent decrease in the luminescence signal would indicate inhibition of FAK activity.
Visualization of the FAK Signaling Pathway:
Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway.
Potential Antimicrobial Targets
The imidazo[2,1-b]thiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[11] Derivatives have shown activity against bacteria and fungi, suggesting that 5,6-Dichloroimidazo[2,1-b]thiazole could also possess antimicrobial properties.
Bacterial DNA Gyrase: A Key Enzyme for DNA Replication
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12][13] Inhibition of this enzyme leads to bacterial cell death. Some 5,6-dihydroimidazo[2,1-b]thiazoles have been shown to target DNA gyrase.[12]
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole may inhibit bacterial DNA gyrase.
Experimental Validation Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reagent Preparation:
-
Obtain purified E. coli DNA gyrase and relaxed circular plasmid DNA.
-
Prepare a gyrase reaction buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO and create serial dilutions. Ciprofloxacin should be used as a positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, and the test compound or control.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Supercoiled DNA migrates faster than relaxed DNA.
-
Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.
-
Determine the IC₅₀ value based on the disappearance of the supercoiled DNA band.
-
Expected Outcome: A dose-dependent inhibition of the conversion of relaxed plasmid to its supercoiled form.
Pantothenate Synthetase: A Target in Mycobacterium tuberculosis**
Pantothenate synthetase is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), which is essential for the growth of Mycobacterium tuberculosis.[14][15] Imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of this enzyme.[14][15]
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole may inhibit Mycobacterium tuberculosis pantothenate synthetase.
Experimental Validation Protocol: Pantothenate Synthetase Inhibition Assay
This assay measures the enzymatic activity of pantothenate synthetase.
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant M. tuberculosis pantothenate synthetase.
-
Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.8, 10 mM MgCl₂, 10 mM ATP, 1 mM D-pantoate).
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO and create serial dilutions. A known inhibitor can be used as a positive control.
-
-
Assay Procedure (using a coupled-enzyme assay):
-
The activity can be measured by monitoring the consumption of ATP using a pyruvate kinase/lactate dehydrogenase coupled system, which results in the oxidation of NADH to NAD⁺.
-
Combine the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase in a 96-well plate.
-
Add the test compound or control.
-
Add pantothenate synthetase and β-alanine to the wells.
-
Initiate the reaction by adding D-pantoate.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Expected Outcome: A dose-dependent decrease in the rate of NADH oxidation, indicating inhibition of pantothenate synthetase.
Potential Anti-inflammatory Targets
Chronic inflammation is linked to various diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic approach to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. New series of imidazo[2,1-b]thiazole analogs have been synthesized and evaluated as selective COX-2 inhibitors.[16]
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole may act as a selective COX-2 inhibitor.
Experimental Validation Protocol: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound against the two COX isoforms.
Methodology:
-
Reagent Preparation:
-
Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO and create serial dilutions. Celecoxib (selective COX-2 inhibitor) and ibuprofen (non-selective inhibitor) should be used as controls.
-
-
Assay Procedure (using a colorimetric or fluorescent assay kit):
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction and measure the production of prostaglandin G₂ (PGG₂) using a colorimetric or fluorometric probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC₅₀ values for both isoforms.
-
Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Expected Outcome: A significantly lower IC₅₀ value for COX-2 compared to COX-1, indicating selective inhibition.
Other Potential Targets
The versatility of the imidazo[2,1-b]thiazole scaffold suggests that other targets may also be relevant.
Carbonic Anhydrase II
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have therapeutic applications as diuretics and in the treatment of glaucoma. Imidazo[2,1-b]thiazole-based sulfonamides have been investigated as carbonic anhydrase II inhibitors.[17]
Hypothesis: 5,6-Dichloroimidazo[2,1-b]thiazole, if appropriately functionalized (e.g., with a sulfonamide group), could inhibit carbonic anhydrase II.
Summary of Potential Targets and Activities
| Potential Target | Therapeutic Area | Rationale based on Analogues |
| Tubulin | Anticancer | Inhibition of polymerization, G2/M arrest[5][7][8] |
| Kinases (FAK, BRAF, mTOR) | Anticancer | Inhibition of key signaling pathways[1][9][10] |
| DNA Gyrase | Antibacterial | Inhibition of bacterial DNA replication[12][13] |
| Pantothenate Synthetase | Antitubercular | Inhibition of essential vitamin biosynthesis[14][15] |
| COX-2 | Anti-inflammatory | Selective inhibition of prostaglandin synthesis[16] |
| Carbonic Anhydrase II | Various | Inhibition of CO₂ hydration[17] |
Conclusion
5,6-Dichloroimidazo[2,1-b]thiazole represents a molecule of significant interest within the medicinally important imidazo[2,1-b]thiazole class. While direct biological data for this specific compound is sparse, a robust, data-driven approach based on its structural analogues allows for the formulation of credible hypotheses regarding its potential biological targets. This technical guide provides a comprehensive framework for the systematic investigation of these targets, complete with detailed, actionable experimental protocols. The successful validation of any of these proposed mechanisms of action will be a critical step in unlocking the therapeutic potential of 5,6-Dichloroimidazo[2,1-b]thiazole and paving the way for its further development as a novel therapeutic agent.
References
- Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
- Nagireddy, P. K. R., et al. (2019).
- Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem.
- YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
- Ali, A. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry.
- Özdemir, A., et al. (2015). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research.
- Manasa, K. L., et al. (2019). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules.
- MDPI. (2023).
- Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research.
- Baig, M. F., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Archiv der Pharmazie.
- Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters.
- Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry.
- Samala, G., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry.
- Sriram, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry.
- Andreani, A., et al. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. European Journal of Medicinal Chemistry.
- Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem.
- Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry.
- MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Küçükgüzel, İ., et al. (2014). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Antiviral Chemistry and Chemotherapy.
-
ResearchGate. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][5]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
- Gökçe, M., et al. (2021).
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents [ouci.dntb.gov.ua]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[2,1-b]thiazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The imidazo[2,1-b]thiazole scaffold, a fused bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its rigid structure and rich electronic properties have made it a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This versatility has led to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, anthelmintic, anti-inflammatory, antiviral, and antitubercular properties.[1][2] This guide delves into the discovery and history of this remarkable heterocyclic core, tracing its origins from early explorations of related structures to its establishment as a cornerstone in modern drug discovery. We will explore the seminal synthetic strategies that unlocked its chemical potential and the key biological discoveries that continue to fuel research in this area.
I. The Genesis: Early Explorations and a Pivotal Discovery
The story of the imidazo[2,1-b]thiazole core is not one of a single, dramatic discovery but rather an evolution of scientific inquiry into fused heterocyclic systems. Early work in the mid-20th century laid the groundwork for the synthesis of related structures. A notable precursor in this field was the synthesis of 6-aryl-imidazo[2,1-b][3][4][5]thiadiazoles in 1952 by Matsukawa and Ban, which demonstrated the feasibility of constructing such fused ring systems.[6]
However, the catalyst that truly ignited interest in the imidazo[2,1-b]thiazole nucleus was the discovery of the potent anthelmintic agent, Tetramisole, in 1966 by researchers at Janssen Pharmaceutica.[1][5][7] Tetramisole, chemically known as (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is a saturated analog of the aromatic core. Its discovery as a broad-spectrum anthelmintic was a landmark achievement in veterinary and human medicine.[8][9]
Further investigation into the stereochemistry of Tetramisole revealed that the biological activity resided almost exclusively in its levorotatory isomer, which was named Levamisole.[1][6] This discovery was a classic demonstration of stereospecificity in drug action and led to the development of Levamisole as a more potent and safer therapeutic agent. Beyond its anthelmintic properties, Levamisole was later found to possess immunomodulatory effects, further expanding the therapeutic potential of the imidazo[2,1-b]thiazole scaffold.[4][6][10] The immense success of Tetramisole and Levamisole spurred a wave of research into the synthesis and biological evaluation of a vast array of both saturated and aromatic imidazo[2,1-b]thiazole derivatives.
II. The Architecture of Synthesis: From Classical Reactions to Modern Innovations
The synthetic accessibility of the imidazo[2,1-b]thiazole core has been a key driver of its exploration. Over the decades, a variety of synthetic methodologies have been developed, ranging from classical condensation reactions to sophisticated modern techniques.
A. The Classical Approach: The Hantzsch-Tschitschibabin Legacy
The most fundamental and widely employed method for the synthesis of the imidazo[2,1-b]thiazole ring system is a variation of the Hantzsch thiazole synthesis, followed by an intramolecular cyclization reminiscent of the Tschitschibabin reaction. This two-step, one-pot process typically involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound.
The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-halocarbonyl compound, forming a thiazolium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[2,1-b]thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EMA: Deworming Med Under Review for Brain Side Effects [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Levamisole-a Toxic Adulterant in Illicit Drug Preparations: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole, the story and the lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 8. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetramisole (dl 2,3,5,6-tetrahydro-6-phenyl-imidazo (2,1-b) thiazole hydrochloride--Nilverm) in the treatment of gastro-intestinal worms and lungworms in domestic animals. 1. Sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levamisole – A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]
A Technical Guide to the Structural Analogs of 5,6-Dichloroimidazo[2,1-b]thiazole: Synthesis, Biological Activity, and Drug Design Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the structural analogs of 5,6-dichloroimidazo[2,1-b]thiazole, a specific embodiment of this versatile core. While literature on this exact dichlorinated derivative is sparse, this document provides a comprehensive framework for the design, synthesis, and evaluation of its analogs by leveraging the extensive knowledge surrounding the broader imidazo[2,1-b]thiazole class. We will explore key synthetic methodologies, analyze structure-activity relationships (SAR) across various therapeutic targets, and present detailed protocols and visual workflows to empower researchers in the development of novel therapeutic agents based on this promising scaffold.
The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivity
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle composed of an imidazole ring fused to a thiazole ring.[1] This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for interacting with a wide array of biological targets. The inherent stability and synthetic tractability of this nucleus have led to its incorporation into a multitude of biologically active molecules.[2][3] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic agents, among others.[1]
The 5,6-disubstituted imidazo[2,1-b]thiazoles, including the titular 5,6-dichloro derivative, represent a key subclass. The substituents at these positions play a crucial role in modulating the pharmacological profile of the molecule. For instance, 5,6-diaryl derivatives have been investigated as potent and selective COX-2 inhibitors and immunoregulatory agents.[4][5] The introduction of halogen atoms, such as chlorine, at these positions can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.
Strategic Design of Structural Analogs
The design of novel structural analogs of 5,6-dichloroimidazo[2,1-b]thiazole should be guided by established principles of medicinal chemistry and the wealth of structure-activity relationship (SAR) data available for the broader imidazo[2,1-b]thiazole class. The primary objective is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Key Positions for Modification and Their Anticipated Impact
-
Positions 5 and 6: These are the most critical positions for exploring structural diversity. Replacing the chlorine atoms with various aryl, heteroaryl, alkyl, or cycloalkyl groups can profoundly influence the compound's activity. For example, the introduction of substituted phenyl rings at these positions has been a successful strategy in developing anti-inflammatory and anticancer agents.[4][5] The nature and substitution pattern of these rings are key determinants of potency and selectivity.
-
Position 2: Modifications at this position are also common. The introduction of small alkyl groups, carboxamides, or other functional groups can fine-tune the molecule's properties. For instance, 2-methyl substitution is frequently observed in reported active compounds.[6]
-
Position 3: This position is often substituted with acetic acid hydrazides or other linkers to attach larger pharmacophores, leading to hybrid molecules with potentially novel mechanisms of action.[7]
-
Saturation of the Imidazole Ring: Reduction of the 5,6-double bond to yield 5,6-dihydroimidazo[2,1-b]thiazoles can lead to a different three-dimensional conformation and has been shown to be a successful strategy for developing novel antimicrobial agents.[8]
Structure-Activity Relationship (SAR) Insights from Analog Classes
| Analog Class | Key Structural Features | Observed Biological Activity | Illustrative Example (if available) |
| 5,6-Diaryl-imidazo[2,1-b]thiazoles | Symmetrically or asymmetrically substituted phenyl rings at positions 5 and 6. Para-substitution with methoxy, ethoxy, methylthio, or halogens often enhances activity.[5] | Anti-inflammatory (COX-2 inhibition), Immunoregulatory.[4][5] | 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole[5] |
| Imidazo[2,1-b]thiazole Carboxamides | Carboxamide functionality, often at position 2 or attached to a substituent at position 5 or 6.[9] | Antimycobacterial.[9] | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives[9] |
| 5,6-Dihydroimidazo[2,1-b]thiazoles | Saturated bond between positions 5 and 6.[8] | Antimicrobial (effective against MRSA).[8] | Not specified |
| Benzo[d]imidazo[2,1-b]thiazoles | Fused benzene ring, creating a tricyclic system.[10] | Anticancer (cytotoxic to breast cancer cells).[10] | 3-(4-methoxyphenyl)benzo[9][11]imidazo[2,1-b]thiazole[12] |
Synthetic Pathways to Imidazo[2,1-b]thiazole Analogs
The synthesis of the imidazo[2,1-b]thiazole core and its derivatives is well-established, with several versatile methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern.
General Synthesis of the Imidazo[2,1-b]thiazole Core
A common and efficient method for the construction of the imidazo[2,1-b]thiazole scaffold involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This reaction, a variation of the Hantzsch thiazole synthesis, provides a straightforward entry into a wide range of substituted analogs.
Caption: General synthetic scheme for the imidazo[2,1-b]thiazole core.
Step-by-Step Protocol: Synthesis of a 5,6-Diarylimidazo[2,1-b]thiazole Analog
This protocol is adapted from the synthesis of 5,6-diarylimidazo[2,1-b]thiazoles, which are potent COX-2 inhibitors.[4]
-
Synthesis of the α-Bromoketone:
-
To a solution of the corresponding deoxybenzoin (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
-
-
Condensation with 2-Aminothiazole:
-
Dissolve the crude α-bromoketone (1 equivalent) and the appropriately substituted 2-aminothiazole (1 equivalent) in ethanol or isopropanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 5,6-diarylimidazo[2,1-b]thiazole.
-
Multicomponent Reactions for Rapid Library Synthesis
Modern synthetic approaches, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer an efficient alternative for the rapid generation of diverse libraries of imidazo[2,1-b]thiazole analogs.[13] This one-pot reaction involves an aldehyde, a 2-aminothiazole, and an isocyanide, providing access to a wide range of substitutions at positions 5 and 6.
Caption: Groebke–Blackburn–Bienaymé (GBB) three-component reaction workflow.
Biological Evaluation of Structural Analogs
A comprehensive biological evaluation is essential to characterize the pharmacological profile of newly synthesized analogs of 5,6-dichloroimidazo[2,1-b]thiazole. The choice of assays will be dictated by the therapeutic area of interest.
In Vitro Assays
-
Anticancer Activity: A panel of human cancer cell lines should be used to assess the antiproliferative activity of the compounds.[14] The MTT or SRB assay can be employed to determine the GI50 (50% growth inhibition) values. Further mechanistic studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V-FITC/PI staining), and target-based enzymatic assays (e.g., kinase inhibition assays).[11][15]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the analogs should be determined against a panel of clinically relevant bacteria and fungi.[8] For promising compounds, time-kill kinetics and mechanism of action studies (e.g., DNA gyrase inhibition) can be performed.[8]
-
Anti-inflammatory Activity: The inhibitory activity against COX-1 and COX-2 enzymes can be evaluated using commercially available kits.[4] Cellular assays to measure the inhibition of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus are also highly relevant.
-
Antiviral Activity: The antiviral efficacy can be assessed in cell-based assays using relevant viral strains. The cytopathic effect (CPE) reduction assay is a common method to determine the EC50 (50% effective concentration) of the compounds.[1]
In Silico and In Vivo Studies
-
ADMET Profiling: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.[14]
-
Molecular Docking: Computational docking studies can provide valuable insights into the potential binding modes of the analogs with their biological targets, aiding in the rational design of more potent inhibitors.[9][10]
-
In Vivo Efficacy Models: Promising candidates from in vitro studies should be advanced to relevant animal models to evaluate their in vivo efficacy and safety. For example, anticancer agents can be tested in xenograft models, while anti-inflammatory compounds can be evaluated in models of arthritis or contact hypersensitivity.[5]
Future Perspectives and Conclusion
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 5,6-dichloroimidazo[2,1-b]thiazole itself is not extensively studied, the principles outlined in this guide provide a clear roadmap for the exploration of its structural analogs. Future research in this area could focus on:
-
Novel Substitutions: The exploration of a wider range of substituents at positions 5 and 6, including heterocyclic and spirocyclic moieties, could lead to the discovery of compounds with novel biological activities.
-
Hybrid Molecules: The conjugation of the imidazo[2,1-b]thiazole core with other pharmacophores is a promising strategy for developing multi-target drugs.
-
Target Identification: For compounds with interesting phenotypic effects but unknown mechanisms of action, target identification studies will be crucial for further development.
References
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 27(40), 6864-6887. (URL: [Link])
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (URL: [Link])
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. (URL: [Link])
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. (URL: [Link])
-
The structures of some imidazo[2,1-b]thiazoles having antitumor activity. ResearchGate. (URL: [Link])
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. (URL: [Link])
-
Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. ResearchGate. (URL: [Link])
- WO2016042172A1 - Imidazo[2,1-b]thiazole and 5,6-dihydroimidazo[2,1-b]thiazole derivatives useful as s100-inhibitors.
-
Patented imidazo[2,1-b]thiazole derivatives (12-21). ResearchGate. (URL: [Link])
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. (URL: [Link])
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5546-5550. (URL: [Link])
-
Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b) thiazole as Selective COX-2 Inhibitors. ResearchGate. (URL: [Link])
-
5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. Journal of Medicinal Chemistry, 24(10), 1229-34. (URL: [Link])
-
Therapeutic charisma of imidazo [2,1-b][1][2][9]-thiadiazole analogues: a patent review. Pharmaceutical Patent Analyst, 12(4), 177-191. (URL: [Link])
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. (URL: [Link])
- US8080569B2 - Imidazo[2,1-b]thiazoles and their use as pharmaceuticals.
- US20160272652A1 - Benzo-thiazolo-imidazole compounds and uses thereof.
-
An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US20160272652A1 - Benzo-thiazolo-imidazole compounds and uses thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Preliminary Toxicity Screening Protocol for 5,6-Dichloroimidazo[2,1-b]thiazole: An In-Depth Technical Guide
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2] The specific derivative, 5,6-Dichloroimidazo[2,1-b]thiazole, represents a potential candidate for further development. However, before significant resources are invested, a robust and early assessment of its toxicological profile is paramount.
This technical guide provides a structured, multi-tiered strategy for the preliminary in vitro toxicity screening of 5,6-Dichloroimidazo[2,1-b]thiazole. The primary goals of such a preclinical safety evaluation are to identify an initial safe dose, uncover potential target organs for toxicity, and establish key parameters for future monitoring.[3][4] By front-loading toxicological assessment, drug development programs can de-risk candidates, identify liabilities early, and make informed decisions, ultimately reducing late-stage attrition.[5][6]
The framework herein follows a logical progression from foundational cytotoxicity to specific assessments of genotoxicity and organ-specific toxicity, focusing on the liver and heart—two of the most common sites for adverse drug reactions.[7][8][9][10] Each section explains the causality behind the experimental choice, provides a detailed protocol as a self-validating system, and offers a framework for data interpretation, grounded in authoritative regulatory principles.
Section 1: Foundational Assessment - In Vitro Cytotoxicity
Causality and Experimental Rationale
The initial step in any toxicity screen is to determine the concentration range at which the compound elicits general cellular toxicity. This is a critical baseline measurement for two primary reasons:
-
Informing Subsequent Assays: Mechanistic toxicity assays (e.g., genotoxicity, hERG inhibition) are only valid if conducted at non-overtly cytotoxic concentrations. High levels of cytotoxicity can lead to secondary effects that confound the interpretation of specific endpoints.[11]
-
Preliminary Therapeutic Index: The concentration that causes 50% cell death (IC50) provides an early, albeit crude, indication of the compound's therapeutic window when compared to its effective concentration (EC50) in efficacy assays. The OECD provides guidance on using these in vitro cytotoxicity data to help estimate starting doses for future in vivo studies, potentially reducing the number of animals required.[12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely adopted colorimetric method for this purpose. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening. The HepG2 human hepatoma cell line is recommended as it is a well-characterized and relevant cell line for subsequent hepatotoxicity assessments.
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole (test compound)
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Doxorubicin (positive control)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a concentration of 1x10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with 0.5% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2. The incubation time can be adjusted based on the compound's expected mechanism of action.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results should be summarized in a table and used to generate a dose-response curve to calculate the IC50 value.
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
-
% Cell Viability Calculation: (Mean Absorbance of Test Compound / Mean Absorbance of Vehicle Control) * 100
-
IC50 Determination: The IC50 value, the concentration that inhibits 50% of cell viability, is determined by plotting % Cell Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Section 2: Genotoxicity Assessment - The Bacterial Reverse Mutation (Ames) Test
Causality and Experimental Rationale
Genotoxicity testing is a non-negotiable component of preclinical safety assessment, designed to detect compounds that can damage genetic material (DNA).[14][15] A positive finding is a significant concern, as DNA damage can lead to carcinogenesis. The Ames test, developed by Bruce Ames, is a widely used and regulatory-accepted biological assay for assessing the mutagenic potential of chemical compounds.[16][17]
The core principle is a reverse mutation assay.[18] It utilizes several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize the essential amino acid histidine (His-).[19] These bacteria cannot grow on a histidine-free medium. The test evaluates a compound's ability to cause a secondary mutation that reverts the original mutation, restoring the gene's function and allowing the bacteria to synthesize histidine again (His+).[16] The growth of bacterial colonies on a histidine-deficient agar plate is a positive indicator of the compound's mutagenicity.[19][20]
A critical, self-validating component of the protocol is the inclusion of a metabolic activation system. Many chemicals are not mutagenic themselves but are converted into mutagenic metabolites by enzymes in the liver. To mimic this, the assay is run in parallel with and without the S9 fraction, a homogenate of rodent liver containing cytochrome P450 enzymes.[17][18][19] This allows for the detection of both direct mutagens and pro-mutagens.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
5,6-Dichloroimidazo[2,1-b]thiazole (test compound)
-
Positive Controls: Sodium Azide for TA100 (-S9), 2-Nitrofluorene for TA98 (-S9), 2-Aminoanthracene for all strains (+S9)
-
Negative Control: DMSO
-
S9 fraction (e.g., from Aroclor 1254-induced rat liver) and co-factor solution (S9 mix)
-
Minimal Glucose Agar plates
-
Top Agar (containing trace amounts of histidine and biotin)
-
Sterile glassware, shaking incubator (37°C)
Step-by-Step Methodology:
-
Strain Preparation:
-
Inoculate each S. typhimurium strain into nutrient broth and incubate overnight in a shaking incubator at 37°C until the culture reaches a density of 1-2 x 10^9 cells/mL.
-
-
Plate Labeling:
-
Clearly label all Minimal Glucose Agar plates with the test compound concentration, strain, and S9 condition (+S9 or -S9). Prepare plates in triplicate for each condition.
-
-
Plate Incorporation:
-
This step must be performed quickly as the top agar solidifies rapidly.
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add the following in sequence:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or control solution).
-
0.5 mL of S9 mix (for +S9 condition) or 0.5 mL of sterile phosphate buffer (for -S9 condition).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the entire contents onto the surface of a Minimal Glucose Agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of visible revertant colonies on each plate. A magnifying colony counter is recommended.
-
Record the counts and observe for any signs of cytotoxicity (e.g., a sparse background lawn of bacteria).
-
Data Presentation and Interpretation
Results are evaluated by comparing the number of revertant colonies in the test compound plates to the number in the negative (vehicle) control plates.
| Strain | S9 Mix | Concentration (µ g/plate ) | Revertant Colonies (Plate 1) | Revertant Colonies (Plate 2) | Revertant Colonies (Plate 3) | Mean ± SD | Mutagenicity Ratio |
| TA100 | - | Vehicle Control | 1.0 | ||||
| TA100 | - | 1 | |||||
| TA100 | - | 10 | |||||
| TA100 | - | 100 | |||||
| TA100 | - | Positive Control | |||||
| TA100 | + | Vehicle Control | 1.0 | ||||
| TA100 | + | 1 | |||||
| TA100 | + | 10 | |||||
| TA100 | + | 100 | |||||
| TA100 | + | Positive Control | |||||
| TA98 | - | ... | |||||
| TA98 | + | ... |
-
Mutagenicity Ratio (MR): Mean revertants of test compound / Mean revertants of vehicle control
-
Positive Result Criteria: A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies and the MR at one or more concentrations is ≥ 2.0. The positive and negative controls must yield results within the laboratory's historical range for the assay to be considered valid.
Caption: Key mechanisms of hepatotoxicity measured by the multiplex assay.
Section 4: Organ-Specific Toxicity II - Cardiotoxicity Screening
Causality and Experimental Rationale
Drug-induced cardiotoxicity is a primary reason for the withdrawal of drugs during clinical trials and from the market. [9]One of the most critical and well-understood mechanisms involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. [21][22] The hERG channel (specifically, the IKr current it conducts) plays a crucial role in Phase 3 of the cardiac action potential—the repolarization phase, which resets the heart muscle for the next beat. [23][24]Inhibition of this channel delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). [25]This prolongation significantly increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). [21][24]Due to this severe risk, regulatory agencies mandate hERG screening for most new drug candidates. [6] Automated patch-clamp electrophysiology is the gold-standard in vitro method for this assessment. It directly measures the flow of ions through the hERG channels in a cell line stably expressing them (e.g., HEK-293), providing a precise quantification of channel inhibition by the test compound. [23][24]
Experimental Protocol: Automated Patch-Clamp hERG Assay
Materials:
-
HEK-293 cell line stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
System-specific consumables (e.g., measurement plates)
-
Extracellular and intracellular buffer solutions
-
5,6-Dichloroimidazo[2,1-b]thiazole (test compound)
-
Positive Control (e.g., E-4031, a potent and specific hERG blocker)
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture the hERG-HEK-293 cells according to standard protocols.
-
On the day of the experiment, prepare a single-cell suspension for use in the automated patch-clamp system.
-
-
System Setup:
-
Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate (containing serial dilutions of the test compound and controls) into the instrument.
-
-
Automated Electrophysiology:
-
The system automatically performs the following steps for each cell:
-
Achieves a high-resistance "giga-seal" between the cell membrane and the measurement aperture.
-
Establishes a whole-cell configuration.
-
Applies a specific voltage-clamp protocol designed to elicit and measure the hERG current (typically involving a depolarizing pulse followed by a repolarizing step to measure the "tail current").
-
-
A baseline recording of the hERG current is established.
-
-
Compound Application and Measurement:
-
The system perfuses the cells with the vehicle control, followed by increasing concentrations of the test compound.
-
The hERG current is measured at each concentration after a sufficient equilibration time.
-
-
Data Analysis:
-
The instrument's software measures the peak tail current amplitude at each concentration.
-
The percentage of current inhibition is calculated relative to the baseline (vehicle) measurement for each cell.
-
These data are used to generate a concentration-response curve and calculate the IC50 value for hERG inhibition.
-
Data Presentation and Interpretation
The primary output is the IC50 value, which should be presented in a summary table.
| Compound | hERG Inhibition IC50 (µM) |
| 5,6-Dichloroimidazo[2,1-b]thiazole | |
| Positive Control (E-4031) |
-
Interpretation: The hERG IC50 value is a critical piece of data. A potent hERG inhibitor (e.g., IC50 < 1 µM) is a significant red flag. However, the risk must be contextualized by considering the therapeutic plasma concentration of the drug. A large margin (e.g., >30-fold) between the hERG IC50 and the efficacious plasma concentration may be acceptable, while a small margin indicates a high risk of clinical QT prolongation.
Caption: Decision-making workflow based on integrated toxicity data.
Based on the outcomes, next steps could include advanced in vitro assays (e.g., using 3D liver spheroids), in vivo rodent toxicology studies, or a return to medicinal chemistry to optimize the compound's structure and mitigate the identified liabilities. This structured approach ensures that only the most promising and safest candidates progress, maximizing the efficiency and ethical conduct of the drug development process.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]
-
Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2760. [Link]
-
The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. (n.d.). National Institutes of Health (NIH). [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. [Link]
-
He, L., et al. (n.d.). Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. National Institutes of Health (NIH). [Link]
-
The Ames Test. (n.d.). University of Puget Sound. [Link]
-
Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. National Institutes of Health (NIH). [Link]
-
Alberga, D., et al. (n.d.). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. National Institutes of Health (NIH). [Link]
-
Updates to OECD in vitro and in chemico test guidelines. (2021). XCellR8. [Link]
-
Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. [Link]
-
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (n.d.). OECD. [Link]
-
In vitro screening of acute hepatic cytotoxicity of pyrrolizidine alkaloids in human and rodent hepatic cell lines. (2017). ResearchGate. [Link]
-
Editorial: Recent advances in cardiotoxicity testing, volume II. (2024). Frontiers. [Link]
-
Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA. [Link]
-
Editorial: Recent Advances in Cardiotoxicity Testing. (n.d.). Frontiers. [Link]
-
OECD Guideline for the Testing of Chemicals 487. (2012). ResearchGate. [Link]
-
FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]
-
Mutagenicity testing of imidazole and related compounds. (n.d.). PubMed. [Link]
-
PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]
-
Cardiovascular Safety Assessment in Cancer Drug Development. (2021). Journal of the American Heart Association. [Link]
-
In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. (2022). PubMed. [Link]
-
Genotoxic evaluation of newly synthesized iminothiazolidinones. (n.d.). PubMed. [Link]
-
OECD Guideline for the Testing of Chemicals 439. (2010). ResearchGate. [Link]
-
In vitro evaluation of potential hepatotoxicity induced by drugs. (n.d.). PubMed. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Frontiers. [Link]
-
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). MDPI. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (n.d.). Oxford Academic. [Link]
-
Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (n.d.). National Institutes of Health (NIH). [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). Royal Society of Chemistry. [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (n.d.). Scilit. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). Royal Society of Chemistry. [Link]
-
Mutagenicity Testing Applied for Regulation of Developing Products. (n.d.). Current Separations. [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). National Institutes of Health (NIH). [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (n.d.). PubMed. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. histologix.com [histologix.com]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Frontiers | Editorial: Recent Advances in Cardiotoxicity Testing [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. currentseparations.com [currentseparations.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. appggreatlakes.org [appggreatlakes.org]
- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are curated from established synthetic strategies, offering a robust framework for the preparation of these valuable molecules.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of chlorine atoms at the 5 and 6 positions of this bicyclic system can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, making the development of efficient synthetic routes to 5,6-dichloroimidazo[2,1-b]thiazoles a key objective for medicinal chemists.
This guide outlines a primary synthetic strategy predicated on a convergent approach: the synthesis of a key dichlorinated precursor, 4,5-dichloro-2-aminothiazole, followed by its cyclization to construct the target imidazo[2,1-b]thiazole ring system. This methodology provides a reliable and adaptable route for accessing a variety of 5,6-dichloroimidazo[2,1-b]thiazole derivatives.
Synthetic Strategy Overview
The principal synthetic pathway is a two-stage process. The first stage involves the synthesis of the crucial intermediate, 4,5-dichloro-2-aminothiazole. The second stage is the classical Hantzsch-type condensation of this dichlorinated aminothiazole with a suitable α-halocarbonyl compound to yield the final 5,6-dichloroimidazo[2,1-b]thiazole derivative.
Caption: Overall synthetic strategy for 5,6-dichloroimidazo[2,1-b]thiazole derivatives.
Experimental Protocols
Part 1: Synthesis of 4,5-Dichloro-2-aminothiazole (Precursor)
The synthesis of the key intermediate, 4,5-dichloro-2-aminothiazole, is a critical first step. While various methods for the synthesis of 2-aminothiazoles have been reported, the introduction of chlorine atoms at both the 4 and 5 positions requires specific reaction conditions. A common approach involves the reaction of thiourea with a suitable dichlorinated four-carbon synthon.
Protocol 1: From a Dichlorinated Carbonyl Compound
This protocol is based on the general principles of the Hantzsch thiazole synthesis, adapted for the preparation of a dichlorinated aminothiazole.
Materials:
-
Thiourea
-
A suitable 1,2-dichloro-3-oxo-aldehyde or a related dichlorinated carbonyl compound
-
Ethanol or another suitable solvent
-
Sodium acetate or another mild base
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
To this solution, add the dichlorinated carbonyl compound (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,5-dichloro-2-aminothiazole.
Causality Behind Experimental Choices:
-
Ethanol is a commonly used solvent for Hantzsch thiazole synthesis due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
Sodium acetate acts as a mild base to neutralize the hydrogen halide formed during the reaction, which drives the reaction to completion.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps.
-
Precipitation in ice-cold water is an effective method for isolating the product, as the solubility of the organic product is typically low in cold aqueous media.
Part 2: Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole Derivatives (Cyclization)
With the 4,5-dichloro-2-aminothiazole precursor in hand, the final imidazo[2,1-b]thiazole ring system can be constructed through a condensation reaction with an α-halo carbonyl compound.
Protocol 2: Condensation with an α-Halo Carbonyl Compound
This is a classical and reliable method for the formation of the imidazo[2,1-b]thiazole core.[1]
Materials:
-
4,5-Dichloro-2-aminothiazole (from Part 1)
-
An appropriate α-halo ketone or α-halo aldehyde (e.g., chloroacetaldehyde, bromoacetone)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate or another suitable base
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichloro-2-aminothiazole (1.0 equivalent) in ethanol or DMF.
-
Add the α-halo carbonyl compound (1.1 equivalents) to the solution.
-
Add sodium bicarbonate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.
-
Wash the collected solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5,6-dichloroimidazo[2,1-b]thiazole derivative.
Causality Behind Experimental Choices:
-
The choice of α-halo carbonyl compound determines the substituent at the 2- and/or 3-position of the final product.
-
Sodium bicarbonate is used to neutralize the hydrohalic acid that is formed, preventing the protonation of the aminothiazole and facilitating the nucleophilic attack.
-
The use of a higher boiling point solvent like DMF can be beneficial for less reactive substrates, allowing the reaction to proceed at a higher temperature.
Data Presentation
| Entry | α-Halo Carbonyl | Product Substituent (R) | Yield (%) |
| 1 | Chloroacetaldehyde | H | 75-85 |
| 2 | Bromoacetone | CH₃ | 70-80 |
| 3 | Phenacyl bromide | Phenyl | 65-75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of the Synthetic Workflow
Caption: Detailed experimental workflow for the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole derivatives.
Trustworthiness and Self-Validation
The protocols described in this document are based on well-established chemical transformations. The successful synthesis of the target compounds can be validated at each stage through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compounds.
Consistent and reproducible results from these analytical methods will validate the successful implementation of the protocols.
References
-
Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. PubMed. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical Negative Results. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Chloroacetaldehyde. PubChem. [Link]
Sources
Application Notes and Protocols for Antimicrobial Assays Using 5,6-Dichloroimidazo[2,1-b]thiazole
Introduction: The Scientific Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The imidazo[2,1-b]thiazole core represents such a promising scaffold, with numerous derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The specific compound, 5,6-dichloroimidazo[2,1-b]thiazole, is a member of this versatile class. Its halogenated structure suggests the potential for unique interactions with biological targets, making it a compelling candidate for antimicrobial screening programs.
These application notes provide a comprehensive framework for the initial antimicrobial characterization of 5,6-dichloroimidazo[2,1-b]thiazole. The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reproducible and comparable across different laboratories.[3] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4] This is a critical first step in the evaluation of any potential new antimicrobial agent.
While specific antimicrobial data for 5,6-dichloroimidazo[2,1-b]thiazole is not yet widely published, this guide synthesizes field-proven insights from studies on structurally related compounds to provide a robust starting point for your investigations.[3][5] Furthermore, we will explore the potential mechanism of action, as related imidazo[2,1-b]thiazole derivatives have been shown to target bacterial DNA gyrase, a crucial enzyme in DNA replication.[6] This mechanistic insight provides a causal basis for the compound's anticipated activity and guides further experimental design.
PART 1: Compound Handling and Preparation
Reagent and Equipment
-
Test Compound: 5,6-dichloroimidazo[2,1-b]thiazole
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
-
Agar: Mueller-Hinton Agar (MHA) for disk diffusion
-
Microbial Strains:
-
Bacteria (ATCC Quality Control Strains):
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
-
Fungi (ATCC Quality Control Strain):
-
Candida albicans ATCC 90028
-
-
-
Equipment:
-
96-well, sterile, flat-bottom microtiter plates
-
Adhesive plate seals
-
Multichannel and single-channel micropipettes
-
Sterile pipette tips
-
Incubator (35-37°C for bacteria, 35°C for fungi)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Vortex mixer
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm)
-
Forceps
-
Preparation of Stock Solution
Protocol:
-
Initial Solubility Test (Recommended): Before preparing a large stock, test the solubility of a small amount of 5,6-dichloroimidazo[2,1-b]thiazole in DMSO to determine the maximum soluble concentration.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of 5,6-dichloroimidazo[2,1-b]thiazole.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The molecular weight of 5,6-dichloroimidazo[2,1-b]thiazole is 209.06 g/mol .
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Stability of the compound in DMSO should be determined empirically over time.
Causality: A high-concentration stock solution in 100% DMSO is essential for creating a wide range of dilutions in aqueous media without the solvent itself reaching a concentration that could inhibit microbial growth (typically, the final DMSO concentration should be ≤1%).[9]
PART 2: Core Antimicrobial Assays
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines and is the gold standard for determining the MIC of a novel compound.[3]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to wells 2 through 12 of a designated row.
-
Compound Addition: Add 100 µL of the test compound, diluted in broth to twice the highest desired final concentration, to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Repeat this process through well 10. Discard the final 50 µL from well 10. This will result in a range of concentrations, with wells 11 and 12 serving as controls.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control (Well 11): Contains 50 µL of broth and 50 µL of the inoculum (no compound).
-
Sterility Control (Well 12): Contains 100 µL of uninoculated broth.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Self-Validation: The inclusion of a growth control is critical to ensure that the inoculum is viable and that the incubation conditions are appropriate. The sterility control validates that the broth is not contaminated. Running a known antibiotic in parallel as a positive control against the same QC strains provides an internal validation of the assay's performance.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of antimicrobial activity. It is particularly useful for rapid screening.
Protocol:
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. Ensure they are at room temperature and have a dry surface.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Preparation:
-
Aseptically apply a known amount of the 5,6-dichloroimidazo[2,1-b]thiazole stock solution to sterile 6 mm paper disks. A common starting point is 10-30 µg per disk.
-
Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
-
Disk Application:
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Include a disk impregnated with a standard antibiotic as a positive control and a blank disk with only DMSO as a negative control.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
Causality: The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound. The confluent "lawn" of bacterial growth is essential for clearly visualizing the zones of inhibition.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
PART 3: Data Interpretation and Quality Control
Quantitative Data Summary
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of 5,6-dichloroimidazo[2,1-b]thiazole |
| E. coli ATCC 25922 | Gram-Negative | [Range Tested] | Ciprofloxacin | [Experimental Result] |
| S. aureus ATCC 25923 | Gram-Positive | [Range Tested] | Ciprofloxacin | [Experimental Result] |
| P. aeruginosa ATCC 27853 | Gram-Negative | [Range Tested] | Ciprofloxacin | [Experimental Result] |
| C. albicans ATCC 90028 | N/A (Fungus) | [Range Tested] | Fluconazole | [Experimental Result] |
Expected Quality Control Results
A self-validating system requires that the results for quality control strains fall within an expected range. As there is no published data for 5,6-dichloroimidazo[2,1-b]thiazole, the following table provides a hypothetical range based on published MIC values for other imidazo[2,1-b]thiazole derivatives against these QC strains. These ranges are for guidance only and must be established in your laboratory.
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) | Reference |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | CLSI M100 |
| S. aureus ATCC 25923 | Ciprofloxacin | 0.12 - 0.5 | CLSI M100 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 | CLSI M100 |
| C. albicans ATCC 90028 | Fluconazole | 0.25 - 1.0 | CLSI M27 |
Based on literature for related imidazo[2,1-b]thiazole compounds, initial screening might reveal MICs in the range of 8-64 µg/mL against Gram-positive bacteria and potentially higher against Gram-negative bacteria and fungi.[3][5]
PART 4: Mechanistic Insights
Putative Mechanism of Action: DNA Gyrase Inhibition
The structural similarity of imidazo[2,1-b]thiazoles to other known DNA gyrase inhibitors suggests a potential mechanism of action.[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones.[6] Inhibition of this enzyme leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. Halogenated compounds, in particular, have been shown to form halogen bonds with the enzyme's active site, potentially enhancing binding and inhibitory activity.[10]
Hypothesized Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 3. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. barcelonafinechemicals.com [barcelonafinechemicals.com]
Application Notes & Protocols: Cellular Analysis of 5,6-Dichloroimidazo[2,1-b]thiazole
Introduction & Scientific Context
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Compounds featuring this core structure have been shown to act via diverse mechanisms, such as inhibition of protein kinases, disruption of tubulin polymerization, and modulation of inflammatory pathways like cyclooxygenase (COX).[1][4]
This document provides a comprehensive guide for the initial in vitro characterization of 5,6-Dichloroimidazo[2,1-b]thiazole , a novel compound for which specific biological data is not yet widely available. The protocols outlined herein are designed to establish a foundational understanding of the compound's bioactivity, focusing on cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The experimental workflow is structured to progress from broad phenotypic screening to more detailed mechanistic assays, providing a robust framework for drug development professionals.
Part 1: Foundational Experimental Design
A successful investigation begins with careful planning. The initial steps involve preparing the compound for biological use and selecting an appropriate cellular model.
Compound Solubilization and Stock Preparation
Expertise & Experience: The manner in which a compound is dissolved and diluted is critical for assay reproducibility.[5] Many organic compounds are not readily soluble in aqueous culture media. Dimethyl sulfoxide (DMSO) is a common solvent of choice due to its high solubilizing power and general compatibility with cell culture at low final concentrations.[6][7] It is imperative to establish a vehicle control (media with the same final DMSO concentration as the treated samples) in all experiments to account for any solvent-induced effects.[6]
Protocol 1: Preparation of 10 mM Master Stock Solution
-
Weighing: Accurately weigh 1-5 mg of 5,6-Dichloroimidazo[2,1-b]thiazole powder using an analytical balance in a chemical fume hood.
-
Dissolution: Transfer the compound to a sterile, amber glass vial or microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution gently until the compound is fully dissolved.[6] If necessary, sonicate in a water bath or warm to 37°C for 10-15 minutes to aid dissolution, ensuring the compound is heat-stable.[7]
-
Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter suitable for organic solvents. Aliquot into single-use volumes to minimize freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light.
Cell Line Selection and Culture
Expertise & Experience: The choice of cell line is paramount and should be guided by the therapeutic hypothesis.[8] Imidazo[2,1-b]thiazole derivatives have shown promise as anticancer agents.[2][9] Therefore, a panel of cancer cell lines is recommended for initial screening. For example:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.
-
HCT-116: A human colorectal carcinoma cell line, known for its use in cancer biology and drug discovery.[2]
-
A549: A human lung carcinoma cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line, used as a non-cancerous control to assess selective toxicity.[10]
Trustworthiness: All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Regularly test for mycoplasma contamination to ensure data integrity.
Part 2: Primary Screening - Assessing Cytotoxicity
The first biological question is whether the compound affects cell viability. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[11][12][13] NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[11]
Workflow for Cellular Assays
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5,6-Dichloroimidazo[2,1-b]thiazole in culture medium from the 10 mM DMSO stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the highest final concentration of DMSO (e.g., 0.5%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Wells with medium only (no cells) for background subtraction.
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Summarize the calculated IC50 values in a table for clear comparison across cell lines and time points.
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| MCF-7 | [Value] | [Value] | [Value] |
| HCT-116 | [Value] | [Value] | [Value] |
| A549 | [Value] | [Value] | [Value] |
| MRC-5 | [Value] | [Value] | [Value] |
Part 3: Mechanistic Assays - How Does It Kill?
Once cytotoxicity is established, the next step is to understand the mechanism of cell death. Key processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Expertise & Experience: This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[16][17] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[18][19] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[16][18]
This allows for the differentiation of four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 5,6-Dichloroimidazo[2,1-b]thiazole at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a kit).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Be sure to include compensation controls (unstained, Annexin V only, PI only).
Cell Cycle Analysis by Propidium Iodide Staining
Expertise & Experience: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[20] This can be quantified using flow cytometry. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[21] This allows for the differentiation of cell populations based on their DNA content:
-
G0/G1 phase: 2n DNA content
-
S phase: Intermediate DNA content (between 2n and 4n)
-
G2/M phase: 4n DNA content
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay (Protocol 3, step 1).
-
Harvesting: Harvest adherent cells using trypsin and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[21][22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[22][23] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is measured.[23]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the G0/G1 and G2/M peaks clearly.[21]
Part 4: Advanced Mechanistic Studies
Based on the initial findings, further experiments can be designed to pinpoint the molecular target. Given that many imidazo[2,1-b]thiazole derivatives are known to modulate key signaling pathways, investigating a common pathway like NF-κB is a logical next step.
Hypothetical Target Pathway: NF-κB Signaling
Expertise & Experience: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.[24][25] Its dysregulation is a hallmark of many cancers, often promoting cell survival and proliferation.[24][25][26] The canonical NF-κB pathway is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate target gene transcription.[24][25]
// Nodes Stimulus [label="Stimulus\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="p65/p50-IκBα\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65p50_free [label="p65/p50\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Proliferation, Survival,\nInflammation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimulus -> Receptor [color="#5F6368"]; Receptor -> IKK [label="Activates", color="#5F6368"]; IKK -> IkBa [label="Phosphorylates IκBα", color="#5F6368"]; IkBa -> p65p50_free [label="Releases", color="#5F6368"]; IkBa -> Proteasome [label="Ubiquitination", color="#5F6368"]; p65p50_free -> Nucleus [label="Translocation", color="#34A853", style=bold]; Nucleus -> Transcription [label="Activates", color="#4285F4", style=bold];
// Invisible edge for alignment {rank=same; IkBa; Proteasome;} } dot Caption: The canonical NF-κB signaling pathway.
Trustworthiness: To test if 5,6-Dichloroimidazo[2,1-b]thiazole affects this pathway, one could use Western blotting to measure the protein levels of key components like phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of p65 after stimulating cells with TNF-α, with and without the compound. A decrease in p-IκBα levels or reduced nuclear p65 in the presence of the compound would suggest inhibitory activity.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Role of the NFκB-signaling pathway in cancer. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi, Universitas Brawijaya.[Link]
-
NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology.[Link]
-
NF-κB in Cancer: A Matter of Life and Death. AACR Journals - Cancer Discovery.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
NF-κB - Wikipedia. Wikipedia.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
The NF-κB Pathway and Cancer Stem Cells. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.[Link]
-
Cell Cycle Tutorial. Flow Cytometry Core Facility, University of Aberdeen.[Link]
-
Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE.[Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.[Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI.[Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Cell Culture: Growing Cells as Model Systems In Vitro. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
How do you dissolve chemicals in the culture medium? ResearchGate.[Link]
-
Cell cultures in drug development: Applications, challenges and limitations. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Imidazo[2,1b]Thiazole: Introduction, Current and Perspective. ResearchGate.[Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.[Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate.[Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information (NCBI) - PMC.[Link]
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.[Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Royal Society of Chemistry.[Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE.[Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.[Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Europe PMC.[Link]
-
5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. National Center for Biotechnology Information (NCBI) - PubMed.[Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][16][20]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate.[Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 23. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 24. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[2,1-b]thiazole Derivatives in Mycobacterial Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the continuous exploration of novel chemical scaffolds for new therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB underscores the urgency of this research. Within this context, the imidazo[2,1-b]thiazole heterocyclic system has garnered significant attention as a promising pharmacophore for the development of potent anti-mycobacterial agents.[1][2][3] While specific research on 5,6-Dichloroimidazo[2,1-b]thiazole in mycobacterial studies is not extensively documented in publicly available literature, the broader class of imidazo[2,1-b]thiazole derivatives has shown significant promise. This document provides a detailed guide to the application of this class of compounds in mycobacterial research, with protocols and insights that can be adapted for the study of specific derivatives like 5,6-Dichloroimidazo[2,1-b]thiazole.
A related compound, Telacebec (Q203), an imidazopyridine, is a clinical-stage anti-TB drug candidate that targets the cytochrome bcc complex of the respiratory chain, highlighting the potential of similar heterocyclic compounds in targeting crucial mycobacterial pathways.[4][5]
The Imidazo[2,1-b]thiazole Scaffold: A Promising Anti-Mycobacterial Core
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has been explored for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] In the context of mycobacterial research, derivatives of this scaffold have demonstrated potent inhibitory activity against M. tuberculosis.[1][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Mechanism of Action: A Multifaceted Approach
Research into imidazo[2,1-b]thiazole derivatives suggests that their anti-mycobacterial activity may stem from the inhibition of various essential cellular processes. While the precise target of 5,6-Dichloroimidazo[2,1-b]thiazole is yet to be elucidated, studies on analogous compounds point towards several potential mechanisms:
-
Inhibition of the Electron Transport Chain: A prominent mechanism for related heterocyclic anti-TB agents is the disruption of cellular respiration. Telacebec (Q203), for instance, inhibits the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain, leading to the depletion of ATP synthesis.[7][8][9] The imidazo[2,1-b]thiazole-5-carboxamides are another class of compounds shown to target QcrB.[10] This disruption of energy metabolism is a validated strategy for combating both drug-sensitive and drug-resistant Mtb.
-
Inhibition of Essential Enzymes: Other studies suggest that imidazo[2,1-b]thiazole derivatives may target other essential mycobacterial enzymes. For example, molecular docking studies have implicated Pantothenate Synthetase as a potential target for some benzo-[d]-imidazo-[2,1-b]-thiazole derivatives.[1][6]
-
Disruption of DNA Gyrase: Some 5,6-dihydroimidazo[2,1-b]thiazoles have been shown to inhibit DNA gyrase, an essential enzyme for DNA replication, suggesting another potential mechanism of action for this class of compounds.[11][12]
Experimental Protocols for Assessing Anti-Mycobacterial Activity
The following protocols provide a framework for evaluating the efficacy of imidazo[2,1-b]thiazole derivatives against M. tuberculosis. These are standard, field-proven methodologies that can be adapted for specific laboratory settings and compound characteristics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis. It is a reliable, high-throughput, and cost-effective assay.
Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue (oxidized) to pink (reduced). The MIC is defined as the lowest concentration of the compound that prevents this color change.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Test compound (e.g., 5,6-Dichloroimidazo[2,1-b]thiazole) dissolved in DMSO
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control drug (e.g., Rifampicin, Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound in 7H9 broth in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include wells for a positive control drug, a negative control (DMSO at the highest concentration used for the test compound), and a media-only control.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions, positive control, and negative control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable sealant or place them in a humidified incubator.
-
Incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading the Results:
-
Visually inspect the plates for a color change. The MIC is the lowest concentration of the compound that remains blue.
-
For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Understanding the Mechanism of Action
Once the in vitro activity of a compound is established, the next critical step is to elucidate its mechanism of action. Based on the known targets of related compounds, a logical starting point is to investigate the inhibition of the mycobacterial electron transport chain.
Proposed Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Caption: Proposed mechanism of action via inhibition of the cytochrome bc1 complex.
Representative Anti-Mycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the in vitro activity of several imidazo[2,1-b]thiazole derivatives against M. tuberculosis H37Ra, as reported in the literature. This data provides a benchmark for the potential potency of new derivatives within this class.
| Compound ID | Substitution Pattern | IC50 (µM) | IC90 (µM) | Cytotoxicity (MRC-5 cells, µM) | Reference |
| IT10 | Benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl | 2.32 | 7.05 | >128 | [1][6] |
| IT06 | Benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl | 2.03 | 15.22 | >128 | [1][6] |
Future Directions and Considerations
The imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of novel anti-tubercular agents. For any new derivative, including 5,6-Dichloroimidazo[2,1-b]thiazole, a systematic evaluation is crucial. This includes:
-
In-depth Mechanism of Action Studies: To identify the specific molecular target(s).
-
Activity against Resistant Strains: To assess the potential for treating MDR- and XDR-TB.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of tuberculosis.
-
Pharmacokinetic and Toxicological Profiling: To determine the compound's drug-like properties and safety profile.
The combination of potent in vitro activity, a potentially novel mechanism of action, and synthetic tractability makes the imidazo[2,1-b]thiazole class of compounds a valuable area of focus in the ongoing search for new and effective treatments for tuberculosis.
References
- The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd - Amsterdam UMC. (URL: )
- Q203 - TB Alliance | Putting science to work for better, faster TB cures. (URL: )
- Telacebec (Q203) - Qurient. (URL: )
- The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd - PubMed. (URL: )
- Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis. (URL: )
- Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - NIH. (URL: )
- (PDF) Telacebec (Q203)
- A Telacebec-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC - NIH. (URL: )
- Telacebec (Q203) | Working Group for New TB Drugs. (URL: )
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (URL: )
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (URL: )
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. (URL: )
- Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (URL: )
- 5,6-Dichloroimidazo[2,1-b]thiazole - Barcelona Fine Chemicals. (URL: )
- Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (URL: )
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - Semantic Scholar. (URL: )
- Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed. (URL: )
- (PDF) ChemInform Abstract: Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b) thiazole as Selective COX-2 Inhibitors.
-
Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][7]oxazine Derivatives - UCL Discovery - University College London. (URL: )
- Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents - PubMed. (URL: )
-
6-Nitro-2,3-dihydroimidazo[2,1-b][4][7]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed. (URL: )
- Diarylthiazole: An Antimycobacterial Scaffold Potentially Targeting PrrB-PrrA Two-Component System - ResearchG
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. The anti-mycobacterial activity of the cytochrome bcc inhibitor Q203 can be enhanced by small-molecule inhibition of cytochrome bd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Telacebec (Q203) | Qurient [qurient.com]
- 8. researchgate.net [researchgate.net]
- 9. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 5,6-Dichloroimidazo[2,1-b]thiazole
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[2,1-b]thiazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of compounds with a vast spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potent antimicrobial, antiviral, anticancer, and immunomodulatory properties.[1] This diverse activity profile stems from the scaffold's ability to interact with a wide range of biological targets. For instance, specific derivatives have been identified as inhibitors of bacterial DNA gyrase, modulators of microtubule dynamics in cancer cells, and inhibitors of protein kinases crucial for cell signaling.[2][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to characterize the biological activity of 5,6-dichloroimidazo[2,1-b]thiazole . Given the known activities of the parent scaffold, we will outline a logical, multi-tiered approach to assay development. This guide is structured to first establish broad biological effects and then to dissect the specific mechanism of action through targeted biochemical and cell-based assays. We will provide detailed, field-proven protocols for key experiments, explain the rationale behind experimental choices, and present data in a clear, actionable format.
Our approach begins with a broad phenotypic screening to assess general cytotoxicity and antimicrobial effects. Based on these initial findings and the established activities of related compounds, we will then detail specific protocols for three plausible mechanisms of action: microtubule disruption , kinase inhibition , and DNA gyrase inhibition . Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Tier 1: Initial Phenotypic Screening - Is the Compound Biologically Active?
The first critical step is to determine if 5,6-dichloroimidazo[2,1-b]thiazole exhibits any biological activity in a cellular context. We recommend two parallel screening funnels: one focused on cytotoxicity against mammalian cells and the other on antimicrobial activity.
Cytotoxicity Profiling in Mammalian Cell Lines
A fundamental starting point is to assess the compound's effect on cell viability. This will determine if the compound is cytotoxic and establish a concentration range for subsequent cell-based assays. We recommend using a panel of cancer cell lines from different tissue origins to identify potential selectivity.
Protocol: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
5,6-dichloroimidazo[2,1-b]thiazole
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X stock solution of 5,6-dichloroimidazo[2,1-b]thiazole in culture medium. Perform serial dilutions to create a range of concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.01 µM to 100 µM (log dilutions) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Antimicrobial Susceptibility Testing
Given that many imidazo[2,1-b]thiazole derivatives show antimicrobial properties, it is prudent to screen 5,6-dichloroimidazo[2,1-b]thiazole against a panel of pathogenic bacteria.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[8]
Materials:
-
5,6-dichloroimidazo[2,1-b]thiazole
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[9]
-
Compound Dilution: Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.[9]
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[9]
Tier 2: Elucidating the Mechanism of Action
If the initial screening reveals significant biological activity, the next phase is to investigate the underlying mechanism. Based on existing literature for the imidazo[2,1-b]thiazole scaffold, we propose three primary avenues of investigation.
Caption: Logical workflow for mechanism of action studies.
Assay for Microtubule Targeting Activity
Several imidazo[2,1-b]thiazole conjugates have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][10][11][12]
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time.[13] The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence intensity.[14]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
5,6-dichloroimidazo[2,1-b]thiazole
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Assay buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[15]
-
Black 96-well plates (for fluorescence)
-
Fluorescence microplate reader with temperature control (37°C)
Step-by-Step Protocol:
-
Plate Preparation: Pre-warm the microplate reader and the 96-well plate to 37°C.
-
Compound Preparation: Prepare 10X serial dilutions of the test compound and controls in assay buffer.
-
Reaction Setup: On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in assay buffer.
-
Initiate Polymerization: Add the 10X compound solutions to the pre-warmed plate, followed by the ice-cold tubulin reaction mix.
-
Fluorescence Reading: Immediately place the plate in the reader and measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
| Parameter | Recommendation |
| Tubulin Concentration | 2-3 mg/mL |
| GTP Concentration | 1 mM |
| Temperature | 37°C |
| Reading Interval | 60 seconds |
| Duration | 60-90 minutes |
Assay for Kinase Inhibition
Imidazo[2,1-b]thiazole derivatives have been reported as inhibitors of various kinases, including focal adhesion kinase (FAK) and RAF kinases.[3][16] A generic kinase assay can be adapted to screen against a panel of kinases to identify specific targets.
Protocol: Generic ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., FAK) and its specific substrate
-
5,6-dichloroimidazo[2,1-b]thiazole
-
Known kinase inhibitor (e.g., Staurosporine) as a positive control
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White 96-well plates (for luminescence)
-
Luminometer
Step-by-Step Protocol:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and various concentrations of the test compound in the kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated into ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC₅₀ value from the dose-response curve.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Assay for DNA Gyrase Inhibition
For compounds showing antimicrobial activity, particularly against Gram-positive bacteria, DNA gyrase is a plausible target.[4][5]
Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.[17] Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5,6-dichloroimidazo[2,1-b]thiazole
-
Ciprofloxacin (positive control inhibitor)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Step-by-Step Protocol:
-
Reaction Setup: On ice, combine the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Enzyme Addition: Add DNA gyrase to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the relaxed and supercoiled forms of the plasmid. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light.
-
Data Analysis: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
Tier 3: Target Validation and Further Studies
Positive results from the Tier 2 assays provide strong evidence for a specific mechanism of action. Further experiments are necessary to validate the target and understand the compound's cellular effects.
-
For Microtubule Inhibitors: Perform cell cycle analysis by flow cytometry to confirm G2/M phase arrest.[10] Use immunofluorescence microscopy to visualize the disruption of the microtubule network in treated cells.
-
For Kinase Inhibitors: Conduct western blotting to assess the phosphorylation status of the kinase's downstream substrates. Perform a broader kinase panel screening to determine selectivity.
-
For DNA Gyrase Inhibitors: Determine the Minimum Bactericidal Concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.[18]
Conclusion
The protocols and tiered approach outlined in this application note provide a robust framework for the systematic evaluation of 5,6-dichloroimidazo[2,1-b]thiazole. By starting with broad phenotypic screens and progressing to specific, mechanism-based assays, researchers can efficiently identify and characterize the biological activity of this promising compound. The self-validating nature of the described protocols, which include essential positive and negative controls, ensures the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Wright, D. L., & Roberson, M. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 18–27. [Link]
-
Pharma Models. (2014, July 23). High-Throughput Screening Methods in Drug Discovery. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Hartwell, L. H., Szankasi, P., Roberts, C. J., Murray, A. W., & Friend, S. H. (1997). Integrating genetic approaches into the discovery of anticancer drugs. Science, 278(5340), 1064–1068. [Link]
-
Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic & Medicinal Chemistry, 26(7), 1545-1556. [Link]
-
Gürsoy-Kol, Ö., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(3), 398-410. [Link]
-
Kamal, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 124, 43-55. [Link]
-
Al-Mokadem, A. Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 126. [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Kamal, A., et al. (2015). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. Bioorganic & Medicinal Chemistry, 23(17), 5745-5756. [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2755-2766. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Khan, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26053. [Link]
-
Le, T. M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (137), 57799. [Link]
-
Reddy, T. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1122. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 703, 23–40. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Kamal, A., et al. (2014). Design and Synthesis of Imidazo[2,1-b]thiazole-Chalcone Conjugates: Microtubule-Destabilizing Agents. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. [Link]
-
Osterman, A., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 11(11), 1630. [Link]
-
ResearchGate. (n.d.). Imidazo[2,1-b]thiazoles: Multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. [Link]
-
Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 3892-3901. [Link]
-
ResearchGate. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles. [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]
-
Boehm, M., et al. (2002). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 46(8), 2445–2451. [Link]
-
MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5895-5901. [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 24(22), 5895–5901. [Link]
-
Abdel-Halim, H., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(12), 8343-8367. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. maxanim.com [maxanim.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
analytical methods for quantifying 5,6-Dichloroimidazo[2,1-b]thiazole
An Application Note and Protocol for the Quantification of 5,6-Dichloroimidazo[2,1-b]thiazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive and robust method for the quantitative analysis of 5,6-Dichloroimidazo[2,1-b]thiazole in a biological matrix (human plasma). The imidazo[2,1-b]thiazole scaffold is a significant pharmacophore found in a variety of biologically active compounds, making its precise quantification crucial in drug discovery, pharmacokinetic studies, and safety assessments.[1][2][3] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for efficient chromatographic separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. The protocol details every step from sample preparation using protein precipitation to data analysis and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[4][5]
Principle of the Method
The quantification of 5,6-Dichloroimidazo[2,1-b]thiazole is achieved through a combination of physical separation and specific detection.
-
Liquid Chromatography (LC): The analyte is separated from endogenous plasma components on a C18 reversed-phase column. The separation is based on the differential partitioning of the analyte and matrix components between the nonpolar stationary phase (C18) and the polar mobile phase. A gradient elution with an organic modifier (acetonitrile) ensures efficient separation and sharp peak shapes.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. The analyte is first ionized to produce a specific precursor ion ([M+H]⁺). This precursor ion is then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interference from co-eluting matrix components.[6][7]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
5,6-Dichloroimidazo[2,1-b]thiazole reference standard (≥98% purity)[8]
-
Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled analog or a compound like Carbamazepine)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (with K2-EDTA as anticoagulant), sourced from an accredited supplier
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
HPLC Vials with Inserts
Instrumentation
-
LC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II, or equivalent).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent).
-
Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size).[9]
-
Data System: Chromatography data acquisition and processing software (e.g., MassLynx, Analyst, or ChemStation).
-
Analytical balance, centrifuges, and calibrated pipettes.
Experimental Protocols
Preparation of Standard Solutions
Rationale: The preparation of accurate standard solutions is fundamental for generating a reliable calibration curve, which is the basis for quantifying the analyte in unknown samples. A high-purity solvent is used to ensure complete dissolution and stability.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5,6-Dichloroimidazo[2,1-b]thiazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol following the same procedure.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by performing serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to construct the calibration curve.
-
Calibration Curve Standards (in Plasma): Spike appropriate volumes of the working standard solutions into blank human plasma to create a series of calibration standards. A typical concentration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 80 ng/mL), and High (e.g., 800 ng/mL).
Sample Preparation (Protein Precipitation)
Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with the analysis and damage the LC column. Protein precipitation is a rapid and effective technique to remove the majority of these proteins.[10][11] Acetonitrile or methanol is commonly used as the precipitation solvent. An internal standard (IS) is added to correct for variability during sample preparation and instrument analysis.[6]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample (or standard/QC) into the corresponding tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL) to each tube, except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
Rationale: The chromatographic and mass spectrometric parameters must be optimized to achieve a balance of sensitivity, speed, and peak resolution. A gradient elution allows for the separation of compounds with varying polarities, while optimized MS/MS parameters ensure maximum signal intensity for the analyte and internal standard.
Table 1: HPLC Parameters | Parameter | Value | | :--- | :--- | | Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |
Table 2: Mass Spectrometer Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temperature | 500°C | | Desolvation Gas Flow | 800 L/hr | | Collision Gas | Argon | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | | 5,6-Dichloroimidazo[2,1-b]thiazole | 208.9 | Hypothetical: 173.9 | 100 | | Internal Standard (e.g., Carbamazepine) | 237.1 | 194.1 | 100 |
Note: The molecular formula for 5,6-Dichloroimidazo[2,1-b]thiazole is C₅H₂Cl₂N₂S. The exact mass is 207.93. The [M+H]⁺ ion would be ~208.9 m/z, considering the chlorine isotope pattern. Product ions must be determined experimentally by infusing the reference standard.
Workflow Visualization
The overall experimental process from sample receipt to final report generation is summarized in the workflow diagram below.
Caption: Workflow for the quantification of 5,6-Dichloroimidazo[2,1-b]thiazole.
Data Analysis and Method Validation
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard (IS) in all samples, standards, and QCs.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for each injection.
-
Calibration Curve: Plot the peak area ratio (y-axis) against the nominal concentration (x-axis) for the calibration standards.
-
Linear Regression: Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve and determine the coefficient of determination (r²), slope, and intercept.
-
Quantification: Calculate the concentration of the analyte in unknown samples and QCs using the regression equation from the calibration curve.
Method Validation Protocol
The method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines such as ICH Q2(R1).[4][12][13]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components). | No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least six different sources. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curve should have a coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the test results to the true value. | The mean concentration of QC samples should be within ±15% of the nominal value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | The coefficient of variation (CV%) for QC samples at each level should not exceed 15%. |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of matrix components.[6][14] | The IS-normalized matrix factor across at least six lots of plasma should have a CV ≤ 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Instrument not tuned; incorrect MRM transition; clogged ESI probe; sample preparation error. | Tune and calibrate the mass spectrometer; verify precursor/product ions by infusing the standard; clean the ESI probe; re-prepare a new set of samples. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; incompatible sample solvent; column contamination. | Replace the analytical column; ensure the final sample solvent is similar in composition to the initial mobile phase; use a guard column. |
| High Variability in Results | Inconsistent sample preparation (pipetting errors); poor IS performance; instrument instability. | Re-train on pipetting techniques; select a more suitable internal standard (ideally stable isotope-labeled); allow the instrument to stabilize before injection. |
| Carryover | High concentration sample injected previously; insufficient needle wash. | Inject blank samples after high-concentration samples; optimize the needle wash procedure with a strong organic solvent. |
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available at: [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. PubMed. Available at: [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [barcelonafinechemicals.com]
- 9. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. biotage.com [biotage.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
derivatization of 5,6-Dichloroimidazo[2,1-b]thiazole for improved activity
Application Note & Protocols
Topic: Strategic Derivatization of the 5,6-Dichloroimidazo[2,1-b]thiazole Scaffold for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of dichloro-substituents at the 5 and 6 positions creates the 5,6-dichloroimidazo[2,1-b]thiazole scaffold, a unique starting point for medicinal chemistry campaigns. The strong electron-withdrawing nature of the chlorine atoms is predicted to significantly modulate the electronic profile of the bicyclic system, potentially enhancing binding affinities and altering metabolic stability. This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We present validated synthetic protocols adapted from proven chemistry on the parent ring system, explain the causal reasoning behind experimental design, and outline a workflow for biological evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising molecular core.
Rationale for Derivatization: Targeting Key Reactive Sites
The chemical reactivity of the 5,6-dichloroimidazo[2,1-b]thiazole scaffold is dictated by the electron distribution within the fused ring system. The imidazole moiety is generally more susceptible to electrophilic substitution than the thiazole moiety. The primary sites for derivatization are the C-2 and C-3 positions of the imidazole ring, which are amenable to functionalization through modern synthetic methods like direct C-H activation.[3]
The rationale for focusing on these positions is twofold:
-
Vectorial Diversity: Introducing substituents at C-2 and C-3 allows for the exploration of distinct chemical space around the core, which is critical for probing interactions within a biological target's binding pocket.
-
Synthetic Accessibility: Established methodologies for the parent imidazo[2,1-b]thiazole system can be reliably adapted, providing a robust platform for generating diverse libraries of analogues.[4]
The 5,6-dichloro substitution is maintained as a core structural element. These halogens may serve as crucial hydrogen bond acceptors or occupy a specific hydrophobic pocket in a target protein, making them essential for intrinsic activity.
Caption: Key reactive sites for derivatization on the core scaffold.
Synthetic Strategies and Step-by-Step Protocols
We outline two primary, high-yield strategies for derivatization that provide access to a wide range of functional groups, enabling comprehensive Structure-Activity Relationship (SAR) studies.
Strategy A: C-3 Arylation via Palladium-Catalyzed Direct C-H Activation
Direct C-H arylation is a powerful, atom-economical method for installing aryl and heteroaryl moieties, which are pivotal for modulating pharmacokinetic and pharmacodynamic properties.[3] This protocol is adapted from established methods for imidazo[2,1-b]thiazoles.
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate [Pd(OAc)2] is a robust and versatile catalyst precursor for C-H activation/arylation reactions.
-
Ligand: P(o-tolyl)3 is an electron-rich, bulky phosphine ligand that promotes the reductive elimination step and stabilizes the active Pd(0) species.
-
Base: Potassium carbonate (K2CO3) is a mild inorganic base sufficient to facilitate the concerted metalation-deprotonation (CMD) mechanism often invoked in these reactions.
-
Solvent: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the high temperatures required for C-H activation.
Protocol 2.1: General Procedure for C-3 Arylation
-
To a flame-dried Schlenk tube, add 5,6-dichloroimidazo[2,1-b]thiazole (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)2 (0.05 equiv), P(o-tolyl)3 (0.1 equiv), and K2CO3 (2.5 equiv).
-
Evacuate and backfill the tube with argon gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-3 arylated derivative.
Strategy B: Amide Library Synthesis via a C-2 Carboxylic Acid Intermediate
Introducing a carboxylic acid handle at the C-2 position creates a versatile intermediate for constructing large amide libraries. Amide bonds are stable and provide opportunities for establishing key hydrogen bonding interactions with biological targets. This strategy involves an initial carboxylation followed by standard amide coupling.
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries
Introduction: The Therapeutic Promise of Imidazo[2,1-b]thiazoles and the Role of High-Throughput Screening
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a vast array of biological activities. This fused five-membered ring system, containing bridgehead nitrogen and a sulfur atom, has been identified in compounds with potent anti-cancer, anti-inflammatory, anti-tubercular, and kinase inhibitory properties.[1][2][3] The chemical versatility of this scaffold allows for the creation of large, diverse chemical libraries, each with the potential to yield novel therapeutic agents. The development of new synthetic methodologies, such as one-pot multi-component reactions, has further accelerated the generation of these libraries.[3][4][5][6]
Given the sheer number of derivatives that can be synthesized, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying promising "hit" compounds from these libraries.[7][8] HTS automates the testing of thousands to millions of compounds against a specific biological target or cellular phenotype, enabling researchers to quickly focus on a manageable number of leads for further optimization.[7][9] This guide provides an in-depth overview of HTS methods tailored for the evaluation of imidazo[2,1-b]thiazole libraries, with a focus on practical, field-proven protocols and the rationale behind experimental design.
The High-Throughput Screening Workflow: A Conceptual Overview
The HTS process is a multi-step workflow designed for efficiency and reproducibility. It begins with the preparation of the chemical library and culminates in the identification of validated hits.
Caption: A generalized workflow for the high-throughput screening of a chemical library.
Part 1: Library Preparation and Management
The quality and organization of the compound library are foundational to a successful HTS campaign.
Protocol 1: Preparation of Imidazo[2,1-b]thiazole Library for HTS
-
Synthesis and Purification: Synthesize the imidazo[2,1-b]thiazole derivatives using established methods.[5][6][10][11] Ensure high purity (>95%) of each compound, confirmed by analytical techniques such as NMR and LC-MS.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).
-
Mother Plate Creation: Using an automated liquid handler, transfer the stock solutions into 384-well polypropylene plates to create "mother plates." These plates serve as the master source for the library.
-
Assay-Ready Plates: From the mother plates, create "assay-ready" or "daughter" plates by diluting the compounds to an intermediate concentration (e.g., 1 mM) in DMSO. These plates are then used for the screening experiments to minimize freeze-thaw cycles of the mother plates.
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound precipitation.
Part 2: Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for identifying compounds that are active in a more physiologically relevant context.
Anti-Proliferative Assays for Oncology Targets
Many imidazo[2,1-b]thiazole derivatives have demonstrated potent anti-cancer activity.[12][13] A common primary screen is to assess the library's effect on the proliferation of cancer cell lines. ATP-based luminescence assays are a highly sensitive and robust method for this purpose, as the amount of ATP correlates with the number of metabolically active, viable cells.[7][14]
Protocol 2: 384-Well Cell Viability HTS using ATP Luminescence
-
Objective: To identify compounds that inhibit the proliferation of a cancer cell line.
-
Principle: Viable cells produce ATP. A reagent containing luciferase and its substrate lyses the cells, and the resulting luminescence, proportional to the ATP concentration, is measured.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well white, opaque-walled tissue culture-treated plates
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Plate luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density in culture medium.
-
Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.
-
Causality: Optimal seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, masking compound effects.
-
-
Compound Addition:
-
Allow cells to adhere and recover for 18-24 hours post-seeding.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compounds from the assay-ready plates to the cell plates. This results in a final screening concentration (e.g., 10 µM).
-
Plate Layout: Dedicate specific columns for controls: negative control (0.1% DMSO vehicle) and positive control (a known cytotoxic agent like staurosporine).[15]
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay Readout:
-
Equilibrate the plates to room temperature for 30 minutes to ensure thermal uniformity.[7]
-
Add 25 µL of the ATP luminescence reagent to each well.[7]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Read the luminescence on a plate reader.
-
Target-Specific Cell-Based Assays: Kinase Inhibition
Imidazo[2,1-b]thiazoles are known to inhibit various protein kinases, such as those in the ERK/MAPK and FAK signaling pathways.[16][17][18][19] These pathways are critical for cell proliferation, migration, and survival, and their dysregulation is a hallmark of many cancers.[16][20]
Caption: Simplified FAK signaling pathway, a common target for imidazo[2,1-b]thiazoles.
Caption: Simplified ERK/MAPK signaling pathway, often dysregulated in cancer.
Part 3: Biochemical High-Throughput Screening Assays
Biochemical assays use purified components to directly measure the effect of a compound on a specific molecular interaction, such as enzyme inhibition.
Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A variety of HTS-compatible formats are available.[9][21][22]
Protocol 3: TR-FRET Biochemical Kinase Assay
-
Objective: To identify direct inhibitors of a specific protein kinase (e.g., FAK, MEK, ERK).
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescently labeled peptide substrate. Excitation of the Eu donor results in energy transfer to the acceptor if the substrate is phosphorylated, generating a specific fluorescent signal.
Materials:
-
Purified, active kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) acceptor
-
Assay buffer (with MgCl₂, DTT)
-
384-well low-volume black plates
Methodology:
-
Compound Plating: Add 50 nL of compounds from the assay-ready plates to the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a kinase/substrate mix in assay buffer. Add 5 µL to each well.
-
Prepare an ATP solution in assay buffer. Add 5 µL to each well to initiate the reaction.
-
Causality: The ATP concentration should be at or near the Km value for the kinase to allow for the detection of both competitive and non-competitive inhibitors.
-
-
Incubation: Incubate the reaction at room temperature for 60-90 minutes.
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in TR-FRET buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Readout: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these signals is calculated to reduce well-to-well variability.
Enzyme Inhibition Assays using Chemiluminescence
For other enzyme targets, such as acetylcholinesterase, chemiluminescent assays provide a highly sensitive HTS method.[16][20]
Protocol 4: Chemiluminescent Enzyme Inhibition Assay
-
Objective: To identify inhibitors of a specific enzyme (e.g., acetylcholinesterase).
-
Principle: The enzyme reaction produces a substrate for a secondary enzyme (e.g., horseradish peroxidase, HRP), which in the presence of luminol and an enhancer, generates a light signal.[23][24]
Methodology:
-
Compound and Enzyme Addition: Add test compounds, followed by the primary enzyme (e.g., acetylcholinesterase) to a 384-well white plate.
-
Substrate Addition: Add the substrate (e.g., acetylcholine) to initiate the reaction. Incubate for a defined period.
-
Detection: Add a detection reagent containing the secondary enzyme system (e.g., choline oxidase, HRP, and a luminol-based substrate).
-
Readout: Immediately measure the chemiluminescent signal using a plate luminometer. A decrease in signal indicates inhibition of the primary enzyme.
Part 4: Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits and avoid false positives.[12][13][25][26]
Workflow for HTS Data Analysis:
-
Data Normalization: Raw data from the plate reader is normalized to the plate controls. The percent inhibition is typically calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Quality Control: The quality of each assay plate is assessed using the Z'-factor, which measures the separation between the positive and negative control signals.[8] Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
-
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
-
-
Hit Selection: A hit is defined as a compound that produces a percent inhibition value above a certain threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).
-
Dose-Response Confirmation: Confirmed hits are re-tested in a dose-response format (typically an 8- to 10-point titration) to determine their potency (IC₅₀ value).
-
Data Visualization: Data is often visualized using scatter plots (for primary screens) and sigmoidal dose-response curves (for confirmation screens).
Data Summary Table:
| Assay Type | Target/Phenotype | Readout | Typical Plate Format | Primary Hit Threshold | Follow-up |
| Cell Viability | Anti-proliferation | Luminescence (ATP) | 384-well | >50% inhibition | IC₅₀ determination |
| Kinase Inhibition | Specific Kinase | TR-FRET | 384-well | >50% inhibition | IC₅₀ determination, Orthogonal assays |
| Enzyme Inhibition | Specific Enzyme | Chemiluminescence | 384-well | >50% inhibition | IC₅₀ determination |
Conclusion
The imidazo[2,1-b]thiazole scaffold remains a highly promising starting point for the discovery of new drugs. By combining efficient library synthesis with robust and well-designed high-throughput screening campaigns, researchers can rapidly and effectively explore the vast chemical space of these compounds. The protocols and workflows outlined in this guide provide a comprehensive framework for identifying and validating novel imidazo[2,1-b]thiazole-based hits, paving the way for the development of the next generation of therapeutics.
References
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives - PubMed. (2005). Eur J Med Chem. Retrieved January 19, 2026, from [Link]
-
Chemiluminescent high-throughput microassay applied to imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed. (2008). Eur J Med Chem. Retrieved January 19, 2026, from [Link]
-
FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]
-
Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Signaling and Biological Implications of FAK Overexpression in Cancer. (2006). Cancer Research. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. (2008). Clinical Cancer Research. Retrieved January 19, 2026, from [Link]
-
HTS384 Screening Methodology. (n.d.). DTP, National Cancer Institute. Retrieved January 19, 2026, from [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. Retrieved January 19, 2026, from [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (2011). Eur J Med Chem. Retrieved January 19, 2026, from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2020). SLAS Discov. Retrieved January 19, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
High-throughput screening for kinase inhibitors - PubMed. (2005). Chembiochem. Retrieved January 19, 2026, from [Link]
-
A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II) - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Workflow of the HTS Analysis System. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved January 19, 2026, from [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Schematic of the HTS assay representing a 384-well screening plate... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II). (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed. (2014). ChemMedChem. Retrieved January 19, 2026, from [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemits.com [chemits.com]
- 13. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. researchgate.net [researchgate.net]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 18. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 20. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. knime.com [knime.com]
- 26. apix-drive.com [apix-drive.com]
Application Notes and Protocols for the In Vivo Formulation of 5,6-Dichloroimidazo[2,1-b]thiazole
Introduction: Navigating the Preclinical Formulation of 5,6-Dichloroimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-mycobacterial properties.[1][2][3][4][5][6][7] 5,6-Dichloroimidazo[2,1-b]thiazole is a member of this class with significant potential for in vivo evaluation. However, like many heterocyclic compounds rich in aromatic character, it is anticipated to have low aqueous solubility, a characteristic that presents a significant hurdle for achieving adequate bioavailability and consistent exposure in in vivo studies.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 5,6-Dichloroimidazo[2,1-b]thiazole for preclinical in vivo evaluation.
This guide will walk you through a logical, step-by-step process for developing a suitable formulation for 5,6-Dichloroimidazo[2,1-b]thiazole, from initial solubility screening to the preparation of various formulation types, including solutions, suspensions, and lipid-based systems. The emphasis is on understanding the rationale behind each step to empower the researcher to make informed decisions based on their experimental findings.
Part 1: Physicochemical Characterization - The Foundation of Formulation Development
Protocol 1: Solubility Assessment of 5,6-Dichloroimidazo[2,1-b]thiazole
Objective: To determine the approximate solubility of 5,6-Dichloroimidazo[2,1-b]thiazole in a range of common vehicles to guide the selection of an appropriate formulation strategy.
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole powder
-
A selection of vehicles (see Table 1)
-
Vials (glass or plastic, compatible with the vehicles)
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess of 5,6-Dichloroimidazo[2,1-b]thiazole powder to a known volume (e.g., 1 mL) of each selected vehicle in a separate vial. The amount of excess powder should be sufficient to ensure that undissolved solid remains after equilibration.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a consistent temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complete equilibration.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration of 5,6-Dichloroimidazo[2,1-b]thiazole in the diluted supernatant against a standard curve.
-
Calculate the solubility in the original vehicle, accounting for the dilution factor.
-
Data Presentation:
The results of the solubility screening should be compiled into a clear and concise table.
| Vehicle Category | Vehicle Example | Predicted Solubility Behavior for a Lipophilic Compound |
| Aqueous | Water, Saline, PBS | Low |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | Moderate |
| Surfactants | Tween® 80, Cremophor® EL | Moderate to High (micellar solubilization) |
| Oils/Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Moderate to High |
Table 1: Recommended Vehicle Panel for Initial Solubility Screening of 5,6-Dichloroimidazo[2,1-b]thiazole.
Part 2: Formulation Strategies and Protocols
Based on the solubility data obtained, a suitable formulation strategy can be selected. The following sections provide detailed protocols for common formulation approaches for poorly soluble compounds.
Decision-Making Workflow for Formulation Selection
The choice of formulation depends on the required dose, the route of administration, and the solubility of the compound in various vehicles.
Figure 1: Decision workflow for selecting a formulation strategy for 5,6-Dichloroimidazo[2,1-b]thiazole based on initial solubility screening.
A. Solution Formulations
A solution is the simplest and often most desirable formulation type as it ensures dose uniformity and immediate bioavailability of the dissolved drug.[9] However, this is only feasible if the required dose can be dissolved in a tolerable volume of a pharmaceutically acceptable vehicle.
When to Choose a Solution:
-
When the solubility of 5,6-Dichloroimidazo[2,1-b]thiazole in a non-toxic vehicle or a co-solvent system is high enough to dissolve the highest intended dose in a reasonable administration volume (e.g., <10 mL/kg for oral gavage in mice).[10]
Objective: To prepare a clear, stable solution of 5,6-Dichloroimidazo[2,1-b]thiazole using a co-solvent system.
Example Vehicle System: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v)
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Weighing the API: Accurately weigh the required amount of 5,6-Dichloroimidazo[2,1-b]thiazole based on the target concentration and final volume.
-
Initial Solubilization: Add the DMSO to the API and vortex until the compound is completely dissolved. Gentle warming (to 37-40°C) may be used if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Addition of Co-solvent: Add the PEG 400 to the DMSO solution and vortex until a homogenous mixture is obtained.
-
Aqueous Phase Addition: Slowly add the saline to the organic phase while vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Final Homogenization: Vortex the final mixture thoroughly to ensure homogeneity.
-
Quality Control: Visually inspect the solution for any signs of precipitation or cloudiness. If intended for parenteral administration, the solution must be sterile filtered through a 0.22 µm filter compatible with the solvent system.
Trustworthiness and Self-Validation:
-
Clarity: The final formulation should be a clear, particle-free solution.
-
Stability: Observe the solution for at least a few hours at room temperature and under refrigerated conditions to ensure no precipitation occurs before administration.
-
Dose Verification: It is good practice to confirm the concentration of the final formulation using a validated analytical method (e.g., HPLC).
B. Suspension Formulations
If a suitable solvent system cannot be found to dissolve the required dose, a suspension is a common and effective alternative, particularly for oral administration.[9] A suspension is a heterogeneous mixture in which the solid drug particles are dispersed in a liquid vehicle.
When to Choose a Suspension:
-
When the solubility of 5,6-Dichloroimidazo[2,1-b]thiazole is low in all acceptable vehicles.
-
For oral administration where rapid dissolution is not critical or can be achieved in the gastrointestinal tract.
Objective: To prepare a uniform and re-suspendable formulation of 5,6-Dichloroimidazo[2,1-b]thiazole for oral administration.
Example Vehicle System: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole (micronized powder is preferred for better homogeneity)
-
Methylcellulose (or CMC)
-
Tween® 80
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
Procedure:
-
Preparation of the Vehicle:
-
Heat about one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously to ensure proper dispersion and prevent clumping.
-
Remove from heat and add the remaining volume of cold sterile water while continuing to stir.
-
Add the Tween® 80 and continue stirring until a clear, viscous solution is formed. Allow the vehicle to cool to room temperature.
-
-
Wetting the API:
-
Weigh the required amount of 5,6-Dichloroimidazo[2,1-b]thiazole and place it in a mortar.
-
Add a small amount of the prepared vehicle to the powder to form a thick, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
-
Formation of the Suspension:
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the suspension to a suitable container and use a magnetic stir bar to stir for at least 30 minutes to ensure homogeneity.
-
-
Quality Control:
-
Visual Inspection: The suspension should appear uniform and free of large aggregates.
-
Re-suspendability: After settling, the suspension should be easily and uniformly re-dispersed by gentle shaking.
-
Dose Uniformity: It is advisable to take samples from the top and bottom of the suspension after stirring to confirm dose uniformity by an analytical method.
-
Causality in Experimental Choices:
-
Micronization: Using micronized powder increases the surface area of the drug, which can improve dissolution rate in vivo.
-
Wetting Agent (Tween® 80): This surfactant reduces the surface tension between the drug particles and the aqueous vehicle, preventing clumping and ensuring a uniform dispersion.
-
Suspending Agent (Methylcellulose/CMC): This increases the viscosity of the vehicle, which slows down the sedimentation of the drug particles, thereby improving the uniformity of the suspension over time.
C. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability.[11] These formulations work by presenting the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.[11][12]
When to Choose a Lipid-Based Formulation:
-
When 5,6-Dichloroimidazo[2,1-b]thiazole shows good solubility in oils or lipid-based excipients.
-
When aiming to improve oral bioavailability by utilizing lipid absorption pathways.
Objective: To formulate 5,6-Dichloroimidazo[2,1-b]thiazole in an oily vehicle for oral administration.
Example Vehicle: Sesame oil or Medium-Chain Triglycerides (MCT oil).
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole
-
Sesame oil or MCT oil
-
Glass vials
-
Vortex mixer and/or sonicator
-
Stir plate and magnetic stir bar
Procedure:
-
Weighing and Addition: Accurately weigh the required amount of 5,6-Dichloroimidazo[2,1-b]thiazole and add it to the selected oil in a glass vial.
-
Solubilization/Dispersion:
-
Vortex the mixture vigorously.
-
If the compound does not fully dissolve, use a sonicator to aid in dispersion and particle size reduction. Gentle heating (40-50°C) can also be applied, but again, consider the compound's stability.
-
For a suspension, continuous stirring with a magnetic stir bar is recommended to maintain uniformity.
-
-
Quality Control:
-
Visual Inspection: For a solution, ensure it is clear. For a suspension, check for uniform dispersion.
-
Stability: Observe for any signs of precipitation or phase separation before administration.
-
Part 3: Administration and Handling
Proper handling and administration are crucial for the success of in vivo studies.
-
Oral Gavage: For suspensions, ensure the formulation is thoroughly mixed immediately before drawing each dose to guarantee dose uniformity. Use an appropriately sized gavage needle.[10][13][14][15]
-
Parenteral Administration: Formulations for parenteral routes must be sterile, pyrogen-free, and, for solutions, free of particulate matter.[9][16][17][18] Isotonicity should also be considered, especially for intravenous administration.[17]
-
Storage: Unless stability data indicates otherwise, formulations should be prepared fresh daily and stored under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.
Conclusion
The successful in vivo evaluation of 5,6-Dichloroimidazo[2,1-b]thiazole is highly dependent on the development of an appropriate formulation that ensures consistent and adequate drug exposure. Due to its likely poor aqueous solubility, a systematic approach starting with solubility screening is paramount. This guide provides a framework and detailed protocols for developing solution, suspension, and lipid-based formulations. The choice of the final formulation will be dictated by the physicochemical properties of the compound, the required dose, and the intended route of administration. By following these guidelines and understanding the rationale behind the experimental choices, researchers can develop a robust and reliable formulation to advance their in vivo studies.
References
- A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (n.d.). Google.
- Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Google.
- Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Google.
- Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3). Google.
- Special Considerations for Developing Parenteral Formulations - American Injectables. (2024, October 23). Google.
- Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. (n.d.). Google.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Google.
- PARENTERAL PREPARATIONS. (n.d.). Google.
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Google.
- Formulation Development of Parenteral Products - Biomanufacturing.org. (n.d.). Google.
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). Google.
- Voluntary oral administration of drugs in mice - Protocols.io. (2011, May 11). Google.
- Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed. (2016, March 15). Google.
- Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.). Google.
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Google.
- SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12). Google.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - Brieflands. (n.d.). Google.
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (n.d.). Google.
- Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents - PubMed. (n.d.). Google.
- Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed. (n.d.). Google.
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. (n.d.). Google.
- 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed. (n.d.). Google.
Sources
- 1. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 9. americaninj.com [americaninj.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 18. biomanufacturing.org [biomanufacturing.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, its synthesis can present challenges, particularly concerning reaction yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Overview of the Synthetic Pathway
The most common and direct route to the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis.[5] This typically involves the condensation reaction between a 2-aminothiazole derivative and an α-halo carbonyl compound. For the target molecule, 5,6-dichloroimidazo[2,1-b]thiazole , the reaction proceeds via the cyclization of 2-amino-4,5-dichlorothiazole with a two-carbon electrophile, typically chloroacetaldehyde or a precursor.
The primary challenges in this synthesis often stem from the stability of the reactants, the control of reaction conditions, and the potential for side-product formation, all of which can significantly impact the final yield.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.[6][7]
1. Quality and Purity of Starting Materials:
-
2-Amino-4,5-dichlorothiazole: The purity of this starting material is critical. Impurities from its synthesis can carry over and interfere with the cyclization step. It is highly recommended to purify the 2-amino-4,5-dichlorothiazole (e.g., by recrystallization) before use and confirm its identity and purity via NMR and melting point analysis.
-
α-Halo Carbonyl Compound (e.g., Chloroacetaldehyde): Chloroacetaldehyde is unstable and prone to polymerization. It is often used as a more stable hydrate or diethyl acetal, from which the aldehyde is generated in situ under acidic conditions. Ensure the quality of this reagent is high and that it has been stored correctly.
-
Solvents: Always use anhydrous solvents of an appropriate grade. The presence of water can lead to unwanted hydrolysis of intermediates or reagents.[6]
2. Reaction Conditions:
-
Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of reactants or the desired product.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that balances reaction rate with product stability.
-
Reaction Time: Similarly, prolonged reaction times can decrease yield due to product degradation. Monitoring the reaction progress is essential to determine the point of maximum conversion before significant decomposition occurs.[7]
-
Atmosphere: Some reagents or intermediates may be sensitive to oxygen or atmospheric moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and is a good practice to adopt.[6]
3. Work-up and Purification Losses:
-
Significant amounts of product can be lost during the extraction and purification phases. Ensure complete extraction from the aqueous phase and minimize transfers between glassware.[7] When performing column chromatography, choose a solvent system that provides good separation without causing product degradation on the silica gel.
Q2: My TLC analysis shows multiple spots, suggesting significant side-product formation. What are the likely side reactions?
The formation of multiple byproducts is a clear indicator that the reaction conditions are not optimal. The primary side reactions in this synthesis include:
-
Polymerization of Chloroacetaldehyde: As mentioned, this reagent is highly reactive and can self-condense, especially under basic conditions or at elevated temperatures.
-
N-Alkylation without Cyclization: The initial alkylation of the exocyclic amino group of 2-aminothiazole can occur. While this is a productive step towards an alternative isomer, the primary desired reaction is alkylation at the endocyclic nitrogen, which is generally more nucleophilic, followed by cyclization.[8]
-
Product Decomposition: The imidazo[2,1-b]thiazole ring system can be unstable under harsh acidic or basic conditions, or at high temperatures, leading to ring-opening or decomposition.
To mitigate these issues, consider adding the chloroacetaldehyde solution dropwise to the reaction mixture at a controlled temperature. This keeps its instantaneous concentration low, reducing the rate of polymerization.
Q3: How can I systematically optimize the reaction conditions to maximize the yield of 5,6-dichloroimidazo[2,1-b]thiazole?
Optimization should be approached methodically by varying one parameter at a time or by using a Design of Experiments (DoE) approach for more complex systems.
Recommended Optimization Workflow:
-
Solvent Screening: The solvent plays a crucial role in reaction kinetics and solubility. Screen a range of solvents with different polarities.
-
Temperature Adjustment: Perform the reaction at various temperatures (e.g., room temperature, 60 °C, and reflux) to assess the impact on yield and purity.
-
Use of a Catalyst/Base: The reaction generates HCl, which can affect the stability of the product. Adding a non-nucleophilic base (e.g., diisopropylethylamine) or a solid catalyst like basic alumina can scavenge the acid and may improve yields.[9]
Table 1: Parameters for Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Solvent | Ethanol | Acetonitrile | Toluene | Affects solubility and reaction rate.[1] |
| Temperature | Room Temp. | 80 °C | Reflux | Balances reaction rate against thermal decomposition. |
| Additive | None | Basic Alumina | DIPEA | Neutralizes acid byproduct; may catalyze the reaction.[9] |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Can influence reaction kinetics and side reactions. |
Q4: The synthesis of the precursor, 2-amino-4,5-dichlorothiazole, is challenging. What is a reliable method for its preparation?
A robust synthesis of the starting material is foundational. 2-amino-4,5-dichlorothiazole can be synthesized from 1,2-dichloro-1,2-diethoxyethane and thiourea. Another approach involves the direct chlorination of 2-aminothiazole, though this can be difficult to control and may lead to a mixture of products. A common literature procedure involves the Vilsmeier-Haack reaction on certain precursors to introduce the formyl group, which can then be converted, although this is a multi-step process.[10] A more direct method is the reaction of a dichlorinated α-haloketone with thiourea.[11][12][13]
Protocol: Synthesis of 2-Amino-4,5-dichlorothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.
-
Reagent Addition: Slowly add an equimolar amount of a suitable dichlorinated electrophile, such as mucochloric acid or a related compound.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Isolation: The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4,5-dichlorothiazole.
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.
Caption: A systematic workflow for troubleshooting low reaction yields.
Reaction Mechanism
The synthesis proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminothiazole ring, followed by an intramolecular condensation to form the fused imidazo[2,1-b]thiazole ring system.
Caption: The reaction mechanism for imidazo[2,1-b]thiazole formation.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the reaction and characterize the final product? A: For real-time monitoring, Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane) is indispensable. For product characterization, a combination of techniques is required: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, Mass Spectrometry (MS) will confirm the molecular weight, and a Melting Point (MP) analysis will help assess purity.
Q: Are there any specific safety precautions for handling the reagents? A: Yes. α-haloketones and aldehydes like chloroacetaldehyde are lachrymatory (tear-inducing) and potent alkylating agents; they should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiourea is a suspected carcinogen and should also be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Q: My final product is proving difficult to purify by column chromatography. Do you have any suggestions? A: If standard silica gel chromatography with Hexane/Ethyl Acetate or Dichloromethane/Methanol systems is not effective, consider using a different stationary phase, such as alumina. Alternatively, recrystallization can be a very effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to find one that allows for slow crystal growth upon cooling, which will yield the highest purity.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- MDPI.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Journal of Applicable Chemistry. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
- MDPI.
- ResearchGate. Synthesis of imidazo[2,1-b]thiazoles.
- ResearchGate.
- MDPI.
- Wikipedia. 2-Aminothiazole.
- PubMed.
- RSC Publishing.
- Wikimedia Commons. Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg.
- PubMed Central. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg - Wikimedia Commons [commons.wikimedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Substituted Imidazo[2,1-b]thiazoles
Welcome to the technical support center for the synthesis of substituted imidazo[2,1-b]thiazoles. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3] However, its synthesis is not without challenges, often leading to issues with yield, purity, and regioselectivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing reactions and design more robust synthetic routes.
Section 1: Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common failures encountered during the synthesis of imidazo[2,1-b]thiazoles, particularly via the widely used Hantzsch condensation of a 2-aminothiazole with an α-haloketone, and subsequent variations.
Problem 1: Low or No Product Yield
Observing a faint spot on your TLC plate or isolating minimal product after workup is a frequent and frustrating issue. The causes can range from suboptimal reaction conditions to reactant instability.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Nucleophilicity of 2-Aminothiazole: The initial step, N-alkylation of the 2-aminothiazole by the α-haloketone, is often the rate-limiting step.
-
Solution Protocol:
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate cations while leaving the nucleophile's lone pair available for reaction. Avoid protic solvents like ethanol or methanol in the initial step if possible, as they can solvate the amine, reducing its nucleophilicity.
-
Base Addition: While the reaction can proceed without a base, the HBr or HCl generated in situ protonates the starting amine, shutting down the reaction. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 equivalents) to scavenge the acid and drive the reaction forward.
-
Temperature Increase: If solubility and reactant stability permit, increasing the reaction temperature (e.g., from room temperature to 80-100 °C) can significantly accelerate the Sₙ2 reaction. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[4]
-
-
-
Decomposition of α-Haloketone: α-Haloketones can be unstable, particularly if they are α-bromoketones, and can decompose upon storage or under basic conditions.
-
Solution Protocol:
-
Use Fresh Reagents: Synthesize the α-haloketone immediately before use or use a freshly opened bottle from a reliable supplier.
-
Controlled Addition: Add the α-haloketone dropwise to the reaction mixture at 0 °C before slowly warming to the target temperature. This minimizes exposure of the ketone to basic conditions at high concentrations.
-
Alternative Halogen: If possible, use an α-chloroketone instead of an α-bromoketone. While less reactive, they are generally more stable.
-
-
-
Suboptimal Cyclization/Dehydration Conditions: The final step is an intramolecular cyclization followed by dehydration to form the aromatic imidazo[2,1-b]thiazole ring. This step is often acid-catalyzed but can be sluggish.
-
Solution Protocol:
-
Acid Catalysis: If the reaction stalls after the initial N-alkylation, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or using a strongly acidic reagent like Eaton's reagent (P₂O₅/MeSO₃H) can facilitate the dehydration step.[5]
-
High Temperature Reflux: Refluxing in a high-boiling point solvent such as toluene or xylene, often with a Dean-Stark trap to remove water, can effectively drive the dehydration to completion.
-
-
Problem 2: Poor Regioselectivity & Isomer Formation
The Hantzsch synthesis can sometimes yield a mixture of the desired imidazo[2,1-b]thiazole and an undesired isomeric product, 3-substituted-2-iminodihydrothiazole. This arises from the ambident nucleophilicity of the thiourea moiety in the starting materials.
Causality: The reaction between an N-substituted thiourea and an α-haloketone can proceed via initial attack from either the sulfur atom (leading to the desired 2-aminothiazole intermediate) or a nitrogen atom. Under acidic conditions, the regioselectivity can shift, favoring the formation of 2-imino-2,3-dihydrothiazoles.[6]
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting decision tree for regioselectivity issues.
Solution Protocol:
-
Control pH: Perform the initial condensation under neutral or slightly basic conditions to favor the kinetic product, which is typically the desired isomer.
-
Two-Step, One-Pot Procedure: a. React the 2-aminothiazole and α-haloketone in a solvent like acetone or ethanol at reflux for the time required to consume the starting materials (monitor by TLC). b. After cooling, add the cyclizing/dehydrating agent (e.g., concentrated H₂SO₄ or PPA) and heat again to complete the reaction. This ensures the initial alkylation is regioselective before the ring-closing conditions are introduced.
Problem 3: Complex Product Mixture & Purification Difficulties
A messy reaction profile with multiple spots on the TLC is a common challenge, often stemming from side reactions or decomposition.
Potential Causes & Solutions:
-
Side Products from Self-Condensation: α-Haloketones can undergo self-condensation under basic conditions.
-
Solution: As mentioned previously, use controlled, low-temperature addition of the α-haloketone to the reaction mixture.
-
-
Formation of Tar/Polymeric Material: High temperatures, especially in the presence of strong acids or bases, can lead to polymerization and degradation of reactants and products.
-
Solution:
-
Lower Temperature: Attempt the reaction at the lowest effective temperature.
-
Optimize Catalyst Loading: Use only a catalytic amount of acid or base. Excess catalyst often promotes side reactions.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative degradation byproducts.
-
-
-
Purification Strategy: Imidazo[2,1-b]thiazoles are often basic.
-
Acid-Base Extraction: During workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the pure product extracted back into an organic solvent.
-
Chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier, like triethylamine (~0.5-1%), to prevent peak tailing and improve separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy for my target molecule? The classical Hantzsch reaction or a multicomponent approach?
A1: The choice depends on your target's substitution pattern and desired efficiency.
-
Hantzsch Synthesis: This two-component reaction (2-aminothiazole + α-haloketone) is robust and reliable for simple substitution patterns.[7][8] It is ideal when the starting materials are commercially available or easily prepared.
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminothiazole, an aldehyde, and an isocyanide in one pot, are excellent for rapidly building molecular complexity.[1][9][10] If you need to synthesize a library of diverse analogs, an MCR is often the more efficient choice, offering higher atom economy and fewer purification steps.[1]
Q2: My reaction requires an α-bromoketone that is not commercially available. What is a reliable protocol to synthesize it?
A2: A standard method is the bromination of the corresponding acetophenone or ketone.
General Protocol for α-Bromination of a Ketone:
Caption: General workflow for the synthesis of α-bromoketones.
Step-by-Step Methodology:
-
Dissolve: Dissolve the starting ketone (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.
-
Bromination: Add the brominating agent (e.g., Br₂ (1.0-1.1 eq) or CuBr₂ (2.2 eq)) portion-wise or dropwise at room temperature. The reaction with Br₂ is often rapid and exothermic. Using CuBr₂ is often slower but more controlled.
-
Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Pour the reaction mixture into ice water. If Br₂ was used, quench the excess bromine by adding aqueous sodium thiosulfate until the orange color disappears. Neutralize with sodium bicarbonate.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude α-bromoketone is often used directly but can be purified by recrystallization or flash chromatography if necessary.
Q3: Can I use microwave irradiation to speed up my synthesis?
A3: Absolutely. Microwave-assisted synthesis is highly effective for this class of compounds. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4] The key is to use a sealed microwave vessel to allow the temperature to rise above the solvent's boiling point safely. A typical condition might be 120-150 °C for 10-30 minutes in a solvent like ethanol or DMF.
Q4: How can I confirm the correct regiochemistry of my final product?
A4: Spectroscopic methods, particularly 1D and 2D NMR, are definitive.
-
¹H NMR: The chemical shifts of the protons on the imidazole and thiazole rings are diagnostic.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. Look for correlations between the C5 proton of the imidazole ring and the carbons of the substituent at C6, and vice versa. This will unambiguously establish the connectivity and confirm the correct isomer has been formed.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can also be used to show through-space proximity between protons on different parts of the molecule, confirming the structure.
Quantitative Data Summary
The choice of reaction conditions can profoundly impact the outcome. The table below summarizes typical results for the synthesis of a model 6-phenylimidazo[2,1-b]thiazole.
| Method | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| Conventional | 2-Aminothiazole, 2-Bromoacetophenone | Ethanol | Reflux | 8 h | ~60-75% | [4][11] |
| Microwave | 2-Aminothiazole, 2-Bromoacetophenone | Methanol | 90 °C, MW | 30 min | ~95% | [4] |
| MCR (GBB) | 2-Aminothiazole, Benzaldehyde, t-BuNC | Toluene | 100 °C | 30 min | ~78% | [1] |
| Catalytic | 2-Aminothiazole, 2-Bromoacetophenone | Ethanol | Reflux, Basic Alumina | 2-4 h | ~85-92% | [11] |
References
-
Journal of Synthetic Chemistry (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds.
-
ResearchGate (2022). Reaction mechanism of formation of imidazo[2,1-b][1][5][11]thiadiazoles.
-
MDPI (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts.
-
ResearchGate (2022). Synthesis of imidazo[2,1-b]thiazoles.
-
ResearchGate (2012). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives.
-
Oriental Journal of Chemistry (2012). Three Component Reaction for the Synthesis of Imidazo[2,1-B]Thiazole Derivatives.
-
ResearchGate (2025). Regioselective and environmentally benign synthesis of Imidazo[2,1‐b]thiazole and Imidazo[2,1‐b][1][5][11]thiadiazole.
-
PubMed (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties.
-
ResearchGate (2015). Synthetic Access to Imidazo[2,1-b]thiazoles.
-
ResearchGate (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
-
ResearchGate (2011). Chemistry of Imidazo[2,1-b][1][5][11]thiadiazoles.
-
PubMed (2021). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives.
-
National Institutes of Health (NIH) (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
-
Scribd. Hantzsch Thiazole Synthesis 2010.
-
Royal Society of Chemistry (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
-
BenchChem. Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis.
-
Semantic Scholar (2012). Synthetic access to imidazo[2,1-b]thiazoles.
-
ResearchGate (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective.
-
PubMed (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents.
-
PubMed (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies.
-
PubMed Central (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
-
ResearchGate (2021). General reaction for Hantzsch's synthesis of 2-aminothiazole.
-
Semantic Scholar (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot.
-
YMER Journal (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Three Component Reaction for the Synthesis of Imidazo[2,1-B]Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5,6-Dichloroimidazo[2,1-b]thiazole
Welcome to the technical support center for 5,6-Dichloroimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Poor aqueous solubility is a common hurdle for heterocyclic compounds like 5,6-Dichloroimidazo[2,1-b]thiazole, often impacting bioavailability and limiting therapeutic potential.[1][2] This guide offers a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with 5,6-Dichloroimidazo[2,1-b]thiazole.
Q1: I've just received my first batch of 5,6-Dichloroimidazo[2,1-b]thiazole and it won't dissolve in my aqueous buffer. What should I do first?
A1: This is a very common starting point. The first step is to perform a systematic solvent miscibility and solubility screening. Before attempting complex formulation strategies, it's crucial to understand the compound's intrinsic solubility in a range of common organic solvents. This will inform your future formulation development. A suggested starting panel of solvents and a systematic approach is provided in the "Experimental Protocols" section below. Remember, the goal of this initial screen is not necessarily to find a final formulation vehicle, but to understand the physicochemical properties of your compound.
Q2: Why is 5,6-Dichloroimidazo[2,1-b]thiazole likely to be poorly soluble in water?
A2: The molecular structure of 5,6-Dichloroimidazo[2,1-b]thiazole contributes to its probable low aqueous solubility. The fused heterocyclic ring system is largely rigid and planar, which can lead to strong crystal lattice energy. High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water. Additionally, the two chlorine atoms increase the lipophilicity of the molecule, further reducing its affinity for polar solvents like water.
Q3: Can I just use DMSO to dissolve my compound for in vitro assays?
A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial stock solutions due to its high solubilizing power, relying on it solely for your final assay concentration can be problematic. High concentrations of DMSO can be toxic to cells and may interfere with your assay results. A common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous assay buffer. However, it's critical to ensure that the final concentration of DMSO is low (typically <0.5%) and that the compound does not precipitate upon dilution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q4: What are the main strategies to improve the aqueous solubility of a compound like this for in vivo studies?
A4: For in vivo applications, the strategies are more complex as you need to consider biocompatibility and the route of administration. The main approaches, which we will detail in the troubleshooting and protocol sections, include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water.[3][4]
-
pH Adjustment: If the molecule has ionizable groups, adjusting the pH can significantly increase solubility.[5]
-
Surfactant Systems: Using surfactants to form micelles that encapsulate the drug molecule.[6]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that enhance solubility.[5][7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for oral delivery.[1]
-
Particle Size Reduction: Creating nanosuspensions to increase the surface area for dissolution.[7][8]
-
Solid Dispersions: Creating amorphous dispersions of the drug in a polymer matrix.[1][3]
Troubleshooting Guide
This section provides a problem-oriented approach to tackling solubility issues.
Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Aqueous Solubility | 1. Lower the final concentration of your compound. 2. Increase the percentage of a co-solvent (e.g., ethanol, propylene glycol) in your final buffer, if your experiment allows. 3. Add a surfactant (e.g., Tween® 80, Kolliphor® EL) to the aqueous buffer. | The compound's solubility in the final aqueous-organic mixture is lower than the target concentration. Reducing the concentration or increasing the organic content can keep it in solution. Surfactants form micelles that can solubilize the hydrophobic compound.[6] |
| Slow Dissolution Kinetics | 1. Use gentle warming (e.g., 37°C) and sonication after dilution. 2. Prepare the dilution and let it equilibrate for a longer period before use. | Sometimes, the dissolution process is slow. Providing energy (heat, sonication) can accelerate the process of reaching equilibrium solubility. |
| Common Ion Effect | If your buffer contains ions that could form a less soluble salt with your compound, try a different buffer system. | While less common for non-ionic compounds, it's a possibility to consider, especially if the compound has any potential to be protonated or deprotonated. |
Problem 2: I need a higher concentration for my in vivo study than what simple co-solvents can achieve.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Limited Solubilizing Capacity of Co-solvents | 1. Explore Cyclodextrin Complexation: Use cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). 2. Develop a Lipid-Based Formulation: Investigate self-emulsifying drug delivery systems (SEDDS) or microemulsions for oral administration. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7] Lipid-based systems can dissolve the drug in an oil/surfactant mixture that forms a fine emulsion upon contact with aqueous fluids in the gut, facilitating absorption.[1] |
| Crystalline Nature of the Compound | Prepare an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion to disperse the compound in a polymer matrix. | The crystalline form of a drug has high lattice energy, which must be overcome to dissolve. Converting the drug to its higher-energy amorphous state can significantly enhance its apparent solubility and dissolution rate.[5] |
Experimental Protocols
Protocol 1: Initial Solvent Solubility Screening
Objective: To determine the approximate solubility of 5,6-Dichloroimidazo[2,1-b]thiazole in a range of common solvents.
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole
-
Vials (e.g., 2 mL glass vials)
-
Microbalance
-
Vortex mixer and/or sonicator
-
Solvents: Water, PBS pH 7.4, Ethanol, Methanol, Acetone, Acetonitrile, Propylene Glycol, PEG 400, DMSO
Procedure:
-
Weigh out a fixed amount of 5,6-Dichloroimidazo[2,1-b]thiazole (e.g., 2 mg) into each vial.
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 10-15 minutes.
-
Visually inspect for any remaining solid particles against a light and dark background.
-
If the solid is fully dissolved, the solubility is at least 20 mg/mL (2 mg / 0.1 mL). Record this and proceed to the next solvent.
-
If the solid is not fully dissolved, add another aliquot of solvent (e.g., another 100 µL for a total of 200 µL).
-
Repeat steps 3-4. If dissolved, the solubility is approximately 10 mg/mL (2 mg / 0.2 mL).
-
Continue this process of incremental solvent addition until the solid dissolves or a large volume of solvent has been added.
-
Compile the results in a table for easy comparison.
Data Summary Table:
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.1 |
| PBS pH 7.4 | < 0.1 |
| Ethanol | To be determined |
| Propylene Glycol | To be determined |
| PEG 400 | To be determined |
| DMSO | > 50 |
(Note: The values above are hypothetical and need to be determined experimentally.)
Protocol 2: Formulation with Cyclodextrins
Objective: To enhance the aqueous solubility of 5,6-Dichloroimidazo[2,1-b]thiazole using cyclodextrins.
Materials:
-
5,6-Dichloroimidazo[2,1-b]thiazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Stir plate and magnetic stir bars
-
Vials
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).
-
Add an excess amount of 5,6-Dichloroimidazo[2,1-b]thiazole to each cyclodextrin solution. Ensure there is undissolved solid at the bottom of each vial.
-
Seal the vials and allow them to equilibrate by stirring at room temperature for 24-48 hours. Protect from light if the compound is light-sensitive.
-
After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved 5,6-Dichloroimidazo[2,1-b]thiazole against the concentration of the cyclodextrin. This is known as a phase solubility diagram.
Workflow Visualization
To aid in your decision-making process, the following diagram outlines a general workflow for addressing solubility challenges.
Caption: Decision workflow for overcoming solubility issues.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories. Retrieved January 19, 2026, from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved January 19, 2026, from [Link]
-
Guest, A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved January 19, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved January 19, 2026, from [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved January 19, 2026, from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved January 19, 2026, from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 19, 2026, from [Link]
-
Lodge, D. (2021, August 27). Tactics to Improve Solubility. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 19, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved January 19, 2026, from [Link]
Sources
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,6-Dichloroimidazo[2,1-b]thiazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole. As a potent heterocyclic scaffold, the efficient synthesis of this molecule is crucial for further investigation into its biological activities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to navigate the common challenges encountered during its synthesis.
Introduction to the Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
The primary and most established route for the synthesis of the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis and its subsequent variations.[1] For the specific synthesis of 5,6-dichloroimidazo[2,1-b]thiazole, the most logical and scientifically sound approach involves the cyclocondensation of a chlorinated 2-aminothiazole precursor with an α-haloaldehyde or its synthetic equivalent.
The key reaction is the condensation of 2-amino-4,5-dichlorothiazole with chloroacetaldehyde or its more stable diethyl acetal derivative. This reaction proceeds through an initial S-alkylation of the thiourea-like functionality within the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic imidazo[2,1-b]thiazole system.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole, providing explanations and actionable solutions.
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield of the desired 5,6-dichloroimidazo[2,1-b]thiazole, or in the worst case, no product is formed at all. What are the likely causes and how can I rectify this?
-
Answer: Low or no product formation is a common issue that can often be traced back to several key factors:
-
Poor Quality of Chloroacetaldehyde: Chloroacetaldehyde is notoriously unstable and has a high propensity to polymerize, especially in its anhydrous form.[2] If you are using an aged or improperly stored solution, its effective concentration may be significantly lower than stated.
-
Solution: It is highly recommended to use chloroacetaldehyde diethyl acetal as a more stable precursor. The acetal will hydrolyze in situ under the reaction conditions to generate the reactive chloroacetaldehyde, minimizing polymerization.[3] Alternatively, if using an aqueous solution of chloroacetaldehyde, ensure it is from a reliable source and has been stored correctly.
-
-
Suboptimal Reaction Temperature: The cyclocondensation reaction typically requires heating to proceed at a reasonable rate.
-
Solution: If the reaction is being conducted at room temperature, a gradual increase in temperature is advised. Refluxing in a suitable solvent like ethanol is a common practice for Hantzsch-type syntheses.[4] Start by heating the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, the temperature can be increased to the reflux temperature of the solvent.
-
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to incomplete conversion.
-
Solution: A slight excess (1.1 to 1.2 equivalents) of the chloroacetaldehyde or its acetal can be used to ensure the complete consumption of the more valuable 2-amino-4,5-dichlorothiazole.
-
-
Issue 2: Formation of a Major, Unidentified Byproduct
-
Question: I have obtained a significant amount of a byproduct that is difficult to separate from my desired product. What could this be and how can I prevent its formation?
-
Answer: The formation of byproducts is a frequent challenge. The most probable byproduct in this synthesis is an isomeric iminothiazoline derivative.
-
Isomeric Impurity Formation: Under certain conditions, particularly acidic conditions, the initial alkylation can occur on the exocyclic nitrogen of the 2-aminothiazole instead of the endocyclic nitrogen, leading to the formation of a 2-imino-2,3-dihydrothiazole isomer.
-
Solution: Maintaining a neutral to slightly basic reaction medium can favor the desired reaction pathway. If the reaction is being run under acidic conditions, consider adding a non-nucleophilic base like sodium carbonate or triethylamine to neutralize any acid formed during the reaction. Monitoring the pH of the reaction mixture can be beneficial.
-
-
Polymerization of Chloroacetaldehyde: As mentioned, chloroacetaldehyde can polymerize. These polymeric materials can be complex and difficult to characterize.
-
Solution: The use of chloroacetaldehyde diethyl acetal is the most effective way to mitigate this issue.
-
-
Issue 3: Difficulty in Product Purification
-
Question: My crude product is a dark, oily residue, and I am struggling to purify it by recrystallization or column chromatography. What are the best practices for purification?
-
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for decomposition.
-
Initial Work-up: After the reaction is complete, it is crucial to perform a proper work-up. This typically involves cooling the reaction mixture, pouring it into cold water, and neutralizing any excess acid. The crude product may precipitate and can be collected by filtration.[2]
-
Recrystallization: For solid products, recrystallization is often the most effective purification method. A good starting solvent system to try is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired product from less polar and more polar impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
A1: Ethanol is a commonly used and effective solvent for Hantzsch-type syntheses as it is polar enough to dissolve the starting materials and has a convenient boiling point for refluxing the reaction.[4] Other alcohols like methanol or isopropanol can also be used.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting materials and the appearance of the product spot.
-
-
Q3: Is it necessary to perform the reaction under an inert atmosphere?
-
A3: While not always strictly necessary, performing the reaction under an inert atmosphere of nitrogen or argon can be beneficial, especially if the starting materials are sensitive to oxidation or if the reaction is run for an extended period at elevated temperatures.
-
-
Q4: I don't have 2-amino-4,5-dichlorothiazole. How can I synthesize it?
-
A4: 2-Amino-4,5-dichlorothiazole can be synthesized from 2-aminothiazole through direct chlorination using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a solvent such as chloroform or dichloromethane. This reaction should be performed with caution in a well-ventilated fume hood.
-
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole, incorporating best practices to maximize yield and purity.
Part 1: Synthesis of 2-Amino-4,5-dichlorothiazole (Precursor)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-aminothiazole (1 equivalent) in anhydrous chloroform.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (2.2 equivalents) in chloroform dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Part 2: Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-dichlorothiazole (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add chloroacetaldehyde diethyl acetal (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Notes |
| Solvent | Absolute Ethanol | Other alcohols like methanol can also be used. |
| Temperature | Reflux | Typically around 78 °C for ethanol. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Stoichiometry | 1.2 eq. of Chloroacetaldehyde Acetal | A slight excess helps drive the reaction to completion. |
| Purification | Recrystallization or Column Chromatography | Ethanol/water is a good starting point for recrystallization. |
Visualizing the Process: Diagrams and Workflows
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Published online March 7, 2021. Available from: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Published online October 24, 2022. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Published online March 7, 2021. Available from: [Link]
- Process of producing 2-aminothiazole. Google Patents.
- Aminothiazole from chloroacetal. Google Patents.
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Published online August 6, 2025. Available from: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Published online August 6, 2025. Available from: [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. PubMed. Published online November 1, 2016. Available from: [Link]
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. Available from: [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Institutes of Health. Available from: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available from: [Link]
-
ChemInform Abstract: Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b) thiazole as Selective COX-2 Inhibitors. ResearchGate. Published online August 6, 2025. Available from: [Link]
-
TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. Semantic Scholar. Available from: [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. Available from: [Link]
-
Chemical Methodologies Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. ResearchGate. Available from: [Link]
Sources
troubleshooting inconsistent results in 5,6-Dichloroimidazo[2,1-b]thiazole assays
Welcome to the technical support center for researchers working with 5,6-Dichloroimidazo[2,1-b]thiazole and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the reliability and reproducibility of your experimental results. As scientists, we understand that inconsistent data can be a significant roadblock. This resource is structured to help you diagnose and resolve common issues encountered in assays involving this class of compounds.
Introduction to 5,6-Dichloroimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] Specifically, 5,6-Dichloroimidazo[2,1-b]thiazole serves as a key intermediate or a member of compound libraries aimed at discovering new therapeutic agents.[7][8] The biological activity of these compounds is often assessed through various in vitro assays, including cell viability, enzyme inhibition, and antimicrobial susceptibility tests.[9][10][11]
Given the nature of this small molecule, researchers may face challenges in achieving consistent and reproducible results. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and known biological activities of 5,6-Dichloroimidazo[2,1-b]thiazole derivatives?
A1: The imidazo[2,1-b]thiazole core is associated with a broad spectrum of pharmacological activities.[1][2] Depending on the specific substitutions, these compounds have shown promise as:
-
Antimicrobial agents: Particularly against drug-resistant bacteria like MRSA, with some derivatives targeting DNA gyrase.[3][9]
-
Anticancer agents: Exhibiting antiproliferative effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition.[4][10][12]
-
Anti-inflammatory agents: Demonstrating immunoregulatory and anti-inflammatory properties in preclinical models.[6]
-
Antiviral and antimycobacterial agents: Showing activity against a range of viruses and mycobacteria.[5][13]
-
Enzyme inhibitors: Targeting enzymes like acetylcholinesterase and butyrylcholinesterase.[11]
Q2: What is the general solubility profile of 5,6-Dichloroimidazo[2,1-b]thiazole, and how can I avoid precipitation in my assays?
A2: As with many heterocyclic compounds, 5,6-Dichloroimidazo[2,1-b]thiazole is generally hydrophobic and poorly soluble in aqueous media.[1] Inconsistent results are often traced back to issues with compound solubility.
-
Recommended Solvents: For stock solutions, use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Working Concentrations: When preparing working dilutions in aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including vehicle controls.
-
Precipitation Check: Before starting an assay, visually inspect the highest concentration of your compound in the final assay medium under a microscope. The presence of crystals or amorphous precipitate is a clear sign of insolubility that will lead to inaccurate results.
Q3: Can 5,6-Dichloroimidazo[2,1-b]thiazole interfere with assay readouts?
A3: Yes, like many thiazole-containing compounds, there is a potential for assay interference.[14] This can manifest as:
-
Fluorescence Quenching or Enhancement: If you are using a fluorescence-based assay, the compound may absorb light at the excitation or emission wavelengths, leading to false negatives or positives.
-
Redox Activity: Some thiazole derivatives can be redox-active, which can interfere with assays that rely on redox-sensitive dyes (e.g., resazurin-based viability assays).[14]
-
Light Sensitivity: Although not widely reported for this specific compound, some heterocyclic molecules can be light-sensitive. It is good practice to minimize exposure of stock solutions and assay plates to direct light.
To mitigate these risks, always run appropriate controls, such as testing the compound in the assay without the biological target (e.g., no cells or no enzyme) to check for direct effects on the detection reagents.
Troubleshooting Guide: Inconsistent Assay Results
Issue 1: High Variability Between Replicate Wells
High variability is a common sign of inconsistent compound delivery or poor cell health.
Possible Cause 1: Compound Precipitation
-
Why it happens: As discussed in the FAQs, if the compound is not fully soluble in the assay medium, it will not be evenly distributed across the replicate wells. This leads to some wells receiving a higher effective concentration than others.
-
Troubleshooting Steps:
-
Solubility Test: Prepare the highest concentration of your compound in the final assay buffer and incubate under the same conditions as your experiment. Visually inspect for precipitation.
-
Reduce Final Concentration: If precipitation is observed, lower the top concentration of your dose-response curve.
-
Increase Solvent Concentration (with caution): If possible, slightly increase the final DMSO concentration, but ensure it remains below a level that affects your biological system. Always include a vehicle control with the same DMSO concentration.
-
Possible Cause 2: Inconsistent Pipetting
-
Why it happens: Small volumes of concentrated compound stocks can be difficult to pipette accurately. Errors in pipetting will be magnified in the final assay volume.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Serial Dilutions: Prepare a series of intermediate dilutions rather than adding very small volumes of a highly concentrated stock directly to the assay plate.
-
Reverse Pipetting: For viscous solutions like DMSO, use the reverse pipetting technique to ensure accurate dispensing.
-
Possible Cause 3: Edge Effects in Plate-Based Assays
-
Why it happens: The wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth or enzyme activity.
-
Troubleshooting Steps:
-
Humidified Incubator: Ensure your incubator has a water pan to maintain humidity.
-
Plate Sealing: Use breathable plate seals for long-term incubations.
-
Avoid Outer Wells: If edge effects are a persistent problem, avoid using the outer rows and columns of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
Issue 2: Poor or Non-existent Dose-Response Curve
A flat dose-response curve can be frustrating, but it often points to a fundamental issue with the experimental setup.
Possible Cause 1: Compound Inactivity or Degradation
-
Why it happens: The compound may not be active against your target, or it may have degraded during storage or in the assay medium.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your compound using analytical methods like LC-MS or NMR.[13][15][16]
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles of DMSO stocks.
-
Positive Control: Always include a known inhibitor or activator for your target to ensure the assay is working correctly.
-
Possible Cause 2: Assay Conditions Not Optimal
-
Why it happens: The concentration of the enzyme, substrate, or cells may not be in the optimal range for detecting inhibition or activation.
-
Troubleshooting Steps:
-
Enzyme/Substrate Titration: For enzymatic assays, determine the Km for the substrate and use a substrate concentration at or below the Km to be sensitive to competitive inhibitors.
-
Cell Seeding Density: For cell-based assays, optimize the cell seeding density to ensure they are in a logarithmic growth phase during the experiment.
-
Possible Cause 3: Compound Reactivity with Assay Components
-
Why it happens: Thiazole-containing compounds can sometimes react with components in the assay buffer, such as reducing agents like DTT.[14]
-
Troubleshooting Steps:
-
Buffer Compatibility: Review the components of your assay buffer. If it contains high concentrations of nucleophiles or reducing agents, consider if they could be reacting with your compound.
-
Pre-incubation Studies: Perform experiments where you pre-incubate the compound with the enzyme or cells for varying amounts of time before adding the substrate or detection reagents. This can help determine if the compound is a slow-binding inhibitor or if it is being inactivated over time.
-
Experimental Protocols and Workflows
To ensure a solid foundation for your experiments, here are standardized protocols for common assays used with imidazo[2,1-b]thiazole derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods used for antimicrobial susceptibility testing.[3][9]
-
Prepare Bacterial Inoculum:
-
Culture bacteria (e.g., MRSA) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the 5,6-Dichloroimidazo[2,1-b]thiazole derivative in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Workflow for Troubleshooting MIC Assays
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 8. 5,6-DICHLOROIMIDAZO[2,1-B][1,3]THIAZOLE [chemicalbook.com]
- 9. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemiluminescent high-throughput microassay applied to imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
Technical Support Center: Purification of 5,6-Dichloroimidazo[2,1-b]thiazole
Welcome to the technical support resource for the purification of 5,6-Dichloroimidazo[2,1-b]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is found in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Achieving high purity of the 5,6-dichloro derivative is a critical step for ensuring reliable downstream biological data and successful synthetic outcomes.
This document provides field-proven insights and step-by-step guidance to navigate the common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 5,6-Dichloroimidazo[2,1-b]thiazole I should be aware of?
A1: 5,6-Dichloroimidazo[2,1-b]thiazole is typically isolated as an off-white solid.[3] Its molecular weight is 193.05 g/mol .[3] The presence of two chlorine atoms and the fused heterocyclic system results in a compound with moderate polarity. It is generally stable under standard laboratory conditions but, like many halogenated heterocycles, can be sensitive to highly acidic or basic conditions, especially at elevated temperatures.
Q2: What are the primary methods for purifying crude 5,6-Dichloroimidazo[2,1-b]thiazole?
A2: The two most effective and commonly used purification techniques for this class of compounds are flash column chromatography and recrystallization . The choice between them depends on the scale of your reaction, the nature of the impurities, and the purity of your crude material.
-
Flash Column Chromatography is ideal for removing a wide range of impurities, especially when they have different polarities from the desired product. It is the preferred method for complex mixtures or when high purity is required from a relatively impure crude product.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product that is already relatively pure (>85-90%). It is highly scalable and can be very efficient if a suitable solvent is found.
Q3: What are the likely impurities I need to remove?
A3: Impurities are highly dependent on the synthetic route used. A common method for constructing the imidazo[2,1-b]thiazole scaffold is a variation of the Hantzsch thiazole synthesis.[4] Based on this, potential impurities include:
-
Unreacted Starting Materials: Such as the precursor α-haloketone or 2-aminothiazole derivative.[4]
-
Side Products: Isomeric byproducts resulting from non-regioselective cyclization.[4]
-
Reaction Intermediates: Incomplete conversion can leave partially reacted intermediates in the crude mixture.[4]
-
Degradation Products: The product may degrade if exposed to harsh conditions (e.g., excessive heat or strong pH) during the reaction or workup.[4]
Q4: How do I develop a solvent system for column chromatography?
A4: The best practice is to start with Thin Layer Chromatography (TLC). A systematic approach is key.
-
Initial Screening: Begin with a moderately polar solvent system. A 4:1 mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate) is a robust starting point.[5]
-
Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for the desired compound. This Rf range typically provides the best separation from impurities during column chromatography.
-
Adjusting Polarity:
-
If Rf is too high (>0.4): The solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).
-
If Rf is too low (<0.2): The solvent system is not polar enough. Increase the polarity by adding more ethyl acetate or introducing a stronger polar solvent like acetone or methanol in small increments (e.g., 1-5%).[5]
-
| Solvent System (Hexanes:Ethyl Acetate) | Expected Polarity | Typical Effect on Rf |
| 9:1 | Low | Lowers Rf significantly |
| 4:1 | Medium-Low | Good starting point |
| 1:1 | Medium-High | Increases Rf |
| 1:4 | High | High Rf, likely poor separation |
Q5: How do I confirm the purity of my final product?
A5: Purity should be confirmed using orthogonal analytical methods.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities. Purity of >96% is often determined by NMR.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive measure of purity by separating the main compound from trace impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Workflow: Purification Strategy Decision
The following diagram outlines a logical workflow for choosing the appropriate purification strategy for 5,6-Dichloroimidazo[2,1-b]thiazole.
Caption: Decision tree for purification method selection.
Flash Column Chromatography Issues
Issue: My compound is streaking or tailing on the TLC plate and column.
-
Possible Cause 1: Acidity of Silica Gel. The imidazo[2,1-b]thiazole core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction slows the compound's elution in a non-uniform way, causing streaking.
-
Solution: Add a small amount of a basic modifier to your eluent.[6]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to the solvent mixture. This will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.[6]
-
Ammonia in Methanol: If using a highly polar system with methanol, a 7N solution of ammonia in methanol can be used as a component of the eluent.
-
-
Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column relative to the amount of stationary phase.
-
Solution: Reduce the sample load. A general rule of thumb is to load 1-5% of crude material by mass relative to the silica gel (e.g., 100-500 mg of crude on a 10 g silica column).[6] If you need to purify more material, use a larger column.
Issue: I am seeing poor separation between my product and an impurity.
-
Possible Cause: Inappropriate Solvent System. The chosen eluent may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Fine-Tune Polarity: If the spots are close together with a high Rf, reduce the eluent's polarity. This will move the spots further down the plate, often increasing the separation between them.
-
Try Different Solvents: Sometimes, changing the solvent composition while maintaining the same overall polarity can dramatically affect separation. For example, replacing ethyl acetate with a mixture of acetone and dichloromethane might alter the specific interactions between your compounds and the stationary phase, improving resolution.
-
Issue: My compound appears to be decomposing on the column.
-
Possible Cause: Instability on Acidic Silica Gel. Some halogenated heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation during the extended contact time of column chromatography.[7]
-
Solution:
-
Deactivate Silica: Before running the column, flush the packed silica gel with your eluent containing 1% triethylamine to neutralize it.
-
Switch Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative for basic or acid-sensitive compounds.[6] You will need to re-develop your solvent system on an alumina TLC plate. Reversed-phase (C18) chromatography is another option for moderately polar compounds.[6]
-
Recrystallization Issues
Issue: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: Solution is too concentrated or cooled too quickly. This leads to the product crashing out of solution as a liquid phase (an oil) because it doesn't have time to form an ordered crystal lattice.[6]
-
Solution:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[6]
-
Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote crystal growth.
-
-
Possible Cause 2: Presence of impurities. Impurities can interfere with the crystallization process and suppress the melting point of your compound, leading to oiling.
-
Solution:
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
Pre-Purification: If oiling persists, the crude material may be too impure. Perform a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization again.[6]
-
Issue: I have very low recovery of my product.
-
Possible Cause 1: Using too much recrystallization solvent. If an excessive amount of solvent is used, the solution will not be saturated enough upon cooling for the product to crystallize effectively.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small solvent additions.
-
Possible Cause 2: The compound is too soluble in the cold solvent. A significant portion of your product may remain dissolved in the mother liquor even after cooling.
-
Solution:
-
Cool to a Lower Temperature: Place the crystallization flask in an ice bath or a refrigerator for several hours to maximize precipitation.[6]
-
Change the Solvent System: Find a solvent in which your compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) is often effective. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[6]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The eluent composition must be optimized using TLC first.
-
Preparation:
-
Select a column of appropriate size for your sample amount.
-
Prepare the eluent (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Et₃N) based on prior TLC analysis (target Rf ≈ 0.3).
-
Create a slurry of silica gel in the eluent and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude 5,6-Dichloroimidazo[2,1-b]thiazole in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and apply positive pressure ("flash").
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to yield the purified 5,6-Dichloroimidazo[2,1-b]thiazole.
-
Protocol 2: Recrystallization
This protocol assumes a suitable single or co-solvent system has been identified.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, acetone, or an ethanol/water mixture).[5]
-
Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions only if necessary.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the pure product.
-
References
- Barcelona Fine Chemicals. (n.d.). 5,6-Dichloroimidazo[2,1-b]thiazole.
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Quinoxalines.
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. Bioorganic & Medicinal Chemistry, 24(22), 5891-5898. [Link]
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
PubChem. (n.d.). Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis.
-
Liu, R., et al. (2011). High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives. ACS Combinatorial Science, 13(5), 469-474. [Link]
-
Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1123-1135. [Link]
-
Di Mola, A., et al. (2014). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molecular Diversity Preservation International, 19(2), 869-875. [Link]
-
Mondal, P., et al. (2024). C(sp2)–H selenylation of substituted benzo[6][8]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a mediator. RSC Advances, 14(10), 6929-6934. [Link]
-
Barakat, A., et al. (2021). [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study. Molecules, 26(24), 7679. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- | C11H10N2S | CID 197875 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 5,6-Dichloroimidazo[2,1-b]thiazole in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 5,6-Dichloroimidazo[2,1-b]thiazole in Solution
Welcome to the technical support center for 5,6-Dichloroimidazo[2,1-b]thiazole. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers encountering stability issues with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address the potential degradation of 5,6-Dichloroimidazo[2,1-b]thiazole, ensuring the integrity of your experimental outcomes.
The imidazo[2,1-b]thiazole core is a valuable scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] However, the inherent reactivity of this heterocyclic system, particularly when substituted with electron-withdrawing groups like chlorine, can lead to stability challenges in various experimental settings. This guide will walk you through the likely degradation pathways, provide answers to frequently asked questions, and offer detailed protocols for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of 5,6-Dichloroimidazo[2,1-b]thiazole in solution.
Q1: What are the primary factors that can affect the stability of 5,6-Dichloroimidazo[2,1-b]thiazole in my experiments?
A1: The stability of 5,6-Dichloroimidazo[2,1-b]thiazole in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The fused imidazole and thiazole rings, along with the chloro-substituents, create a molecule with specific electronic properties that can be susceptible to degradation under certain conditions.
Q2: To what types of degradation is the imidazo[2,1-b]thiazole ring system particularly susceptible?
A2: The imidazo[2,1-b]thiazole ring system, like many imidazole-containing compounds, can be susceptible to several degradation pathways:
-
Hydrolysis: The thiazole ring, particularly under basic conditions, can be prone to hydrolytic cleavage.[3][4] The presence of dichloro substitution may influence the rate and mechanism of this process.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or through auto-oxidation.[5]
-
Photodegradation: Many heterocyclic compounds are light-sensitive, and exposure to UV or even ambient light can lead to the formation of degradation products.[3][5]
Q3: I've observed a change in the color of my 5,6-Dichloroimidazo[2,1-b]thiazole solution over time. What could be the cause?
A3: A change in color is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is crucial to characterize these changes to understand the underlying degradation pathway.
Q4: What are the best practices for preparing and storing stock solutions of 5,6-Dichloroimidazo[2,1-b]thiazole?
A4: To ensure the stability of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent if possible. If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.
-
pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), as basic conditions may promote hydrolysis.[6]
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.[3]
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide: Investigating Stability Issues
If you suspect that the stability of 5,6-Dichloroimidazo[2,1-b]thiazole is impacting your experimental results, a systematic investigation is necessary. This guide provides a structured approach to identifying and mitigating stability problems.
Initial Assessment of Instability
| Observation | Potential Cause | Recommended Action |
| Decreased biological activity over time | Degradation of the active compound | Perform a forced degradation study to identify instability triggers. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | Characterize the new peaks using LC-MS to identify potential degradants. |
| Change in solution color or precipitation | Chemical reaction or degradation | Visually inspect for changes and analyze the solution by HPLC. |
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a powerful tool to understand the intrinsic stability of a molecule.[7][8][9] By subjecting 5,6-Dichloroimidazo[2,1-b]thiazole to harsh conditions, you can predict its degradation pathways and develop stability-indicating analytical methods.
This protocol outlines the steps to perform a comprehensive forced degradation study on 5,6-Dichloroimidazo[2,1-b]thiazole.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at 60°C for 48 hours in the dark.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.
-
For identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and, if possible, characterize the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways for 5,6-Dichloroimidazo[2,1-b]thiazole can be postulated.
Caption: Postulated degradation pathways for 5,6-Dichloroimidazo[2,1-b]thiazole.
Conclusion
While 5,6-Dichloroimidazo[2,1-b]thiazole is a promising scaffold for drug discovery, its stability in solution requires careful consideration. By understanding the potential degradation pathways and implementing proactive stability testing, researchers can ensure the reliability and reproducibility of their experimental data. This guide provides a framework for addressing these challenges, but it is important to remember that the specific stability profile of any compound is unique and requires empirical investigation.
References
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Engineering Research & Technology.
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Stability of selected chlorinated thiazide diuretics. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. [Link]
-
Stability of selected chlorinated thiazide diuretics. (2009). ResearchGate. [Link]
-
Microbial degradation of halogenated compounds. (1985). Trends in Biotechnology. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021).
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (2021). Environmental Science & Technology.
- 5,6-Dichloroimidazo[2,1-b]thiazole. (n.d.). Barcelona Fine Chemicals.
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). European Journal of Medicinal Chemistry. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2020). Current Medicinal Chemistry. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
- Persistent degradation products of halogenated refrigerants and blowing agents in the environment. (2021). Umweltbundesamt.
- Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (2016). Bioorganic & Medicinal Chemistry.
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. [Link]
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). Brieflands.
- Trends in Analytical chemistry. (2015). CONICET.
- Photochemical Degradation of Some Halogen
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (2013). Journal of Environmental Science and Health, Part B. [Link]
- Analytical Techniques for the Assessment of Drug Stability. (2021). IntechOpen.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Photocatalytic Degradation of Dyes: An Overview. (2018).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Advances. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (2014). ChemMedChem. [Link]
- Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. (2010).
- Photocatalytic degradation of chlorazol yellow dye under sunlight irradiation using Ce, Bi, and N co-doped TiO2 photocatalyst in neutral medium. (2022).
- Photocatalytic Degradation of Rhodamine B and Methylene Orange Using TiO 2 -ZrO 2 as Nanocomposite. (2022). MDPI.
Sources
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
Technical Support Center: Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and optimizing reaction outcomes. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of 5,6-dichloroimidazo[2,1-b]thiazole is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves two key stages:
-
Formation of the 2-amino-4,5-dichlorothiazole precursor: This is typically achieved through the reaction of dichloroacetonitrile with a sulfurating and chlorinating agent.
-
Cyclocondensation to form the fused imidazo[2,1-b]thiazole ring system: This involves the reaction of the 2-amino-4,5-dichlorothiazole intermediate with a suitable C2 synthon, such as 2-chloroacetaldehyde or its more stable diethyl acetal. This reaction is a variation of the well-established Hantzsch thiazole synthesis.[1][2]
This guide will address common issues encountered in both stages of this synthesis in a question-and-answer format.
Troubleshooting Guide
Part 1: Synthesis of 2-amino-4,5-dichlorothiazole
Question 1: My reaction of dichloroacetonitrile with sulfur monochloride (S₂Cl₂) is producing a complex mixture of side products with low yield of the desired 2-amino-4,5-dichlorothiazole. What is happening?
Answer:
The reaction of nitriles with sulfur chlorides can be complex. While the desired outcome is the formation of the thiazole ring, several side reactions can occur, leading to a diminished yield and purification challenges.
Causality:
-
Formation of 1,2,3-Dithiazolium Salts: A common side reaction involves the formation of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. These are planar, aromatic species that can be quite stable.[1]
-
Polymerization: Acetonitrile and its derivatives can undergo polymerization in the presence of strong Lewis acids, which can be formed as intermediates or impurities in the reaction.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of unreacted starting materials and intermediates in your crude product.
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure the precise molar ratio of dichloroacetonitrile to sulfur monochloride is used. An excess of the sulfurating agent can lead to over-chlorination or the formation of sulfur-rich byproducts.
-
Solvent Choice: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature.[1] Using a solvent that is not inert can lead to solvent incorporation into side products.
-
Temperature Control: This reaction can be exothermic. It is crucial to maintain the recommended reaction temperature to avoid uncontrolled side reactions and polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Question 2: I am observing a significant amount of a dark, tarry substance in my reaction vessel after the synthesis of 2-amino-4,5-dichlorothiazole. What is the cause and how can I prevent it?
Answer:
The formation of tar is a common issue in many heterocyclic syntheses, particularly when dealing with reactive intermediates and strong reagents.
Causality:
-
Decomposition of Starting Materials or Product: Dichloroacetonitrile and the resulting 2-amino-4,5-dichlorothiazole can be susceptible to decomposition under harsh reaction conditions.
-
Polymerization: As mentioned previously, polymerization of the nitrile starting material is a likely cause of tar formation.
Troubleshooting Steps:
-
Gradual Addition of Reagents: Add the sulfur monochloride dropwise to the solution of dichloroacetonitrile at a controlled temperature. This helps to dissipate the heat of reaction and minimize localized high concentrations of reagents that can promote polymerization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction. Over-running the reaction can lead to product degradation.
-
Purification Method: The crude product may require careful purification. Column chromatography on silica gel is a common method. It is advisable to perform the purification promptly after the reaction is complete to minimize degradation of the crude product.
Part 2: Cyclocondensation to form 5,6-Dichloroimidazo[2,1-b]thiazole
Question 3: My cyclocondensation of 2-amino-4,5-dichlorothiazole with 2-chloroacetaldehyde is giving a low yield of the desired 5,6-dichloroimidazo[2,1-b]thiazole. What are the likely causes?
Answer:
The Hantzsch-type cyclocondensation is generally efficient, but several factors can lead to low yields, especially with substituted precursors.
Causality:
-
Instability of 2-Chloroacetaldehyde: 2-Chloroacetaldehyde is prone to polymerization and decomposition.[3] Using aged or impure reagent will significantly impact the yield.
-
Competing N-alkylation: The 2-aminothiazole has two nucleophilic nitrogen atoms (the endocyclic and exocyclic nitrogens). While the initial reaction to form the imidazo[2,1-b]thiazole is favored, side reactions involving alkylation at the exocyclic amino group can occur, leading to undesired byproducts.
-
Incomplete Cyclization: The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration.[2][4][5] If the cyclization or dehydration steps are not complete, you will isolate intermediates instead of the final product.
Troubleshooting Steps:
-
Use of 2-Chloroacetaldehyde Diethyl Acetal: To circumvent the instability of 2-chloroacetaldehyde, it is highly recommended to use its diethyl acetal derivative. The acetal is more stable and hydrolyzes in situ under the acidic conditions of the reaction to generate the required aldehyde.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and may require heating to drive the cyclization and dehydration steps to completion. Refluxing in ethanol is a common condition.
-
pH Control: The reaction is often acid-catalyzed. However, strongly acidic conditions can lead to degradation. If using the acetal, the in situ generation of HCl from the hydrolysis may be sufficient. If not, a catalytic amount of a non-nucleophilic acid can be added.
-
Work-up Procedure: After the reaction, the product may precipitate as a hydrochloride salt. Neutralization with a base (e.g., sodium bicarbonate or sodium carbonate solution) is necessary to isolate the free base of the product.[2]
Question 4: I have an impurity in my final product with a similar mass to the desired 5,6-dichloroimidazo[2,1-b]thiazole. What could it be?
Answer:
An isomeric impurity is a likely candidate.
Causality:
-
Formation of the Isomeric Imidazo[2,1-b]thiazole: While the formation of the 5,6-dichloro isomer is generally favored, there is a possibility of forming the 6,7-dichloroimidazo[2,1-b]thiazole isomer if there is any ambiguity in the regiochemistry of the initial thiazole synthesis or subsequent cyclization. However, given the starting materials, this is less likely. A more probable impurity is an uncyclized intermediate.
-
Uncyclized Intermediate: The reaction proceeds through an intermediate formed after the initial S-alkylation of the thiourea precursor. Incomplete cyclization would leave this intermediate in the final product.
Troubleshooting Steps:
-
Analytical Characterization: Use spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the impurity. The proton NMR spectrum should be particularly useful in distinguishing between the desired product and potential isomers or intermediates based on the chemical shifts and coupling patterns of the aromatic protons.
-
Reaction Completion: Ensure the reaction is run to completion by monitoring with TLC. An extended reaction time or an increase in temperature might be necessary to drive the final cyclization and dehydration steps.
-
Purification: Recrystallization is often an effective method for removing isomeric impurities. A solvent screen should be performed to identify a suitable solvent system that allows for the selective crystallization of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 5,6-dichloroimidazo[2,1-b]thiazole?
A1: The most critical parameters are:
-
Temperature Control: Both stages of the synthesis can be sensitive to temperature. Exothermic reactions need to be carefully controlled to prevent side product formation and polymerization.
-
Purity of Reagents: The purity of starting materials, especially the reactive intermediates like 2-chloroacetaldehyde, is paramount. Using purified reagents will significantly improve the outcome.
-
Inert Atmosphere: Excluding moisture and oxygen is important to prevent hydrolysis of reagents and unwanted side reactions.
Q2: Are there any alternative reagents to sulfur monochloride for the synthesis of the 2-amino-4,5-dichlorothiazole precursor?
A2: Yes, sulfuryl chloride (SO₂Cl₂) can also be used as a chlorinating and sulfurating agent in the synthesis of chlorinated heterocycles.[6] The reaction conditions may need to be adjusted accordingly.
Q3: How can I best purify the final 5,6-dichloroimidazo[2,1-b]thiazole product?
A3: A combination of techniques is often most effective:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up with a mild base will remove any hydrochloride salts and water-soluble impurities.
-
Column Chromatography: If the crude product is a mixture, column chromatography on silica gel is a good method for separating the desired product from side products.
-
Recrystallization: For final purification to obtain a crystalline solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) is recommended.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,5-dichlorothiazole
Materials:
-
Dichloroacetonitrile
-
Sulfur monochloride (S₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
In the flask, dissolve dichloroacetonitrile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfur monochloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5,6-dichloroimidazo[2,1-b]thiazole
Materials:
-
2-amino-4,5-dichlorothiazole
-
2-Chloroacetaldehyde diethyl acetal
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-dichlorothiazole (1.0 eq) in ethanol.
-
Add 2-chloroacetaldehyde diethyl acetal (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is neutral.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Summary
| Parameter | Stage 1: Thiazole Formation | Stage 2: Cyclocondensation |
| Key Reagents | Dichloroacetonitrile, Sulfur Monochloride | 2-amino-4,5-dichlorothiazole, 2-Chloroacetaldehyde diethyl acetal |
| Solvent | Dichloromethane | Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux |
| Key Side Products | Dithiazolium salts, Polymers | Uncyclized intermediates, N-alkylation byproducts |
Reaction Visualization
Caption: Synthetic pathway for 5,6-dichloroimidazo[2,1-b]thiazole.
Troubleshooting Logic Flow
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Reactivity of sulphuryl chloride in acetonitrile with the elements - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 5,6-Dichloroimidazo[2,1-b]thiazole. This document is designed for researchers, chemists, and process development professionals who are looking to synthesize this molecule and navigate the challenges of scaling the reaction from the benchtop to larger-scale production. The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1]
The synthesis of this specific dichlorinated derivative presents unique challenges related to reagent handling, reaction control, and purification. This guide provides a proposed synthetic protocol based on established chemical principles for this heterocyclic family, a detailed troubleshooting section in a question-and-answer format, and frequently asked questions to support your experimental work.
Proposed Synthetic Pathway: An Overview
The most established and reliable method for constructing the imidazo[2,1-b]thiazole scaffold is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound.[2] For the target molecule, 5,6-Dichloroimidazo[2,1-b]thiazole, the logical and most common approach involves the cyclocondensation of 2-aminothiazole with a suitable chlorinated four-carbon electrophile. A highly plausible, though not explicitly documented in readily available literature, electrophile for this transformation would be mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) or a derivative thereof. The reaction proceeds via initial condensation, followed by intramolecular cyclization and subsequent decarboxylation to yield the desired product.
Reaction Mechanism Workflow
The proposed mechanism involves an initial nucleophilic attack by the exocyclic amine of 2-aminothiazole onto the aldehyde carbonyl of mucochloric acid, forming a Schiff base. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the thiazole ring attacks the second electrophilic carbon, leading to the formation of the fused bicyclic system. Subsequent dehydration and decarboxylation under thermal or acidic conditions yield the aromatic 5,6-Dichloroimidazo[2,1-b]thiazole.
Sources
Technical Support Center: Navigating and Overcoming Resistance to Imidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for imidazo[2,1-b]thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising class of molecules in their experiments. As you explore the therapeutic potential of these compounds, you may encounter challenges related to drug resistance. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and address resistance mechanisms. Our approach is grounded in scientific expertise and practical experience to ensure the integrity and success of your research.
Understanding the Landscape: Imidazo[2,1-b]thiazoles and Resistance
Imidazo[2,1-b]thiazoles are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antifungal, and anthelmintic properties.[1] In oncology, many derivatives of imidazo[2,1-b]thiazole have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3] A significant subset of these compounds functions by targeting microtubules, leading to cell cycle arrest and apoptosis.[4][5] Specifically, they can act as microtubule-destabilizing agents, disrupting the delicate balance of microtubule dynamics essential for cell division.[6][7]
However, as with many effective therapeutics, the emergence of drug resistance is a significant hurdle. While some imidazo[2,1-b]thiazole derivatives have shown efficacy in overcoming existing resistance mechanisms, it is crucial to anticipate and investigate how cancer cells might develop specific resistance to these novel agents.[1] This guide will focus on the most probable mechanisms of resistance, drawing parallels from our extensive experience with other microtubule-targeting drugs.
Troubleshooting Guide: Addressing Resistance in Your Experiments
Encountering resistance in your cell-based assays can be a turning point in your research. This section provides a structured approach to troubleshooting common issues, helping you to dissect the underlying cellular mechanisms.
Initial Observation: Decreased Sensitivity in Cell Viability Assays
A common first sign of resistance is a rightward shift in the dose-response curve, indicating a higher concentration of the imidazo[2,1-b]thiazole compound is required to achieve the same level of cell death.
dot
Caption: Workflow for generating a resistant cell line.
-
Determine the Initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of your imidazo[2,1-b]thiazole compound on the parental (sensitive) cell line.
-
Initial Exposure: Begin by culturing the parental cells in media containing the compound at a concentration equal to the IC20-IC30.
-
Monitoring: Closely monitor the cells for growth and viability. Initially, you may observe significant cell death.
-
Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a good starting point.
-
Establishment of Resistance: Continue this process of dose escalation until the cells can proliferate in a concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Once a stable resistant cell line is established, perform a new dose-response assay to quantify the degree of resistance (fold-resistance = IC50 of resistant line / IC50 of parental line).
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the activity of efflux pumps, such as P-glycoprotein. Rhodamine 123 is a fluorescent substrate for these pumps.
-
Cell Seeding: Seed both parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor (Optional): To confirm the role of a specific efflux pump, pre-incubate a set of wells with an efflux pump inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 to all wells at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Measurement: Add fresh, pre-warmed culture medium (with or without the efflux pump inhibitor) and measure the fluorescence intensity at time 0 using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Incubation and Final Reading: Incubate the plate at 37°C for 1-2 hours and then take a final fluorescence reading.
-
Data Analysis: A lower fluorescence signal in the resistant cells compared to the parental cells indicates increased efflux. The signal in the inhibitor-treated resistant cells should be higher than in the untreated resistant cells.
Protocol 3: Tubulin Gene Sequencing
This protocol outlines the steps to identify potential mutations in the tubulin genes of resistant cells.
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Design primers specific to the tubulin isotype(s) of interest (e.g., TUBB3) and amplify the coding sequence using PCR.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the size of the amplicons.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to identify any mutations. The Tubulin Mutation Database can be a useful resource for comparing identified mutations. [8]
Conclusion
Addressing resistance to imidazo[2,1-b]thiazole compounds requires a systematic and evidence-based approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and experimental protocols outlined in this guide, you will be well-equipped to navigate the challenges of your research. Remember that each cell line and compound pairing is unique, and careful observation and methodical investigation are key to uncovering the specific resistance mechanisms at play. This knowledge will not only advance your current project but also contribute to the broader goal of developing more effective and durable cancer therapies.
References
-
Cabral, F., et al. (2011). New insights into mechanisms of resistance to microtubule inhibitors. Journal of Cancer Science & Therapy, S1. [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58. [Link]
-
Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology, 17(3), 1061-1070. [Link]
-
Perez, E. A. (2009). Microtubule inhibitors: differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. [Link]
-
Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]
-
Li, W., et al. (2012). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Journal of Cancer Therapy, 3(6), 1047-1056. [Link]
-
Aslantürk, Ö. S. (2018). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Official Journal of the Turkish-American Scientists and Scholars Association, 1(1), 13-20. [Link]
-
Yadav, P., & Kumar, R. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells (pp. 1-13). Humana Press, New York, NY. [Link]
-
The University of Texas at Austin. (n.d.). Tubulin Mutation Database. [Link]
-
Chong, W. C. (2023). How to solve the problem from cell viability test? [ResearchGate discussion]. [Link]
-
Szebeni, G. J., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols, 14, e59939. [Link]
-
Giannakakou, P., et al. (2000). Resistance to Microtubule-Stabilizing Drugs Involves Two Events: β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele. Proceedings of the National Academy of Sciences, 97(6), 2904-2909. [Link]
-
Mahmoud, H. K., Gomha, S. M., Farghaly, T. A., & Awad, H. M. (2021). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(2), 335-349. [Link]
-
Sarker, S. D., & Nahar, L. (2016). Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells. Future Medicinal Chemistry, 8(11), 1259-1262. [Link]
-
Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
-
Do, T. N. V., et al. (2021). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.[Link]
-
Molnár, J., et al. (2019). Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype. Anticancer Research, 39(6), 2791-2800. [Link]
-
Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19576-19590. [Link]
-
Parker, A. L., et al. (2008). The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance. The AAPS Journal, 10(2), 296-303. [Link]
-
Minotti, A. M., et al. (1991). Mutations in α- and β-Tubulin That Stabilize Microtubules and Confer Resistance to Colcemid and Vinblastine. Cancer Research, 51(15), 3984-3989. [Link]
-
Kumar, G., et al. (2016). Imidazoles as potential anticancer agents. RSC Advances, 6(52), 46481-46513. [Link]
-
Sun, Y., et al. (2016). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Journal of Controlled Release, 240, 143-153. [Link]
-
Lindhagen, E., et al. (2016). Screening for phenotype selective activity in multidrug resistant cells identifies a novel tubulin active agent insensitive to common forms of cancer drug resistance. Investigational New Drugs, 34(1), 1-11. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. tubulinmutations.bio.uci.edu [tubulinmutations.bio.uci.edu]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of 5,6-Dichloroimidazo[2,1-b]thiazole and Other Antibiotics
A Technical Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the emergence of novel heterocyclic compounds presents a promising frontier in the fight against drug-resistant pathogens. Among these, the imidazo[2,1-b]thiazole scaffold has garnered significant attention for its diverse pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] This guide provides a comprehensive comparison of the antibacterial activity of a representative compound from this class, 5,6-Dichloroimidazo[2,1-b]thiazole, with established antibiotics.
While specific experimental data for the 5,6-dichloro substituted derivative is limited in publicly available literature, this guide will leverage data from closely related imidazo[2,1-b]thiazole analogs to provide a contextual performance analysis. This approach allows for an informed, albeit indirect, comparison against widely used antibacterial agents. The primary focus will be on the in vitro efficacy, potential mechanisms of action, and the standardized methodologies required for such comparative assessments.
The Imidazo[2,1-b]thiazole Scaffold: A Promising Antibacterial Core
The imidazo[2,1-b]thiazole nucleus is a fused heterocyclic system that has been the subject of extensive medicinal chemistry research. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities.[1][2][3] The versatility of this core structure allows for substitutions at various positions, leading to a wide array of compounds with potentially enhanced potency and selectivity against microbial targets.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies suggest that the antibacterial action of imidazo[2,1-b]thiazole derivatives may stem from the inhibition of bacterial DNA gyrase.[4][5] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[6][7] By inhibiting this enzyme, these compounds effectively halt critical cellular processes, leading to bacterial cell death. This mechanism is distinct from that of many commonly used antibiotics, making imidazo[2,1-b]thiazole derivatives attractive candidates for combating resistant strains.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action of imidazo[2,1-b]thiazole derivatives.
Comparative In Vitro Activity: A Head-to-Head Analysis
The primary metric for comparing the in vitro activity of antibiotics is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] A lower MIC value indicates greater potency. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, provides further insight into whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4][9]
The following table summarizes the reported MIC values for various imidazo[2,1-b]thiazole derivatives against common Gram-positive and Gram-negative bacteria, alongside those of standard antibiotics for comparison.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole Derivatives | |||
| Various Analogs | Staphylococcus aureus | 0.24 - >100 | [10] |
| Escherichia coli | >100 | [11] | |
| Pseudomonas aeruginosa | >100 | [11] | |
| Mycobacterium tuberculosis H37Rv | 0.854 - 8.453 | [2] | |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2.0 | [12] |
| Escherichia coli | 0.008 - 0.5 | [12] | |
| Pseudomonas aeruginosa | 0.25 - 4.0 | [12] | |
| Ampicillin | Staphylococcus aureus | 0.25 - >256 | [12] |
| Escherichia coli | 2.0 - 8.0 | [12] | |
| Pseudomonas aeruginosa | >1024 | [12] | |
| Gentamicin | Staphylococcus aureus | 0.12 - 4.0 | [12] |
| Escherichia coli | 0.25 - 2.0 | [12] | |
| Pseudomonas aeruginosa | 0.5 - 8.0 | [12] |
Note: The MIC values for imidazo[2,1-b]thiazole derivatives are a range compiled from studies on various analogs and may not be representative of 5,6-Dichloroimidazo[2,1-b]thiazole specifically. The values for standard antibiotics represent a general range.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of results, standardized methods for antimicrobial susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[13]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely used and standardized procedure for determining the MIC of an antimicrobial agent.[1]
Workflow for MIC Determination:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of 5,6-Dichloroimidazo[2,1-b]thiazole in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial agent.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the compound.[14][15]
Workflow for MBC Determination:
Caption: Workflow for MBC determination.
Step-by-Step Protocol:
-
Subculturing:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spread each aliquot onto a separate, appropriately labeled, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
-
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a promising area for the discovery of new antibacterial agents. While direct comparative data for 5,6-Dichloroimidazo[2,1-b]thiazole is not yet widely available, the broader class of derivatives demonstrates significant activity against a range of bacteria, including drug-resistant strains. Their potential mechanism of action via DNA gyrase inhibition is a compelling feature that warrants further investigation.
Future research should focus on synthesizing and evaluating a wider range of substituted imidazo[2,1-b]thiazole derivatives, including the 5,6-dichloro analog, against a comprehensive panel of clinically relevant bacteria. Head-to-head comparisons with standard antibiotics using standardized methodologies, such as those outlined by the CLSI, will be essential for elucidating their therapeutic potential. Furthermore, detailed mechanistic studies are required to confirm DNA gyrase as the primary target and to explore other potential cellular interactions. The insights gained from such studies will be invaluable for the rational design of next-generation antibiotics based on the imidazo[2,1-b]thiazole scaffold.
References
-
Al-Tel, T. H. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 10475-10486. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5893-5900. [Link]
-
Dinçel, E., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103496. [Link]
-
Plech, T., et al. (2014). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Molecules, 19(9), 13576-13596. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]
-
Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(22), 5893-5900. [Link]
-
El-Sayed, W. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 10475-10486. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 22(8), 1279. [Link]
-
Hrast, M., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Molecules, 25(20), 4725. [Link]
-
Al-Tel, T. H. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 10475-10486. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(8), 996-1006. [Link]
-
Merck Research Laboratories. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1114-1119. [Link]
-
Khan, N. A., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research, 123(1), 1-11. [Link]
-
Plech, T., et al. (2014). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Molecules, 19(9), 13576-13596. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]
-
Ghasemi, B., et al. (2015). Evaluation of antibacterial effects of some novel thiazole and imidazole derivatives against pathogenic bacteria. Jundishapur Journal of Microbiology, 8(6), e18823. [Link]
-
Dinçel, E., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103496. [Link]
-
Carradori, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics, 9(10), 653. [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(8), 996-1006. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Il Farmaco, 56(4), 275-279. [Link]
-
Semantic Scholar. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–. Retrieved from [Link]
-
ResearchGate. (2020). The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. Retrieved from [Link]
-
Jubo, J. T., et al. (1984). 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. Journal of Medicinal Chemistry, 27(11), 1415-1426. [Link]
-
ResearchGate. (2022). (PDF) Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus. Retrieved from [Link]
-
Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4349-4357. [Link]
-
Yurttaş, L., et al. (2025). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. Chemistry & Biodiversity, e202400891. [Link]
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
- 7. ijpcat.com [ijpcat.com]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating the Structure-Activity Landscape of Imidazo[2,1-b]thiazole Derivatives for Therapeutic Discovery
A Comparative Guide to the Structure-Activity Relationships of 5,6-Disubstituted Imidazo[2,1-b]thiazoles and their Therapeutic Potential
The 5,6-dichloroimidazo[2,1-b]thiazole scaffold is a promising but relatively underexplored area in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this specific dichlorinated core are limited in publicly accessible literature, a wealth of information exists for the broader class of imidazo[2,1-b]thiazole derivatives. This guide will synthesize findings from various studies on 5,6-disubstituted and other closely related imidazo[2,1-b]thiazoles to provide a robust comparative analysis. By examining the impact of various substituents on biological activity, particularly anticancer and kinase inhibition properties, we can extrapolate key SAR insights relevant to the 5,6-dichloro scaffold and guide future drug design efforts.
The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold
The imidazo[2,1-b]thiazole fused heterocyclic system is a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties.[1][2] The rigid bicyclic structure provides a defined orientation for substituents to interact with target proteins, while the nitrogen and sulfur heteroatoms offer opportunities for hydrogen bonding and other key interactions.
The primary points of substitution on the imidazo[2,1-b]thiazole core that significantly influence its biological activity are the C2, C3, C5, and C6 positions. This guide will focus on the impact of substitutions at these positions, with a particular emphasis on the C5 and C6 positions to draw relevant comparisons to the 5,6-dichloro scaffold.
Structure-Activity Relationship (SAR) Analysis
Substitutions at the C5 and C6 Positions: Modulating Potency and Selectivity
The C5 and C6 positions of the imidazo[2,1-b]thiazole ring are critical for modulating the potency and selectivity of these compounds, particularly for anticancer and kinase inhibitory activities.
-
Aryl Substituents at C6: The introduction of an aryl group at the C6 position is a common feature in many active imidazo[2,1-b]thiazole derivatives. The nature and substitution pattern of this aryl ring play a crucial role in determining biological activity. For instance, in a series of imidazo[2,1-b]thiazole derivatives evaluated as selective COX-2 inhibitors, a 4-(methylsulfonyl)phenyl group at the C6 position was found to be essential for high potency.[3]
-
Substitutions at C5: The C5 position is often modified to introduce side chains that can interact with specific pockets in the target protein. In the aforementioned series of COX-2 inhibitors, the introduction of various Mannich bases at the C5 position significantly influenced both the potency and selectivity of COX-2 inhibition.[3] The N,N-dimethylaminomethyl group was identified as the optimal substituent for potent and selective COX-2 inhibition.[3]
-
5,6-Diaryl Derivatives as Kinase Inhibitors: A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives have been investigated as kinase inhibitors.[4] In these compounds, a terminal aryl sulfonamide moiety was tethered to the C5 position. The nature of the linker and the substitution on the terminal aryl sulfonamide were found to be critical for activity. A derivative with a para-hydroxybenzenesulfonamido moiety and an ethylene linker demonstrated the highest potency, with IC50 values of 39.9 nM and 19.0 nM against V600E-B-RAF and C-RAF kinases, respectively.[4] This highlights the importance of hydrogen bond donors and appropriate linker length for optimal kinase inhibition.
Substitutions at the C2 and C3 Positions
While the C5 and C6 positions are often key for potency, substitutions at the C2 and C3 positions also contribute to the overall activity profile.
-
Aryl and Heteroaryl Groups at C2 and C3: The introduction of aryl or heteroaryl groups at these positions can influence the electronic properties and steric profile of the molecule, leading to altered binding affinities. In a series of imidazo[2,1-b]thiazole-chalcone conjugates, various substituted aryl groups were introduced at the C2 and C3 positions, leading to potent microtubule-destabilizing agents.[5]
Comparative Biological Activity of Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the biological activity of representative imidazo[2,1-b]thiazole derivatives from various studies. This data provides a comparative overview of how different substitution patterns influence their anticancer and enzyme inhibitory potency.
| Compound ID | C2-Substituent | C3-Substituent | C5-Substituent | C6-Substituent | Biological Target/Assay | IC50/Activity | Reference |
| 6a | H | H | N,N-dimethylaminomethyl | 4-(methylsulfonyl)phenyl | COX-2 Inhibition | 0.08 µM | [3] |
| 8u | H | H | -(CH2)2-NH-SO2-Ph-4-OH | Aryl | V600E-B-RAF Kinase | 39.9 nM | [4] |
| 8u | H | H | -(CH2)2-NH-SO2-Ph-4-OH | Aryl | C-RAF Kinase | 19.0 nM | [4] |
| 11x | 4-methoxyphenyl | 4-methoxyphenyl | Chalcone moiety | 4-fluorophenyl | A549 (Lung Cancer) | 0.64 µM | [5] |
| 2a | H | H | H | 3,5-dimethyl-1H-pyrazol-1-yl | CNS SNB-75 (Cancer) | Potent at 10 µM | [6] |
| IT10 | H | H | -(C=O)-piperazine-triazole-Ph-4-NO2 | Benzo-fused | M. tuberculosis | 2.32 µM | [7] |
| IT06 | H | H | -(C=O)-piperazine-triazole-Ph-2,4-diCl | Benzo-fused | M. tuberculosis | 2.03 µM | [7] |
Experimental Protocols
General Synthesis of 6-Aryl-5-substituted-imidazo[2,1-b]thiazoles
A common synthetic route to 5,6-disubstituted imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole with an α-haloketone, followed by further modification.
Caption: General synthetic scheme for 5,6-disubstituted imidazo[2,1-b]thiazoles.
Step-by-Step Protocol:
-
Synthesis of the Imidazo[2,1-b]thiazole Core:
-
To a solution of the appropriate 2-aminothiazole in ethanol, add an equimolar amount of the desired α-bromoketone.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the 5,6-disubstituted imidazo[2,1-b]thiazole core.
-
-
Further Modification (e.g., Mannich Reaction at C5):
-
Suspend the synthesized imidazo[2,1-b]thiazole core in a suitable solvent like ethanol.
-
Add an excess of formaldehyde (as a 37% aqueous solution) and the desired secondary amine.
-
Reflux the mixture for the required time (typically 12-24 hours).
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Cross-Validation of 5,6-Dichloroimidazo[2,1-b]thiazole's Antitubercular Activity
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents.[1] The imidazo[2,1-b]thiazole scaffold has emerged as a particularly promising foundation for the development of new antitubercular drugs, with several derivatives demonstrating potent activity.[2][3] This guide provides a comprehensive framework for the rigorous cross-validation of a specific analogue, 5,6-dichloroimidazo[2,1-b]thiazole, outlining a systematic approach to evaluate its potential as a clinical candidate. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes established methodologies and data from closely related compounds to propose a robust validation pathway for researchers, scientists, and drug development professionals.
The Scientific Premise: Why Investigate 5,6-Dichloroimidazo[2,1-b]thiazole?
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities.[3] Recent research has identified that certain derivatives, particularly imidazo[2,1-b]thiazole-5-carboxamides, exert their potent antitubercular effect by targeting QcrB.[4][5][6] QcrB is a critical subunit of the cytochrome bcc-aa3 supercomplex in the Mtb electron transport chain. Inhibition of this target disrupts the bacterium's respiratory process, leading to cell death. This novel mechanism of action is highly attractive as it differs from most first- and second-line TB drugs, suggesting a low probability of cross-resistance.
The rationale for investigating the 5,6-dichloro-substituted analogue is rooted in established structure-activity relationship (SAR) principles. Halogenation, particularly with chlorine, is a common strategy in drug design to modulate physiochemical properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative featuring a 2,4-dichloro phenyl moiety demonstrated significant activity with an IC50 of 2.03 μM against Mtb.[3][7] Therefore, the direct dichlorination of the imidazo[2,1-b]thiazole core at the 5 and 6 positions presents a logical and compelling avenue for exploration.
A Multi-Tiered Validation Workflow
A successful validation strategy must be systematic, progressing from high-throughput in vitro screens to more complex intracellular and in vivo models. This approach ensures that resources are focused on compounds with the highest potential.
Sources
- 1. Tuberculosis - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking 5,6-Dichloroimidazo[2,1-b]thiazole Against Standard Anticancer Agents
Introduction: Rationale and Objectives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 5,6-Dichloroimidazo[2,1-b]thiazole, represents a promising candidate for anticancer drug development due to the known influence of halogen substitutions on the potency of this class of molecules.[4] Numerous studies have demonstrated that derivatives of the imidazo[2,1-b]thiazole core can exert potent antiproliferative effects against various human cancer cell lines, often through mechanisms like microtubule destabilization or kinase inhibition.[5][6][7][8]
The critical path from a promising lead compound to a clinical candidate is paved with rigorous, objective evaluation. Therefore, the primary objective of this guide is to provide a comprehensive framework for benchmarking the in vitro anticancer activity of 5,6-Dichloroimidazo[2,1-b]thiazole. We will compare its performance against Sorafenib, a multi-kinase inhibitor used as a standard-of-care treatment for various cancers and a common benchmark in preclinical studies.[5][9]
This guide is structured to provide not only the "how" but also the "why," explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data for drug development professionals.
Putative Mechanism of Action & Assay Selection
Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported to function through several anticancer mechanisms:
-
Kinase Inhibition: Many heterocyclic compounds, including this scaffold, target the ATP-binding site of protein kinases. The MAPK pathway, which involves kinases like BRAF, is a common target.[8] Sorafenib itself is a multi-kinase inhibitor.
-
Microtubule Disruption: Some conjugates of imidazo[2,1-b]thiazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
-
Induction of Apoptosis: Regardless of the primary target, effective anticancer agents typically converge on the induction of programmed cell death (apoptosis).[4][10]
Based on these high-probability mechanisms, our benchmarking strategy will focus on two key areas:
-
Cytotoxicity Assessment: To determine the potency of the compound across different cancer cell lines.
-
Mechanism of Action Elucidation: To confirm the induction of apoptosis as the mode of cell death.
Experimental Design: A Self-Validating Workflow
A robust experimental design is inherently self-validating. This is achieved through the meticulous use of controls, orthogonal assays, and standardized protocols. Our workflow is designed to compare 5,6-Dichloroimidazo[2,1-b]thiazole (referred to as "Test Compound") directly against Sorafenib ("Standard Drug") and a vehicle control (typically DMSO).
Caption: Workflow for Benchmarking Anticancer Compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust and widely used colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the Test Compound and Standard Drug (Sorafenib) in culture medium. A typical 8-point dilution series might range from 200 µM to 0.78 µM. The vehicle control wells will receive medium with the corresponding DMSO concentration.
-
Treatment: Carefully remove the old media and add 100 µL of the prepared 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentrations to 1X.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Apoptosis Confirmation (Western Blot)
Western blotting is a definitive technique to confirm apoptosis by detecting the cleavage of key proteins in the apoptotic cascade, such as PARP and Caspase-3.[10][13] Activation of executioner caspases leads to the cleavage of specific substrates, providing unambiguous evidence of programmed cell death.[13][14]
Methodology:
-
Cell Culture and Treatment: Seed a selected cancer cell line (e.g., A549) in 6-well plates and grow to 70-80% confluency. Treat the cells with the Test Compound and Standard Drug at their respective 1X and 2X IC₅₀ concentrations for 24 or 48 hours. Include an untreated and a vehicle control.
-
Protein Extraction: Harvest the cells by scraping and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: An increase in the signal for the cleaved forms of PARP and Caspase-3 in the compound-treated lanes compared to the vehicle control confirms the induction of apoptosis.
Comparative Performance Data (Illustrative)
The following tables present illustrative data from the described experiments to provide a context for evaluating the performance of 5,6-Dichloroimidazo[2,1-b]thiazole.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (A549) |
| 5,6-Dichloroimidazo[2,1-b]thiazole | 1.8 | 3.5 | 2.1 | > 50 | > 27.8 |
| Sorafenib (Standard Drug) | 5.2 | 6.8 | 4.5 | 15.6 | 3.0 |
Note: The Selectivity Index is calculated as (IC₅₀ in Normal Cells) / (IC₅₀ in Cancer Cells). A higher index suggests greater cancer cell-specific toxicity.[9][16]
Table 2: Apoptosis Marker Expression (Western Blot - Fold Change vs. Vehicle)
| Treatment (A549 Cells @ 24h) | Cleaved PARP (89 kDa) | Cleaved Caspase-3 (17 kDa) |
| Test Compound (1.8 µM) | 12.5-fold increase | 9.8-fold increase |
| Sorafenib (5.2 µM) | 8.2-fold increase | 6.5-fold increase |
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking 5,6-Dichloroimidazo[2,1-b]thiazole against the standard anticancer drug Sorafenib. The illustrative data suggests that the test compound exhibits superior potency and a significantly better selectivity index than Sorafenib in the selected cell lines. Furthermore, the mechanistic data strongly indicates that its cytotoxic effect is mediated through the induction of apoptosis.
These promising in vitro results warrant further investigation. Logical next steps include:
-
Broader Screening: Testing against the NCI-60 human tumor cell line panel to identify patterns of activity and potential mechanisms using tools like the COMPARE algorithm.[17]
-
Target Deconvolution: Employing kinome profiling or other target identification methods to pinpoint the specific molecular target(s).
-
In Vivo Efficacy: Advancing the compound to preclinical animal models (e.g., xenograft studies) to evaluate its therapeutic efficacy and toxicity profile in vivo.
By following a structured, hypothesis-driven approach with validated protocols, researchers can confidently assess the potential of novel chemical entities like 5,6-Dichloroimidazo[2,1-b]thiazole and make informed decisions in the drug discovery pipeline.
References
-
Abdellatif, K. R. A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(11), 14766–14781. [Link]
-
Abdellatif, K. R. A., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1974. [Link]
-
Yadav, P., et al. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-807. [Link]
-
Jin, Z., & El-Deiry, W. S. (2005). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 307, 153-159. [Link]
-
ResearchGate (2023). MTT Proliferation Assay Protocol. ResearchGate.net. [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Bio-Rad (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad-Antibodies.com. [Link]
-
ResearchGate (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate.net. [Link]
-
ResearchGate (2020). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. ResearchGate.net. [Link]
-
Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry, 78, 229-240. [Link]
-
Wang, H., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. ACS Medicinal Chemistry Letters, 7(11), 1023-1028. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6848-6870. [Link]
-
Aldebasi, Y. H., et al. (2021). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 28(1), 1-1. [Link]
-
Sharma, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1251-1265. [Link]
-
Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noblelifesci.com. [Link]
-
National Cancer Institute (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. dtp.cancer.gov. [Link]
-
Wang, H., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5545-5550. [Link]
-
Cherney, R. J., et al. (1983). 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. Journal of Medicinal Chemistry, 26(6), 833-838. [Link]
-
Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][5][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The translation of promising in vitro results into successful in vivo efficacy is a critical hurdle in drug development. This guide provides a comparative analysis of the in vitro and in vivo performance of select imidazo[2,1-b]thiazole derivatives, offering insights into the causal relationships behind experimental choices and highlighting key considerations for researchers in the field.
The Imidazo[2,1-b]thiazole Scaffold: A Versatile Pharmacophore
The bicyclic ring system of imidazo[2,1-b]thiazole offers a unique three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This versatility has led to the development of numerous derivatives with diverse mechanisms of action.
In Vitro Characterization: The Foundation of Efficacy
In vitro assays are the cornerstone of early-stage drug discovery, providing essential data on a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
Key In Vitro Assays for Imidazo[2,1-b]thiazole Derivatives:
-
Antiproliferative Assays: The MTT or SRB assays are commonly used to assess the cytotoxic effects of these compounds against various cancer cell lines. For instance, a series of novel (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were evaluated for their antiproliferative activity against the NCI-60 cell line panel.[5]
-
Enzymatic Assays: To elucidate the mechanism of action, enzymatic assays are crucial. For example, certain imidazo[2,1-b]thiazole derivatives have been identified as potent pan-RAF inhibitors, with their activity confirmed through enzymatic assays.[5]
-
Cell-Based Mechanistic Assays: Western blotting and flow cytometry are employed to investigate the downstream effects of the compounds on cellular signaling pathways and the cell cycle. For example, active compounds have been shown to inhibit the phosphorylation of MEK and ERK, key components of the MAPK pathway.[5] Furthermore, some derivatives have been observed to induce cell cycle arrest at the G2/M phase.[6][7]
-
Antimicrobial Assays: The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[8][9]
Table 1: Representative In Vitro Data for Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Target/Activity | Assay Type | Key Findings | Reference |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidines | Pan-RAF Inhibition | Enzymatic & Cellular | Inhibition of MEK and ERK phosphorylation | [5] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Microtubule Targeting | Tubulin Polymerization Assay | Significant inhibitory effect on tubulin assembly | [7] |
| 5,6-dihydroimidazo[2,1-b]thiazoles | Antimicrobial (MRSA) | Microdilution Growth Inhibition | MIC90 value of 3.7 µg/mL | [8][9] |
| Benzo-[d]-imidazo-[2,1-b]-thiazoles | Antimycobacterial | Microplate Alamar Blue Assay | IC50 of 2.32 µM against M. tuberculosis | [2][10] |
The Crucial Transition: From Petri Dish to Preclinical Models (In Vivo Efficacy)
While in vitro data is vital, it does not always predict in vivo success. Pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the complex biological environment of a living organism can significantly impact a compound's efficacy.
Common In Vivo Models and Methodologies:
-
Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice to evaluate the tumor growth-inhibiting effects of the compounds.
-
Infectious Disease Models: To assess antimicrobial efficacy, animal models of infection are utilized. For example, a wax moth worm model was used to demonstrate the protective effects of a 5,6-dihydroimidazo[2,1-b]thiazole derivative against MRSA infection.[8][9]
-
Pharmacokinetic Studies: These studies are essential to understand the drug's concentration profile in the body over time, which is crucial for designing effective dosing regimens.
Table 2: Comparative In Vitro vs. In Vivo Performance of an Imidazo[2,1-b]thiazole Derivative
| Parameter | In Vitro | In Vivo |
| Compound | Pan-RAF Inhibitor (Compound 38a) | Pan-RAF Inhibitor (Compound 38a) |
| Model System | Melanoma cell lines | Melanoma xenograft in mice |
| Key Metric | Sub-micromolar IC50 values | Significant tumor growth inhibition |
| Reference | [5] | [5] |
Causality in Experimental Design: The selection of an appropriate animal model is critical. The choice of a melanoma xenograft model for a pan-RAF inhibitor is logical, as BRAF mutations are prevalent in melanoma.[5] The wax moth worm model for antimicrobial testing offers a high-throughput, ethical alternative to mammalian models for initial in vivo screening.[8][9]
Bridging the Divide: Structure-Activity Relationships and a Case Study
The disconnect between in vitro and in vivo results often stems from suboptimal ADME properties. Medicinal chemistry efforts focus on modifying the core scaffold to enhance bioavailability and metabolic stability without compromising potency.
Case Study: Pan-RAF Inhibitors
A study on (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives identified compound 38a as a potent pan-RAF inhibitor with excellent cellular activity.[5] The decision to advance this specific compound to in vivo testing was based on a comprehensive structure-activity relationship (SAR) analysis that likely considered not only its inhibitory potency but also predicted metabolic stability and other drug-like properties. The successful translation of its in vitro promise to in vivo anti-melanoma activity underscores the importance of this integrated approach.[5]
Experimental Protocols: A Closer Look
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[2,1-b]thiazole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Mouse Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A375 melanoma cells) into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the imidazo[2,1-b]thiazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Visualizing the Pathways and Workflows
Diagram 1: Simplified MAPK Signaling Pathway and Inhibition
Caption: Inhibition of the MAPK pathway by an imidazo[2,1-b]thiazole derivative targeting BRAF.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo xenograft study.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold remains a highly promising starting point for the development of novel therapeutics. The successful translation from in vitro discovery to in vivo efficacy hinges on a multi-parameter optimization process that considers not only target potency but also pharmacokinetic and safety profiles. Future research should continue to explore the vast chemical space around this scaffold, guided by a deep understanding of the interplay between in vitro and in vivo data.
References
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901. [Link]
-
Yadav, P., & Singh, A. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
-
Jadhav, S. B., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]
-
Cherukupalli, S., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. [Link]
-
Kumar, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]
-
Cherian, J., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]
-
Sperry, J. B., et al. (1983). 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Isoglu, M., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Deconvoluting Target Selectivity: A Comparative Analysis Featuring 5,6-Dichloroimidazo[2,1-b]thiazole
In the landscape of contemporary drug discovery, the adage "a magic bullet" has been largely supplanted by a more nuanced understanding of polypharmacology. The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with off-target proteins that can lead to unforeseen side effects. For novel chemical entities, such as the heterocyclic compound 5,6-Dichloroimidazo[2,1-b]thiazole , whose target profile is not yet publicly characterized, a rigorous assessment of selectivity is not merely a regulatory hurdle but a foundational step in understanding its biological activity and therapeutic potential.
The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with different analogues demonstrating a wide array of biological activities, from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3][4][5] Derivatives have been shown to target diverse proteins including tubulin, RAF kinases, DNA gyrase, and cyclooxygenase-2 (COX-2).[2][5][6][7] This promiscuity of the core structure underscores the critical need to empirically determine the specific target(s) and selectivity profile of any new analogue like 5,6-Dichloroimidazo[2,1-b]thiazole.
This guide provides a comparative overview of state-of-the-art methodologies for assessing the selectivity of a novel small molecule inhibitor. We will delve into the mechanistic underpinnings, experimental workflows, and data interpretation of three cornerstone techniques: large-scale in vitro binding/activity assays (kinome scanning), in-cell target engagement via the Cellular Thermal Shift Assay (CETSA), and unbiased proteome-wide profiling using mass spectrometry. For comparative purposes, we will contrast the hypothetical assessment of 5,6-Dichloroimidazo[2,1-b]thiazole with established inhibitors of potential target classes: Sorafenib (a multi-kinase inhibitor), Paclitaxel (a microtubule stabilizer), and Celecoxib (a selective COX-2 inhibitor).
The Selectivity Challenge: Why a Multi-pronged Approach is Essential
No single method provides a complete picture of a compound's selectivity. A comprehensive assessment requires a tiered and integrated approach, moving from broad, high-throughput in vitro screens to more physiologically relevant cellular and proteome-wide analyses. The choice of methodology depends on the research stage, from hit-to-lead to preclinical candidate evaluation. A key challenge is that in vitro potency does not always translate to cellular activity due to factors like cell permeability and competition with high intracellular concentrations of endogenous ligands like ATP.[8][9]
Methodology 1: Large-Scale In Vitro Profiling (e.g., Kinome Scanning)
This approach provides a broad, quantitative overview of a compound's interaction with a large panel of purified proteins, most commonly kinases. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling panels offer access to hundreds of kinases, enabling a wide survey of potential off-targets within this critical enzyme family.[10][11][12][13][14]
Scientific Rationale
The principle is typically a competition binding assay. An immobilized ligand that binds to the ATP pocket of a kinase is incubated with the kinase and the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the test compound's affinity. This allows for the determination of a dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity.[15] Alternatively, enzymatic activity assays measure the inhibition of substrate phosphorylation (IC50).
Experimental Workflow: KINOMEscan® as an Example
Caption: Workflow for a KINOMEscan®-type competition binding assay.
Step-by-Step Protocol
-
Compound Preparation: Solubilize 5,6-Dichloroimidazo[2,1-b]thiazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 1-10 µM) in the primary screen against a large panel of kinases (e.g., the scanMAX® panel of ~468 kinases).[11]
-
Binding Competition: Each kinase is incubated with the test compound and a proprietary, immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) if the kinase is tagged with a DNA label. The result is expressed as a percentage of the DMSO control.
-
Follow-up Dose-Response: For "hits" identified in the primary screen (e.g., >80% inhibition), a secondary dose-response experiment is performed to determine the dissociation constant (Kd).
Data Interpretation & Comparison
The data is often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto the human kinome tree. Selectivity is quantified using metrics like the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., S(10) = number of kinases with Kd < 1 µM / total kinases tested).[16]
| Compound | Primary Target(s) | Selectivity Score (S(10) at 1µM) | Key Off-Targets (Hypothetical/Known) |
| 5,6-Dichloroimidazo[2,1-b]thiazole (Hypothetical) | RAF family (BRAF, CRAF) | 0.05 (23/468) | DDR1, KIT, VEGFR2 |
| Sorafenib (Multi-kinase Inhibitor) | RAF, VEGFR, PDGFR | ~0.12 | Multiple kinases across different families |
| Paclitaxel | Tubulin | N/A (Not a kinase inhibitor) | N/A |
| Celecoxib | COX-2 | N/A (Not a kinase inhibitor) | Carbonic anhydrases |
A lower S-score indicates higher selectivity. For our hypothetical result, 5,6-Dichloroimidazo[2,1-b]thiazole is more selective than the broadly active Sorafenib.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment—including intact cells and even tissues.[17][18][19][20] It provides direct evidence that a compound binds to its target within the complex milieu of the cell.
Scientific Rationale
The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand, its thermodynamic stability typically increases. Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[21] This change in the protein's melting temperature (Tm) can be quantified to confirm target engagement.
Experimental Workflow: Western Blot-based CETSA
Caption: Standard experimental workflow for CETSA with Western blot detection.
Step-by-Step Protocol
-
Cell Treatment: Culture cells to an appropriate density and treat with 5,6-Dichloroimidazo[2,1-b]thiazole or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells, typically by repeated freeze-thaw cycles, to release the cellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the apparent Tm. A shift in this curve upon drug treatment (ΔTm) indicates target engagement.
Data Interpretation & Comparison
A significant and dose-dependent thermal shift provides strong evidence of target binding in a physiological context. This can be extended to isothermal dose-response (ITDR) experiments, where cells are heated at a single temperature and treated with varying compound concentrations.
| Compound | Target | Expected CETSA Result in Relevant Cell Line | Interpretation |
| 5,6-Dichloroimidazo[2,1-b]thiazole (Hypothetical) | BRAF | A dose-dependent thermal shift (ΔTm) for BRAF protein. | Confirms direct binding to BRAF in intact cells. |
| Sorafenib | BRAF, CRAF | Thermal shifts for both BRAF and CRAF. | Confirms engagement of multiple intended kinase targets. |
| Paclitaxel | β-tubulin | A significant thermal shift for β-tubulin. | Demonstrates stabilization of the microtubule protein. |
| Celecoxib | COX-2 | A thermal shift for COX-2. | Confirms cellular engagement of the cyclooxygenase enzyme. |
Methodology 3: Unbiased Proteome-Wide Selectivity Profiling
The ultimate goal is to understand a compound's interactions across the entire proteome. Mass spectrometry (MS)-based chemoproteomics enables the unbiased identification and quantification of compound-protein interactions on a global scale.[22] Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) are powerful tools for this purpose.[22][23][24]
Scientific Rationale
This approach leverages chemical probes or physical principles to identify proteins that interact with a drug. In one common workflow, an analogue of the test compound is synthesized with a "clickable" tag (e.g., an alkyne). This probe is incubated with cell lysate or intact cells. The probe-bound proteins are then covalently linked to a reporter tag (e.g., biotin) via click chemistry, enriched, and identified by MS.[23][25] Competitive displacement with the untagged parent compound confirms the specificity of the interactions.
Experimental Workflow: Chemoproteomics with a Clickable Probe
Caption: Chemoproteomics workflow for identifying compound targets.
Step-by-Step Protocol
-
Probe Synthesis: Synthesize an analogue of 5,6-Dichloroimidazo[2,1-b]thiazole containing a bio-orthogonal handle (e.g., a terminal alkyne) that does not disrupt its primary activity.
-
Competitive Profiling: Incubate cell lysates with the alkyne-probe in the presence of either DMSO or an excess of the parent, untagged 5,6-Dichloroimidazo[2,1-b]thiazole.
-
Click Reaction: Add an azide-biotin tag, which will covalently attach to the alkyne-probe-bound proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Proteomics: Digest the enriched proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. True targets will be enriched in the DMSO sample but significantly reduced in the sample competed with the parent compound.
Data Interpretation & Comparison
Results are often visualized in a volcano plot, plotting the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change) between the DMSO and competed samples.
| Compound | Expected Proteome-Wide Result | Interpretation |
| 5,6-Dichloroimidazo[2,1-b]thiazole (Hypothetical) | Significant displacement of BRAF and a small number of other kinases. | Confirms BRAF as the primary target and identifies a limited set of high-confidence off-targets. |
| Sorafenib | Displacement of a large number of kinases and other ATP-binding proteins. | Highlights its multi-targeted nature and potential for broader off-target effects. |
| Paclitaxel | Enrichment of tubulin isoforms and microtubule-associated proteins. | Validates its known mechanism of action on the microtubule network. |
| Celecoxib | Displacement of COX-2 and potentially other enzymes like carbonic anhydrases. | Confirms the on-target engagement and known off-targets. |
Conclusion: Charting a Path for 5,6-Dichloroimidazo[2,1-b]thiazole
Assessing the selectivity of a novel compound like 5,6-Dichloroimidazo[2,1-b]thiazole is a multi-step, evidence-driven process. The journey begins with broad in vitro screens to generate initial hypotheses about its primary targets and kinome-wide selectivity. These findings must then be validated in a more physiologically relevant context using cellular target engagement assays like CETSA. Finally, unbiased chemoproteomics provides the most comprehensive, albeit resource-intensive, view of its interactions across the proteome.
By systematically applying these comparative methodologies, researchers can build a robust selectivity profile, enabling informed decisions about a compound's therapeutic potential and guiding its journey from a chemical entity to a potential therapeutic agent. This rigorous, multi-faceted approach is the cornerstone of modern drug development, ensuring that new medicines are not only effective but also as safe as possible.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fedorov, O., Müller, S., & Knapp, S. (2007). The (un)targeted cancer kinome.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. A. (2013). A broad-spectrum screen for predicting and characterizing kinase inhibitor activity and selectivity. Journal of Biomolecular Screening, 18(7), 834-845.
-
DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., Truong, T. H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Reaction Biology. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
- Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
-
Franken, H., van der Beelen, S. H. E., & Boelens, R. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213-220. [Link]
-
Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 145-160. [Link]
- Liu, Y., Mi, Y., & Zhang, J. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
ChemRxiv. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. [Link]
- Johnson, T. W., & Stetson, P. D. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(23), 9467-9483.
- Lee, J. W., Kelley, M., & King, L. E. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. The AAPS Journal, 9(1), E110-E116.
-
Li, Y., Miller, M. J., & Ji, Y. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. ACS Medicinal Chemistry Letters, 7(12), 1118-1122. [Link]
-
Samala, G., Shaik, S. P., & Panda, G. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1122. [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2733-2742. [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity?. [Link]
- Velazquez-Campoy, A., & Freire, E. (2006). Finding a better path to drug selectivity. Chemistry & Biology, 13(1), 17-18.
-
Barcelona Fine Chemicals. (n.d.). 5,6-Dichloroimidazo[2,1-b]thiazole. [Link]
-
Li, Y., Miller, M. J., & Ji, Y. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(21), 5488-5494. [Link]
-
Abouzid, K. A., Abdel-Sattar, E., & El-Mowafy, M. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
- Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7485-7506.
-
Cole, D. C., Stock, J. R., Lennox, W. J., Bernotas, R. C., Ellingboe, J. W., Boikess, S., ... & Schechter, L. E. (2007). Discovery of N1-(6-chloroimidazo[2,1-b][8][26]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. Journal of Medicinal Chemistry, 50(23), 5535-5538. [Link]
- Zarghi, A., Gholami, S., & Kaka, G. R. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 13(2), 547-555.
-
Dana Bioscience. (n.d.). 5,6-Dichloroimidazo[2,1-b][8][26]thiazole 1g. [Link]
-
Samala, G., Shaik, S. P., & Panda, G. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1122. [Link]
-
Kamal, A., Srinivas, B., Sreekanth, K., & Ramakrishna, S. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 124, 606-621. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
- 26. academic.oup.com [academic.oup.com]
The Evolving Therapeutic Landscape of Imidazo[2,1-b]thiazoles: A Comparative Efficacy Analysis
The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the imidazo[2,1-b]thiazole scaffold has garnered significant attention due to its broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of 5,6-dichloroimidazo[2,1-b]thiazole and its derivatives against established therapeutic agents in key disease areas: oncology, infectious diseases, and mycobacterial infections. We will delve into the mechanistic underpinnings of their efficacy, present head-to-head experimental data, and provide detailed protocols for the key assays cited, empowering researchers to critically evaluate and potentially build upon these findings.
I. Anticancer Efficacy: Targeting Melanoma and Angiogenesis
The fight against cancer demands a continuous influx of novel molecules that can overcome resistance and offer improved safety profiles. Imidazo[2,1-b]thiazole derivatives have shown considerable promise as anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key signaling pathways.
A. Comparative Analysis against Sorafenib in Melanoma
A study focusing on novel imidazo[2,1-b]thiazole derivatives has demonstrated their potent antiproliferative effects against the A375P human melanoma cell line.[1] Several of these synthesized compounds exhibited superior potency when compared directly with Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
| Compound/Drug | IC50 (µM) against A375P Human Melanoma Cell Line |
| Imidazo[2,1-b]thiazole Derivative 15 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 16 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 18 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 22 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 26 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 27 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 28 | < Sorafenib |
| Imidazo[2,1-b]thiazole Derivative 31 | < Sorafenib |
| Sorafenib (Reference) | Not explicitly stated, but used as a benchmark |
Notably, compounds 26 and 27 demonstrated selectivity towards melanoma cell lines over other cancer types, with sub-micromolar IC50 values across multiple melanoma cell lines.[1] This suggests a potentially more targeted therapeutic approach with a favorable therapeutic window.
Another avenue of anticancer activity for thiazole derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. A novel thiazole derivative, compound 4c, was shown to inhibit VEGFR-2 with an IC50 of 0.15 µM, comparable to Sorafenib's IC50 of 0.059 µM in the same assay.[2]
B. Microtubule Destabilizing Effects: A Comparison with Colchicine
A subset of imidazo[2,1-b]thiazole-benzimidazole conjugates has been identified as potent microtubule-targeting agents.[3] These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting tubulin polymerization. Their mechanism of action places them in the same class as colchicine, a well-known microtubule destabilizing agent.
| Compound/Drug | Tubulin Polymerization Inhibition IC50 (µM) |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d | 1.68 |
| Colchicine (Reference) | 2-3[4] |
| Vinblastine (Reference) | ~0.0048 |
| Nocodazole (Reference) | ~5 |
Molecular docking studies have suggested that these imidazo[2,1-b]thiazole derivatives occupy the colchicine-binding site on tubulin, directly competing with colchicine and preventing the formation of the mitotic spindle.[5][6][7]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375P melanoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 5,6-dichloroimidazo[2,1-b]thiazole derivative)
-
Sorafenib (or other reference compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drug in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for determining IC50 using the MTT assay.
II. Antimicrobial Efficacy: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antibiotics. 5,6-dihydroimidazo[2,1-b]thiazoles have emerged as a promising scaffold for novel antimicrobial agents.[8][[“]]
A. Comparative Analysis against Vancomycin in MRSA
A study identified several 5,6-dihydroimidazo[2,1-b]thiazole compounds with potent activity against MRSA. The most active compound demonstrated a minimum inhibitory concentration (MIC90) of 3.7 µg/mL.[8][[“]] While this study did not directly report the MIC of a comparator drug, it is understood that vancomycin is a standard therapeutic alternative for MRSA infections.[8] In a separate study on phenylthiazoles, a direct comparison showed that some derivatives had superior or comparable activity to vancomycin against various MRSA and vancomycin-resistant S. aureus (VRSA) strains.[10][11][12]
| Compound/Drug | MIC Range against MRSA & VRSA (µg/mL) |
| 5,6-dihydroimidazo[2,1-b]thiazole (most active) | 3.7 (MIC90)[8][[“]] |
| Phenylthiazole Derivatives (most potent) | 0.5 - 3.0[10] |
| Vancomycin (Reference) | Varies by strain, often used as a benchmark |
The proposed mechanism of action for these 5,6-dihydroimidazo[2,1-b]thiazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8] This represents a different target from vancomycin, which inhibits cell wall synthesis, suggesting a potential for these compounds to be effective against vancomycin-resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., MRSA ATCC 33591)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compound
-
Vancomycin (or other reference antibiotic)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound and the reference antibiotic in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
III. Antimycobacterial Efficacy: A New Front Against Tuberculosis
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant strains complicating treatment. Imidazo[2,1-b]thiazole and its derivatives have been investigated as potential novel antitubercular agents.
A. Comparative Analysis against Isoniazid
Derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Ra.[13] One of the most potent compounds, IT10, exhibited an IC50 of 2.32 µM and an IC90 of 7.05 µM.[13] Another derivative, IT06, which contains a 2,4-dichloro phenyl moiety, also showed strong activity with an IC50 of 2.03 µM.[13] While a direct comparison with isoniazid was not provided in this specific study, other research on isoniazid derivatives provides a benchmark for activity against both wild-type and resistant M. tuberculosis strains.[14][15]
| Compound/Drug | Activity against M. tuberculosis H37Rv |
| Benzo-[d]-imidazo-[2,1-b]-thiazole IT10 | IC50: 2.32 µM; IC90: 7.05 µM[13] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole IT06 | IC50: 2.03 µM; IC90: 15.22 µM[13] |
| Isoniazid (Reference) | MIC: 0.0729–1.458 µM |
| Isoniazid Derivative 1 (against INH-resistant strain) | MIC: 0.14 µM[15] |
The proposed mechanism of action for some of these imidazo-[2,1-b]-thiazole derivatives is the inhibition of pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.[13] This is a different target from isoniazid, which inhibits mycolic acid synthesis.[16]
Caption: Proposed mechanisms of action for imidazo[2,1-b]thiazole derivatives.
IV. Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data presented herein demonstrates that derivatives of this core structure exhibit potent and, in some cases, superior efficacy compared to established drugs in the fields of oncology, and infectious diseases. The diverse mechanisms of action, including microtubule destabilization, DNA gyrase inhibition, and pantothenate synthetase inhibition, highlight the therapeutic potential of this chemical class.
Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as conducting in vivo studies to validate their efficacy and safety in preclinical models. The development of structure-activity relationships will be crucial in guiding the synthesis of next-generation imidazo[2,1-b]thiazole derivatives with enhanced potency and selectivity. The continued exploration of this promising scaffold holds the potential to deliver novel and effective treatments for some of the most pressing medical challenges.
V. References
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]
-
Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. [Link]
-
Discovery and characterization of potent thiazoles versus methicillin- and vancomycin-resistant Staphylococcus aureus. [Link]
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. [Link]
-
In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. [Link]
-
New Colchicine-Derived Triazoles and Their Influence on Cytotoxicity and Microtubule Morphology - PMC. [Link]
-
Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus | Request PDF. [Link]
-
Novel isoniazid derivative as promising antituberculosis agent - PMC. [Link]
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]
-
Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking. [Link]
-
Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. [Link]
-
In-Silico Analysis of Imidazo[2,1-b][1][8][10]thiadiazole Analogs as Putative Mycobacterium tuberculosis Enoyl Reductase Inhibitors. [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]
-
Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma. [Link]
-
Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis. [Link]
Sources
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Colchicine-Derived Triazoles and Their Influence on Cytotoxicity and Microtubule Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. scispace.com [scispace.com]
- 11. Discovery and characterization of potent thiazoles versus methicillin- and vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 15. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Silico Analysis of Imidazo[2,1-b][1,3,4]thiadiazole Analogs as Putative Mycobacterium tuberculosis Enoyl Reductase Inhibitors | Bentham Science [eurekaselect.com]
comparative cytotoxicity of 5,6-Dichloroimidazo[2,1-b]thiazole and its analogs
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, consistently emerging as a core component of novel therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the development of a multitude of analogs with a broad spectrum of pharmacological activities, most notably in the realm of oncology.
This guide offers a comparative analysis of the cytotoxic profiles of several key classes of imidazo[2,1-b]thiazole analogs. While direct, comprehensive cytotoxic data for the parent 5,6-dichloroimidazo[2,1-b]thiazole is not extensively available in peer-reviewed literature, we will establish a baseline for comparison using representative compounds from published studies. Our focus will be on understanding the structure-activity relationships that govern their cytotoxic potency and the diverse mechanisms through which they induce cancer cell death. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising scaffold.
Comparative Cytotoxicity Analysis (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for various imidazo[2,1-b]thiazole analogs across a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole-Based Aryl Hydrazones
| Compound | Substitution | MDA-MB-231 (Breast) IC50 (µM) | Other Cell Lines IC50 (µM) |
| 9a | R1=H, R2=3,4,5-trimethoxy | 5.2 ± 0.21 | >5 µM against DU-145, HeLa, A549 |
| 9i | R1=4-methoxy, R2=3,4,5-trimethoxy | 1.65 ± 0.34 | >5 µM against DU-145, HeLa, A549 |
| 9m | R1=4-fluoro, R2=3,4,5-trimethoxy | 1.12 ± 0.43 | >5 µM against DU-145, HeLa, A549 |
| Doxorubicin | (Standard) | 0.8 ± 0.09 | Not specified |
Data synthesized from a study on new imidazo[2,1-b]thiazole-based aryl hydrazones.[1][2]
Table 2: Cytotoxicity of Imidazo[2,1-b]thiazole-Chalcone Conjugates
| Compound | Description | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| 11x | (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one | 0.64 ± 0.07 | 0.88 ± 0.09 | 1.44 ± 0.15 | 0.96 ± 0.11 | 1.02 ± 0.12 |
Data from a study on imidazo[2,1-b]thiazole-chalcone conjugates as microtubule-destabilizing agents.[3]
Table 3: Cytotoxicity of Imidazo[2,1-b]thiazole-Noscapine Conjugates
| Compound | Description | MIA PaCa-2 (Pancreatic) IC50 (µM) |
| 5 | N-thiazole amine substitution | 2.7 ± 1.2 |
| 7a | N-derived, p-fluoro substitution | 4.2 ± 0.6 |
| 9 | O-thiazole amine substitution | 7.3 ± 0.7 |
| 11o | O-derived, thiophene substitution | 3.6 ± 1.3 |
Data from a study on imidazo[2,1-b]thiazole-coupled natural noscapine derivatives.[4]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of imidazo[2,1-b]thiazole analogs are not merely a result of non-specific cell poisoning. Instead, these compounds engage with specific cellular pathways to induce cell death, often with a degree of selectivity towards cancer cells. The choice of experimental assays is therefore critical to elucidating these mechanisms.
Cell Cycle Arrest: A Common Hallmark
A frequent observation for cytotoxic imidazo[2,1-b]thiazole derivatives is their ability to halt the cell cycle at specific checkpoints. This is a crucial anti-cancer mechanism, as it prevents the uncontrolled proliferation that characterizes tumor growth.
-
G0/G1 Phase Arrest: The aryl hydrazone analogs 9i and 9m were found to significantly arrest MDA-MB-231 breast cancer cells in the G0/G1 phase.[1][2] This suggests an interference with the cellular machinery that prepares the cell for DNA replication.
-
G2/M Phase Arrest: In contrast, the imidazo[2,1-b]thiazole-chalcone conjugate 11x and several of the noscapine conjugates induce cell cycle arrest in the G2/M phase.[3][4] This points towards a different mechanism, often associated with disruption of the mitotic spindle.
The decision to investigate cell cycle progression via flow cytometry is a logical step following the observation of potent cytotoxicity. It provides a quantitative measure of the compound's impact on cell division and offers initial clues about its molecular target.
Caption: A typical workflow for characterizing the anticancer properties of novel compounds.
Induction of Apoptosis: The Programmed Demise of Cancer Cells
Apoptosis, or programmed cell death, is a self-validating system for eliminating damaged or unwanted cells. Many effective chemotherapeutic agents function by triggering this pathway in cancer cells. Imidazo[2,1-b]thiazole analogs have been shown to be potent inducers of apoptosis through various interconnected mechanisms.
-
Mitochondrial Pathway: The aryl hydrazones 9i and 9m have been demonstrated to induce apoptosis in MDA-MB-213 cells.[1] Further investigations revealed that these compounds can lead to an increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential, key events in the intrinsic pathway of apoptosis.[5] Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates have also been shown to increase ROS levels and decrease mitochondrial membrane potential in HeLa cells.[5]
-
Caspase Activation: The chalcone conjugate 11x was shown to activate caspase-3, a critical executioner caspase in the apoptotic cascade.[3] Similarly, the noscapine conjugates increased the expression of caspase-3 and PARP, further confirming the induction of apoptosis.[4]
-
Tubulin Polymerization Inhibition: A key mechanism for several analogs, particularly the chalcone and noscapine conjugates, is the inhibition of tubulin polymerization.[3] This disrupts the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis. Immunofluorescence analysis and tubulin polymerization assays are essential for confirming this mode of action.[3]
Caption: Signaling pathways involved in the cytotoxic effects of imidazo[2,1-b]thiazole analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments described in this guide.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing a population of stained cells with a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to detect exposed PS. Propidium iodide is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells, including any floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Differentiate the cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold is a remarkably versatile platform for the development of potent cytotoxic agents. The comparative data presented herein demonstrates that strategic modifications to the core structure can yield analogs with distinct and potent anticancer activities. The aryl hydrazones show promise, particularly against breast cancer, inducing apoptosis via the mitochondrial pathway. The chalcone and noscapine conjugates highlight the potential of targeting the cytoskeleton through tubulin polymerization inhibition.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their specific molecular targets will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. The continued exploration of the chemical space around the imidazo[2,1-b]thiazole nucleus holds significant promise for the discovery of next-generation cancer therapeutics.
References
-
Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry. [Link]
-
Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. [Link]
-
Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. National Institutes of Health. [Link]
-
Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. [Link]
-
Kamal, A., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Mahmoud, H., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Ali, A. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. ResearchGate. [Link]
-
Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Faghih, Z., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. [Link]
-
Reddy, T. S., et al. (2018). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloroimidazo[2,1-b]thiazole
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 5,6-Dichloroimidazo[2,1-b][1]thiazole demands a rigorous and informed approach to disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value beyond the product itself, ensuring your laboratory operations are safe, compliant, and environmentally sound.
Section 1: Hazard Profile & Core Chemical Identity
5,6-Dichloroimidazo[2,1-b][1]thiazole is a halogenated heterocyclic compound. Its structure, containing both chlorine and a fused imidazole-thiazole ring system, dictates its chemical reactivity and hazard profile. While specific toxicological data for this exact molecule may be limited, the known properties of structurally related halogenated organic compounds and imidazothiazole derivatives provide a strong basis for a conservative and safe waste management strategy.[2][3]
Halogenated organic compounds are of particular concern because they can be persistent in the environment and may form hazardous byproducts, such as hydrochloric acid, upon improper incineration.[4] Furthermore, many imidazothiazole derivatives are known to exhibit biological activity, which underscores the need to prevent their release into the environment.[2][5]
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Category | Description of Risk | Rationale & Recommended Precautions |
|---|---|---|
| Acute Toxicity | Based on analogous compounds, it is prudent to assume this chemical is harmful if swallowed, inhaled, or in contact with skin.[1] | The presence of the dichloro-functionalized heterocyclic system suggests potential for systemic toxicity. Always handle in a well-ventilated area or fume hood.[6] Avoid direct contact. |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation. | Halogenated organics can be irritating to tissues. Wear chemical-resistant gloves (e.g., Nitrile rubber) and OSHA-approved safety goggles.[7] |
| Aquatic Toxicity | Assumed to be toxic or very toxic to aquatic life, potentially with long-lasting effects.[6] | Many chlorinated aromatic and heterocyclic compounds are environmentally persistent and harmful to aquatic ecosystems.[3] Strictly prohibit disposal down the drain. [8][9] |
Section 2: Immediate Handling and Waste Segregation Protocol
Proper disposal begins the moment the chemical is used. The principle of waste segregation is paramount, not only for safety but also for cost-effective and compliant disposal.
Personal Protective Equipment (PPE) & Engineering Controls
-
Engineering Controls : All handling of 5,6-Dichloroimidazo[2,1-b][1]thiazole, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]
-
Eye and Face Protection : Wear chemical safety goggles as a minimum.
-
Skin Protection : A standard lab coat is required. Wear chemically resistant gloves, such as nitrile rubber, ensuring they are inspected before use.[7] Immediately remove and dispose of contaminated clothing.[7]
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Waste Segregation and Collection
This protocol is designed to create a self-validating system, ensuring hazardous waste is correctly managed from its point of generation.
Step 1: Designate a Halogenated Waste Stream The core principle is to keep halogenated waste separate from non-halogenated waste.[9] The disposal process for halogenated compounds is more specialized and costly due to the need to scrub acidic gases produced during incineration.[4][9] Mixing these streams contaminates the entire volume, increasing disposal costs and complexity.
Step 2: Prepare a Labeled Waste Container
-
Select a chemically compatible container with a secure, vapor-tight lid.
-
Affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "5,6-Dichloroimidazo[2,1-b][1]thiazole " and list any solvents used.
-
Keep the container closed at all times, except when adding waste.[9]
Step 3: Collect All Contaminated Materials
-
Solid Waste : Any residual solid 5,6-Dichloroimidazo[2,1-b][1]thiazole, contaminated weigh boats, gloves, or paper towels should be placed in a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing the compound and any solvents used for rinsing glassware must be collected in a designated liquid hazardous waste container.
-
Sharps : Contaminated needles or sharp implements must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Step 4: Manage Empty Reagent Containers Empty containers are not truly empty and must be treated as hazardous waste until properly decontaminated.[10]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : Crucially, this rinsate must be collected and added to your liquid halogenated hazardous waste stream.[10]
-
Deface Label : After triple-rinsing, deface or remove the original product label.
-
Final Disposal : The rinsed, defaced container can typically be disposed of as regular lab glass or plastic waste, but confirm this with your institution's Environmental Health and Safety (EHS) office.
Section 3: Disposal Workflow and Final Disposition
All collected waste containing 5,6-Dichloroimidazo[2,1-b][1]thiazole must be disposed of through a licensed hazardous waste management facility. There are no circumstances under which this material should be disposed of in regular trash or down the sanitary sewer.[1][8]
Disposal Pathway Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from using 5,6-Dichloroimidazo[2,1-b][1]thiazole.
Caption: Decision workflow for handling 5,6-Dichloroimidazo[2,1-b][1]thiazole waste.
Final Disposal Methodology
-
On-Site Storage : Store your sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[10] This area should be secure and have secondary containment.
-
Professional Removal : Contact your institution's EHS department to schedule a pickup of the hazardous waste.[10] They are trained professionals who will ensure the waste is transported in compliance with all regulations.
-
Ultimate Destruction : The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4] This process is specifically designed to handle such chemicals, with off-gases passed through scrubbers to neutralize harmful acidic byproducts like HCl, thus protecting the environment.[4]
By adhering to these scientifically grounded procedures, you ensure the safe handling and compliant disposal of 5,6-Dichloroimidazo[2,1-b][1]thiazole, protecting yourself, your colleagues, and the environment.
References
- 5 - SAFETY DATA SHEET. (2010, December 9).
- Safety data sheet.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- 2-Chloro-5-chloromethylthiazole - AK Scientific, Inc.
- SAFETY DATA SHEET - Apollo Scientific.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PubMed Central.
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA.
- Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. (2024, June 12). PubMed.
- The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group.
- Perspective on halogenated organic compounds. (2023, November 2). PubMed Central.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- 7.2 Organic Solvents. Cornell EHS.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][11]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 5. heteroletters.org [heteroletters.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. keim.com [keim.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Essential Safety and Operational Guide for Handling 5,6-Dichloroimidazo[2,1-b]thiazole
Essential Safety and Operational Guide for Handling 5,6-Dichloroimidazo[2,1-b][1][2]thiazole
Prepared by: Gemini, Senior Application Scientist
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5,6-Dichloroimidazo[2,1-b][1][2]thiazole. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a clear, logical path from hazard assessment to disposal, empowering you to work with confidence and precision.
Inferred Hazard Assessment and Chemical Profile
The chemical structure of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole, featuring a chlorinated heterocyclic core, suggests several potential hazards based on analogous compounds.[1][3][4] The primary concerns are acute toxicity, skin and eye irritation, and potential for sensitization. Recent studies on imidazo-based heterocyclic derivatives also suggest that these classes of compounds can exhibit cytotoxicity and may have an impact on DNA integrity.[6]
| Potential Hazard | Inferred Classification & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4: Harmful or Toxic if swallowed or in contact with skin. Structurally similar compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole are classified as toxic in contact with skin and harmful if swallowed.[4] | [1][3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. Dichlorinated thiadiazoles are known skin irritants.[1] | [1][3][7] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. This is a common property for halogenated organic compounds.[3][7] | [3][7] |
| Skin Sensitization | Possible Sensitizer: May cause an allergic skin reaction. Some related thiazole compounds are known sensitizers.[2][4] | [2][4] |
| Respiratory Irritation | Possible Irritant: May cause respiratory irritation, particularly if handled as a fine powder.[7][8] | [7][8] |
| Aquatic Toxicity | Likely Toxic to Aquatic Life: Halogenated organic compounds often exhibit environmental toxicity.[4][7] | [4][7] |
The Core of Protection: Personal Protective Equipment (PPE) Protocol
Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[4] All handling of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole, including weighing, transfers, and solution preparation, must be conducted within a fume hood. PPE serves as the final barrier between you and the chemical.
| Task | Minimum Required PPE |
| Pre-Handling (Gathering materials, labeling) | Standard laboratory coat, safety glasses, and closed-toe shoes. |
| Handling Solid Compound (Weighing, transfer) | Nitrile gloves (double-gloved), chemical splash goggles, fully-buttoned lab coat. |
| Preparing Solutions (Dissolving in solvents) | Double nitrile gloves, chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat. |
| Reaction Workup & Purification | Double nitrile gloves, chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat. |
| Spill Cleanup & Waste Disposal | Heavy-duty chemical resistant gloves (e.g., Butyl rubber over nitrile), chemical splash goggles, face shield, and chemical-resistant coveralls. A respirator may be required depending on the spill size. |
Detailed PPE Specifications:
-
Hand Protection:
-
Rationale: To prevent dermal absorption, which is an inferred route of toxicity.[1][4] Double-gloving provides an extra layer of protection against tears and permeation.
-
Specification: Nitrile gloves with a minimum thickness of 0.2 mm are recommended for their broad chemical resistance.[2] Always inspect gloves for holes or degradation before use. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[7]
-
-
Eye and Face Protection:
-
Rationale: The compound is inferred to be a serious eye irritant.[3][7] A face shield is crucial when there is a risk of splashes, such as when transferring solutions.[9]
-
Specification: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the goggles when handling solutions or performing reactions.[9]
-
-
Body Protection:
-
Respiratory Protection:
-
Rationale: While primary handling should be in a fume hood, respiratory protection may be necessary in case of ventilation failure or a large spill.
-
Specification: If engineering controls fail or are unavailable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[10] All respirator use must be under a formal respiratory protection program.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating workflow for preparing a stock solution of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole.
Objective: To safely weigh and dissolve 100 mg of the solid compound.
-
Preparation & Pre-Check:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.
-
Prepare and label all necessary glassware and solvent containers.
-
Designate a specific area within the fume hood for this procedure.
-
-
PPE Donning:
-
Don the required PPE as specified in the table above for "Preparing Solutions." Ensure your lab coat is fully buttoned and goggles are securely fitted.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed vial, handle the compound within the hood, seal the vial, and then weigh it outside the hood.
-
Carefully transfer the desired amount of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole to the tared vial using a clean spatula. Avoid creating airborne dust.[7]
-
-
Dissolution:
-
In the fume hood, add the solvent to the vial containing the compound.
-
Seal the vial and agitate gently (e.g., using a vortex mixer or sonicator) until the solid is fully dissolved.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Place the contaminated wipes in a designated hazardous waste bag.
-
Carefully doff the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the remaining PPE in the correct order (apron, inner gloves, face shield, goggles).
-
Wash hands thoroughly with soap and water.[7]
-
Workflow for Safe Handling
Caption: Workflow for handling 5,6-Dichloroimidazo[2,1-b][1][2]thiazole.
Decontamination and Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. Chlorinated organic compounds require specific disposal procedures.
-
Personnel Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
-
Equipment Decontamination:
-
All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) to remove residual compound. The rinsate must be collected as hazardous waste.
-
After the solvent rinse, wash equipment with soap and water.
-
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with 5,6-Dichloroimidazo[2,1-b][1][2]thiazole (e.g., gloves, wipes, contaminated filter paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions and solvent rinsates containing the compound must be collected in a designated, sealed container for chlorinated organic waste. Do not mix with non-halogenated waste.
-
Disposal Method: The disposal of chlorinated waste should be handled by a licensed chemical waste management company, typically via controlled incineration with flue gas scrubbing to prevent the formation of toxic byproducts like dioxins.[11][12] Do not discharge any waste containing this compound into the sewer system.[11]
-
This guide is intended to provide a robust framework for the safe handling of 5,6-Dichloroimidazo[2,1-b][1][2]thiazole. Always supplement this information with your institution's specific safety protocols and conduct a thorough risk assessment before beginning any new procedure. Your safety is paramount to successful research.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. keim.com [keim.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
